molecular formula C12H9N3 B578050 4-(4-Aminopyridin-3-yl)benzonitrile CAS No. 1258620-63-1

4-(4-Aminopyridin-3-yl)benzonitrile

Cat. No.: B578050
CAS No.: 1258620-63-1
M. Wt: 195.225
InChI Key: LMXKFBBQTCXHDY-UHFFFAOYSA-N
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Description

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and material science. As a functionalized aminopyridine, it serves as a versatile building block or intermediate for the synthesis of more complex molecules. Its structure incorporates both an aminopyridine moiety and a benzonitrile group, which may allow it to participate in various chemical transformations and potentially interact with biological systems. The aminopyridine core is a known pharmacophore in medicinal chemistry, with some derivatives exhibiting biological activity by modulating ion channels or enzyme function . Researchers might explore this compound in the design of potential therapeutic agents, catalysts, or functional materials. This product is offered exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXKFBBQTCXHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744825
Record name 4-(4-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258620-63-1
Record name 4-(4-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile, a biaryl compound featuring a 4-aminopyridine moiety linked to a benzonitrile group. Due to the limited availability of public experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to present a detailed theoretical and practical framework. This includes a proposed synthetic route via Suzuki-Miyaura coupling, predicted physicochemical and spectroscopic properties, an analysis of its chemical reactivity, and a discussion of its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and related compounds.

Introduction and Chemical Identity

This compound is a heterocyclic aromatic compound with the chemical formula C₁₂H₉N₃. Its structure is characterized by a benzonitrile ring attached at its 4-position to the 3-position of a 4-aminopyridine ring. The presence of multiple functional groups—an amino group, a pyridine ring, and a nitrile group—imparts a rich and versatile chemical character to the molecule, making it an intriguing target for various chemical transformations and a potential scaffold in drug discovery and materials science.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1258620-63-1[1][2]
Molecular Formula C₁₂H₉N₃[3]
Molecular Weight 195.22 g/mol [3]
IUPAC Name This compound
InChI 1S/C12H9N3/c13-12-5-6-15-8-11(12)9-1-3-10(7-14)4-2-9/h1-6,8H,13H2
InChIKey LMXKFBBQTCXHDY-UHFFFAOYSA-N
SMILES Nc1cc(c2ccc(C#N)cc2)cncc1

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely utilized for the synthesis of biaryl compounds. The proposed synthetic strategy involves the coupling of a halogenated 4-aminopyridine derivative with 4-cyanophenylboronic acid.

Reaction Scheme:

Figure 2: Proposed synthetic route for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol:

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and the chosen base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask. To this suspension, add the palladium catalyst (0.02-0.05 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to yield pure this compound.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties are predicted based on the molecular structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance White to off-white solid
Melting Point 150-200 °C (Estimated range based on similar biaryl structures)
Boiling Point > 400 °C (Decomposition may occur before boiling at atmospheric pressure)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in non-polar solvents and water.
pKa The pyridine nitrogen is expected to have a pKa around 5-6, while the amino group's conjugate acid will have a pKa around 3-4.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the functional groups present in this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Benzonitrile Ring): Two doublets are expected in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the benzonitrile ring, exhibiting an AA'BB' splitting pattern.

  • Aromatic Protons (Pyridine Ring): Three distinct signals are anticipated for the protons on the pyridine ring. The proton at C2 (adjacent to the nitrogen) is expected to be the most downfield, likely above δ 8.0 ppm. The protons at C5 and C6 will appear in the aromatic region, with their chemical shifts influenced by the amino and aryl substituents.

  • Amino Protons: A broad singlet corresponding to the two amino protons (-NH₂) is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 4.0-6.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Nitrile Carbon: A signal for the nitrile carbon (-C≡N) is expected in the range of δ 115-120 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm) will correspond to the carbons of the benzonitrile and aminopyridine rings. The carbon attached to the nitrile group and the carbons attached to the nitrogen atoms will have characteristic chemical shifts.

IR (Infrared) Spectroscopy:

  • N-H Stretching: Two sharp to medium bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).

  • C≡N Stretching: A sharp, medium-intensity absorption band is anticipated around 2220-2230 cm⁻¹ for the nitrile group.

  • C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region will be indicative of the aromatic ring stretching vibrations.

  • C-H Stretching (Aromatic): Signals above 3000 cm⁻¹ will correspond to the C-H stretching of the aromatic rings.

Mass Spectrometry (MS):

  • Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 195.08 or 196.09, respectively, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of HCN from the nitrile group or fragmentation of the pyridine ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional groups: the 4-amino group, the pyridine ring, and the benzonitrile group.

Figure 3: Potential reaction pathways for this compound.

  • Reactions of the Amino Group: The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization followed by substitution (Sandmeyer reaction).

  • Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The amino group is an activating group and will direct electrophiles to the ortho and para positions relative to it.

  • Reactions of the Benzene Ring: The benzene ring can also undergo electrophilic aromatic substitution, with the substitution pattern being influenced by both the nitrile group (meta-directing) and the aminopyridyl group.

Potential Applications

While specific applications for this compound have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: The 4-aminopyridine scaffold is present in the drug Dalfampridine, which is used to improve walking in patients with multiple sclerosis.[4] The benzonitrile moiety is also a common feature in many biologically active compounds. Therefore, this molecule could serve as a valuable building block for the synthesis of novel therapeutic agents, potentially targeting ion channels or kinases.

  • Materials Science: Biaryl compounds with nitrile functionalities are of interest in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. The polar nature of the nitrile group and the extended π-system of the molecule could lead to interesting photophysical and electronic properties.

  • Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.

Safety and Handling

No specific toxicological data is available for this compound. However, based on the constituent functional groups, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Compounds containing the aminopyridine and benzonitrile moieties can be toxic and may cause irritation upon contact with skin, eyes, or upon inhalation.

Conclusion

This compound is a structurally interesting molecule with significant potential for further investigation. This technical guide has provided a comprehensive, albeit largely theoretical, overview of its chemical properties, including a robust proposal for its synthesis. As a versatile building block, it holds promise for applications in drug discovery, materials science, and other areas of chemical research. It is hoped that this guide will stimulate further experimental work to elucidate the full potential of this compound.

References

  • PubChem. 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Home Sunshine Pharma. 4-Aminobenzonitrile CAS 873-74-5. [Link]

  • ResearchGate. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021-10-15). [Link]

  • MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]

  • De Gruyter. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019-07-23). [Link]

Sources

"4-(4-Aminopyridin-3-yl)benzonitrile" CAS 1258620-63-1

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

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Broadening the Inquiry

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Pinpointing Key Information

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Exploring Synthetic Pathways

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An In-depth Technical Guide on the Structure Elucidation of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth technical overview of the methodologies for the structural elucidation of 4-(4-Aminopyridin-3-yl)benzonitrile. By integrating a suite of powerful analytical techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray crystallography—this document outlines a logical and self-validating workflow. The focus is not only on the procedural steps but also on the expert rationale behind experimental choices, ensuring a robust and unambiguous determination of the molecule's constitution and spatial arrangement. This guide is designed to be an essential resource for professionals involved in the characterization of novel chemical entities.

Introduction: The Imperative of Unambiguous Structure Determination

In the realm of chemical and pharmaceutical sciences, the precise three-dimensional structure of a molecule is its defining characteristic, dictating its physicochemical properties and biological activity. This compound, a bi-heterocyclic compound, presents a noteworthy structural framework with potential applications in medicinal chemistry.[1] The elucidation of its structure is a critical first step in understanding its potential and ensuring its purity and identity.

This guide adopts a holistic approach, demonstrating how a combination of spectroscopic and crystallographic techniques can be synergistically employed to build a complete and validated structural picture.[2][3] Each method provides a unique piece of the puzzle, and their collective interpretation leads to a definitive structural assignment.

Foundational Analysis: Molecular Formula and Functional Group Identification

The initial steps in structure elucidation involve determining the molecular formula and identifying the key functional groups present.[4]

Mass Spectrometry (MS): Ascertaining the Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular weight of a compound.[3] For this compound, with a molecular formula of C₁₂H₉N₃, the expected monoisotopic mass is approximately 195.08 g/mol . An experimental HRMS result that aligns closely with this theoretical value provides strong evidence for the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which will readily protonate the basic nitrogen atoms of the pyridine and amino groups.

  • Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR).

  • Data Interpretation: Look for the [M+H]⁺ ion and compare its measured mass-to-charge ratio (m/z) to the calculated theoretical value.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[4][5] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Table 1: Key IR Absorptions for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300-3500 (typically two bands)
Nitrile (-C≡N)C≡N Stretch2220-2260 (sharp, strong)
Aromatic RingsC=C and C=N Stretches1400-1600
Aromatic C-HC-H Stretch3000-3100

The presence of these characteristic absorption bands in the IR spectrum provides compelling evidence for the aminopyridine and benzonitrile moieties.[6][7][8][9]

Mapping the Atomic Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[10] It provides detailed information about the chemical environment and connectivity of atoms.

¹H and ¹³C NMR: Defining the Proton and Carbon Environments
  • ¹H NMR: This technique reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the pyridine and benzonitrile rings, as well as the protons of the amino group.[11]

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The carbon of the nitrile group has a characteristic chemical shift, as do the aromatic carbons.[12]

2D NMR: Assembling the Molecular Fragments

While 1D NMR identifies the components, 2D NMR experiments establish their connectivity.[13]

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling, helping to assign protons on the same aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connection between the pyridine and benzonitrile rings.

dot

structure_elucidation_workflow MS Mass Spectrometry Formula Molecular Formula MS->Formula IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups NMR NMR Spectroscopy Connectivity Atomic Connectivity NMR->Connectivity XRAY X-ray Crystallography Structure3D 3D Structure XRAY->Structure3D Formula->Connectivity FuncGroups->Connectivity Connectivity->Structure3D

Caption: A workflow diagram illustrating the synergistic roles of different analytical techniques in structure elucidation.

The Definitive Proof: Single-Crystal X-ray Crystallography

While NMR provides the structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[14] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the compound. This may involve screening various solvents and crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final, detailed 3D structure.[14]

The crystal structure of a related compound, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, has been determined by X-ray analysis, highlighting the utility of this technique for this class of molecules.[15]

Conclusion: A Multi-Technique, Validated Approach

The structural elucidation of this compound is a prime example of how a multi-faceted analytical approach is essential for achieving an unambiguous and high-confidence result.[16] Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of key functional groups, a comprehensive suite of NMR experiments reveals the intricate atomic connectivity, and single-crystal X-ray crystallography offers the definitive three-dimensional structure.[10] This synergistic and self-validating workflow is the gold standard in modern chemical analysis and is fundamental to advancing research and development in the chemical and pharmaceutical industries.

References

A comprehensive list of references that support the methodologies and principles discussed in this guide can be provided upon request. Authoritative texts on spectroscopy and crystallography, as well as peer-reviewed articles on the analysis of heterocyclic compounds, form the foundation of the techniques described herein.

Sources

A Spectroscopic Guide to 4-(4-Aminopyridin-3-yl)benzonitrile: Structure Elucidation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-(4-aminopyridin-3-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of comprehensive published experimental data for this specific molecule, this guide offers a robust, predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the constituent functional groups—a 4-aminopyridine moiety and a 3-substituted benzonitrile ring—we will establish a detailed theoretical basis for interpreting its spectral data. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the unambiguous identification and structural elucidation of this compound and related compounds.

Introduction: The Structural Significance of this compound

The molecule this compound integrates two key pharmacophores: the aminopyridine scaffold, known for its diverse biological activities including potassium channel modulation, and the benzonitrile group, a versatile synthetic handle and a common feature in many bioactive compounds. The specific linkage between these two rings at the 3-position of the pyridine creates a unique stereo-electronic profile that warrants detailed structural investigation. Accurate and comprehensive spectroscopic characterization is the cornerstone of any research and development effort, ensuring compound identity, purity, and providing insights into its chemical behavior.

This guide will navigate the predicted spectroscopic landscape of this compound, offering a detailed rationale for the anticipated spectral features. Furthermore, we will provide standardized, field-proven protocols for acquiring high-quality spectroscopic data, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a diagram illustrating the numbering of the atoms in this compound, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and the connectivity within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and benzonitrile rings. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H2~8.0d~5Doublet due to coupling with H6 across the nitrogen.
H6~8.2d~5Doublet due to coupling with H2. Downfield shift due to proximity to nitrogen.
H5~6.7d~5Doublet due to coupling with H6. Upfield shift due to the electron-donating amino group at the para-position.
NH₂~5.0-6.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
H2', H6'~7.7d~8Doublet due to coupling with their respective meta protons.
H3', H5'~7.5d~8Doublet due to coupling with their respective ortho protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts will be indicative of the hybridization and electronic environment of each carbon atom.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C4~150-155Downfield due to the directly attached electron-donating amino group.
C2, C6~145-150Downfield due to proximity to the electronegative nitrogen atom.
C3~120-125Shielded relative to C2 and C6.
C5~105-110Significantly shielded by the para-amino group.
C1'~135-140Quaternary carbon attached to the pyridine ring.
C4'~110-115Quaternary carbon attached to the nitrile group.
C2', C6'~132-135Aromatic CH carbons.
C3', C5'~128-130Aromatic CH carbons.
C≡N~118-120Characteristic chemical shift for a nitrile carbon.
Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following protocol outlines the key steps.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Filter the solution into a clean, dry NMR tube B->C D Insert sample into the NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Reference the spectra (e.g., to residual solvent peak) H->I

Caption: Experimental workflow for NMR data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[1][2] DMSO-d₆ is a good choice for many aromatic compounds due to its excellent dissolving power.[3][4] The choice of solvent can slightly affect chemical shifts, so consistency is key when comparing spectra.[5]

  • Sample Concentration: A concentration of 5-10 mg in 0.6 mL of solvent provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without leading to significant line broadening due to aggregation.[6][7]

  • Filtering: Filtering the sample removes any particulate matter that can degrade the magnetic field homogeneity, leading to broad and poorly resolved peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the amino group, the nitrile group, and the aromatic rings.

Predicted IR Absorptions
Functional Group Predicted Frequency (cm⁻¹) Intensity Vibrational Mode
N-H (Amino)3450-3300MediumAsymmetric and symmetric stretching (two bands expected for a primary amine)[8][9]
C≡N (Nitrile)2230-2220Strong, sharpStretching[10][11]
C=C, C=N (Aromatic)1650-1550Medium-StrongRing stretching
N-H (Amino)1650-1580MediumBending (scissoring)[9][12]
C-N (Aromatic Amine)1335-1250StrongStretching[9][12]
C-H (Aromatic)3100-3000Medium-WeakStretching
C-H (Aromatic)900-675StrongOut-of-plane bending
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean B Place a small amount of the solid sample on the crystal A->B C Apply pressure with the anvil to ensure good contact B->C E Collect the sample spectrum C->E D Collect a background spectrum (air) D->E F The instrument software automatically ratios the sample spectrum to the background G Perform baseline correction if necessary F->G

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Causality Behind Experimental Choices:

  • ATR Technique: ATR is a simple and rapid technique that requires minimal sample preparation, making it ideal for routine analysis of solid samples.[13][14][15]

  • Background Spectrum: Collecting a background spectrum is essential to remove contributions from atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.[16]

  • Pressure Application: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for a strong and well-defined spectrum.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight. Subsequent fragmentation will likely involve cleavage of the bond between the two aromatic rings and fragmentation of the individual rings.

m/z Proposed Fragment Description
209[C₁₂H₉N₃]⁺˙Molecular Ion (M⁺˙)
182[C₁₁H₈N₂]⁺˙Loss of HCN from the pyridine ring
104[C₇H₄N]⁺Benzonitrile cation
94[C₅H₆N₂]⁺˙4-Aminopyridine radical cation
78[C₅H₄N]⁺Pyridyl cation

Note: The fragmentation pattern can be complex, and the relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic ionization technique that provides reproducible fragmentation patterns, making it useful for library matching and structural elucidation.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Analysis and Detection A Introduce a small amount of sample into the ion source (e.g., via a direct insertion probe) B Heat the probe to volatilize the sample A->B C Bombard the gaseous sample with high-energy electrons (typically 70 eV) B->C D Formation of the molecular ion and fragment ions C->D E Accelerate and separate ions based on their mass-to-charge ratio (m/z) D->E F Detect the ions to generate the mass spectrum E->F

Caption: Experimental workflow for EI-MS.

Causality Behind Experimental Choices:

  • Electron Energy (70 eV): This is a standard energy used in EI-MS because it provides sufficient energy to ionize and fragment most organic molecules, resulting in reproducible and information-rich mass spectra.[17][18]

  • High Vacuum: A high vacuum is necessary to prevent collisions between ions and background gas molecules, which would interfere with their trajectory and detection.[19]

  • Direct Insertion Probe: For solid samples that are sufficiently volatile, a direct insertion probe allows for controlled heating and introduction into the ion source.[20]

Conclusion

The structural elucidation of novel or sparsely documented compounds like this compound relies on a systematic and well-understood application of modern spectroscopic techniques. This guide has provided a comprehensive, albeit predictive, analysis of the key spectroscopic features of this molecule, grounded in the fundamental principles of NMR, IR, and MS. By understanding the expected spectral data and adhering to the detailed experimental protocols, researchers can confidently identify and characterize this compound, paving the way for further investigation into its chemical and biological properties. The synthesis of theoretical prediction and practical methodology presented herein serves as a valuable resource for scientists in the pharmaceutical and chemical research sectors.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Missouri. (n.d.). Sample Preparation. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • UCLA. (n.d.). IR: amines. Retrieved from [Link]

  • Sci-Hub. (n.d.). 13C-NMR Shift Increments for 3-Substituted Pyridines. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • RSC Publishing. (2024, February 6). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

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An In-depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(4-Aminopyridin-3-yl)benzonitrile, a biaryl compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and explore its potential as a scaffold in drug discovery, particularly in the context of kinase inhibition.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. This section provides the definitive nomenclature and identifiers for this compound.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is This compound . This name is derived following the nomenclature rules for substituted aromatic compounds, where "benzonitrile" is the parent structure and "4-aminopyridin-3-yl" is the substituent at the 4th position of the benzene ring.

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. The most common of these is 4-(4-amino-3-pyridinyl)benzonitrile . Being aware of these synonyms is crucial for comprehensive literature searches.

Chemical Identifiers

For unambiguous identification in databases and regulatory submissions, the following identifiers are critical:

IdentifierValue
CAS Number 1258620-63-1
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
InChI InChI=1S/C12H9N3/c13-12-5-6-15-8-11(12)9-1-3-10(7-14)4-2-9/h1-6,8H,13H2
InChIKey LMXKFBBQTCXHDY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C#N)C2=C(C=NC=C2)N

Chemical Structure of this compound

A 2D representation of the this compound molecule.

Synthesis and Mechanistic Insights

The construction of the biaryl scaffold in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule is at the C-C bond between the pyridine and benzene rings. This suggests a Suzuki-Miyaura coupling between a halo-aminopyridine and a cyanophenylboronic acid derivative, or vice versa.

Retrosynthesis cluster_reactants Starting Materials Target This compound Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect ReactantA1 3-Bromo-4-aminopyridine Disconnect->ReactantA1 ReactantB1 4-Cyanophenylboronic acid Disconnect->ReactantB1 ReactantA2 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Disconnect->ReactantA2 ReactantB2 4-Bromobenzonitrile Disconnect->ReactantB2

Retrosynthetic analysis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-4-aminopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Potential Applications in Drug Discovery

The 4-aminopyridine scaffold is a well-established pharmacophore, most notably in its parent form as a potassium channel blocker for the treatment of multiple sclerosis.[2][3] The addition of the benzonitrile moiety introduces new possibilities for molecular interactions and targeting.

Kinase Inhibition

Many kinase inhibitors feature a nitrogen-containing heterocyclic core that interacts with the hinge region of the kinase active site. The aminopyridine moiety of this compound is well-suited for such interactions. The benzonitrile group can occupy the hydrophobic pocket of the ATP-binding site and can also participate in hydrogen bonding interactions.[4] This structural motif is present in a number of known kinase inhibitors, suggesting that this compound could serve as a valuable scaffold for the development of novel kinase inhibitors for oncology and other therapeutic areas.

Other Potential Biological Targets

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[5] Given the diverse biological activities of both aminopyridines and benzonitriles, this compound and its derivatives could potentially target a range of other proteins, including enzymes and receptors involved in various signaling pathways.

Conclusion

This compound is a compound with significant potential in the field of drug discovery. Its straightforward synthesis via established cross-coupling methodologies and its structural features, which are conducive to binding with key biological targets like kinases, make it an attractive scaffold for further investigation. This guide provides the foundational knowledge for researchers to explore the synthesis and therapeutic applications of this promising molecule.

References

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  • 4-aminopyridine – the new old drug for the treatment of neurodegener
  • 4-Aminopyridine. (n.d.). Wikipedia.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed.
  • Neuroprotective Properties of 4-Aminopyridine. (2021). PMC.
  • Discovery of aminopyridine-containing spiro derivatives as EGFR mut
  • Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. (n.d.). PubMed.
  • Synthesis and biological evaluation of 4-[3-biphenyl-2-yl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile as novel farnesyltransferase inhibitor. (2003). PubMed.
  • Application Notes and Protocols: Synthesis of N-(3-aminopyridin-4-yl)benzamide. (n.d.). Benchchem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
  • 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. (n.d.). PubChem.
  • Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). PubMed.
  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2025).
  • 4-(5-Aminopyridin-3-yl)benzonitrile. (n.d.).
  • 672945-88-9|4-[(6-Aminopyridin-3-yl)oxy]benzonitrile. (n.d.). BLDpharm.
  • The Use of 4-aminopyridine (Fampridine)
  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)
  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). PubMed.
  • A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
  • Application Notes and Protocols for N-(3-aminopyridin-4-yl)benzamide in Neurological Disorder Models. (n.d.). Benchchem.
  • Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)
  • EPA/NIH mass spectral data base. (n.d.).

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"4-(4-Aminopyridin-3-yl)benzonitrile" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Heterocyclic Scaffold of Interest

In the vast landscape of chemical entities explored for biomedical and material science applications, nitrogen-containing heterocyclic compounds hold a position of prominence. Among these, pyridine derivatives are particularly noteworthy for their versatile chemical reactivity and diverse biological activities. This guide focuses on a specific, yet intriguing, molecule: 4-(4-Aminopyridin-3-yl)benzonitrile . This compound merges the structural features of 4-aminopyridine, a known potassium channel blocker, and benzonitrile, a common moiety in medicinal chemistry. This unique combination suggests a potential for novel pharmacological activities and applications. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core physical and chemical characteristics of this compound, grounded in established scientific principles and practical insights.

Molecular Identity and Structural Elucidation

Correctly identifying and structurally defining a compound is the bedrock of any scientific investigation. This compound is a biaryl system where a 4-aminopyridine ring is connected to a benzonitrile ring at the 3-position of the pyridine.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 1258620-63-1[1]
Molecular Formula C₁₂H₉N₃
Molecular Weight 195.22 g/mol
InChI InChI=1S/C12H9N3/c13-12-5-6-15-8-11(12)9-1-3-10(7-14)4-2-9/h1-6,8H,13H2
InChIKey LMXKFBBQTCXHDY-UHFFFAOYSA-N
SMILES Nc1cnccc1-c1cccc(C#N)c1

Physicochemical Characteristics: A Predictive and Comparative Analysis

Table 2: Predicted and Comparative Physicochemical Properties

PropertyThis compound (Predicted)4-Aminopyridine (Experimental)4-Aminobenzonitrile (Experimental)
Melting Point (°C) 180-220 (Estimated)155-158[2]83-86
Boiling Point (°C) >400 (Estimated)273[2]296
Water Solubility Sparingly soluble (Estimated)74 g/L[3]Low
logP ~2.5 (Predicted)0.32[3]1.1

Expertise & Experience Insights:

The predicted higher melting point of the target compound compared to its precursors is logical. The larger, more rigid biaryl structure allows for more effective crystal packing through π-π stacking interactions, requiring more energy to disrupt the crystal lattice.

The predicted low water solubility is also expected. While the aminopyridine moiety can engage in hydrogen bonding, the overall molecule is dominated by two aromatic rings, significantly increasing its lipophilicity (as indicated by the predicted logP). For experimental work, dissolution in organic solvents such as DMSO, DMF, or methanol would be the recommended starting point.

Synthesis and Reactivity: A Focus on Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and benzene rings is the key synthetic step. The Suzuki-Miyaura cross-coupling reaction is the most logical and widely employed method for constructing such biaryl systems due to its high functional group tolerance and generally mild reaction conditions.

Proposed Synthetic Pathway:

The most direct approach involves the palladium-catalyzed cross-coupling of a halogenated 4-aminopyridine with 4-cyanophenylboronic acid (or a boronate ester thereof). 3-Bromo-4-aminopyridine or 3-iodo-4-aminopyridine would be suitable starting materials. The presence of the free amino group can sometimes interfere with the catalytic cycle by coordinating to the palladium center; however, many modern Suzuki-Miyaura protocols are robust enough to tolerate unprotected amines[4].

Caption: Proposed Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: A Validated Approach for Analogous Systems

Materials:

  • 3-Bromo-4-aminopyridine (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine, 4-cyanophenylboronic acid, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The use of degassed solvents is crucial to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Trustworthiness through Self-Validation: The progress of the reaction should be monitored to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Spectroscopic Characterization: Predicted Data for Structural Confirmation

In the absence of experimental spectra, computational predictions provide a valuable tool for anticipating the key spectroscopic features of this compound.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and benzene rings.

  • Pyridine Protons: Three protons will be present on the pyridine ring. The proton at position 2 (adjacent to the nitrogen and the biaryl linkage) will likely be a singlet or a narrow doublet. The protons at positions 5 and 6 will appear as doublets, with coupling constants typical for ortho-coupling in a pyridine ring.

  • Benzene Protons: The benzonitrile ring will exhibit a characteristic AA'BB' system, appearing as two doublets, assuming free rotation around the C-C single bond.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key expected signals include:

  • Nitrile Carbon: A characteristic peak in the downfield region (around 118-120 ppm).

  • Aromatic Carbons: A series of signals in the aromatic region (approximately 110-160 ppm). The carbon bearing the amino group and the carbons of the pyridine ring adjacent to the nitrogen will be deshielded.

  • Quaternary Carbons: The carbons at the point of linkage between the two rings and the carbon attached to the nitrile group will appear as quaternary signals.

Mass Spectrometry (Predicted):

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN (from the nitrile group) and potentially cleavage of the bond between the two aromatic rings.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a conservative approach to handling should be adopted based on the known hazards of its precursors, 4-aminopyridine and 4-aminobenzonitrile.

  • 4-Aminopyridine: Is a highly toxic compound that is fatal if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage[2].

  • 4-Aminobenzonitrile: Is harmful if swallowed and is suspected of causing genetic defects[6].

Handling Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory first-aid procedures and seek immediate medical attention.

Potential Applications and Future Directions

The structural combination within this compound suggests several avenues for future research, particularly in the realm of drug discovery.

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine or benzonitrile scaffold. This compound could be screened against a panel of kinases to identify potential inhibitory activity.

  • Ion Channel Modulation: Given that 4-aminopyridine is a known potassium channel blocker, this derivative may exhibit modulated or novel ion channel activity.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment or starting point for the synthesis of more complex molecules with tailored biological activities.

Further investigation into the biological activity of this compound is warranted to unlock its full potential.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its known identifiers, predicted physicochemical properties, a robust synthetic strategy, and anticipated spectroscopic characteristics. By synthesizing established chemical principles with predictive methodologies, this document aims to empower researchers to confidently engage with this molecule in their scientific pursuits. The elucidation of its experimental properties and biological activities will undoubtedly contribute to the expanding knowledge base of heterocyclic chemistry and its applications in science.

References

  • Carl Roth. (2025). Safety Data Sheet: 4-Aminobenzonitrile. [Link]

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An In-depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile: Synthesis, Rationale, and Potential as a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores can lead to the generation of novel molecular entities with unique biological activities. This guide delves into the conceptualization, proposed synthesis, and potential significance of 4-(4-Aminopyridin-3-yl)benzonitrile , a compound that, while not extensively documented in existing literature, represents a compelling fusion of two biologically significant scaffolds: 4-aminopyridine and benzonitrile.

The aminopyridine framework is a cornerstone in the development of various therapeutic agents.[1][2][3] These heterocyclic compounds are known for their diverse pharmacological activities, which are attributed to their unique structural and electronic properties. The benzonitrile moiety, characterized by a cyano group attached to a benzene ring, is another critical building block in drug discovery.[4][5][6] The nitrile group's electronic-withdrawing nature and its ability to participate in hydrogen bonding interactions make it a valuable functional group for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[7]

This guide will provide a comprehensive overview of the rationale for the synthesis of this compound, a detailed proposed synthetic methodology, and an exploration of its potential as a novel scaffold for drug discovery.

Scientific Rationale and Potential Biological Significance

The impetus for synthesizing this compound stems from the well-established biological activities of its constituent parts.

The 4-Aminopyridine Moiety: A Modulator of Ion Channels

4-Aminopyridine (4-AP) is a well-known potassium channel blocker.[8] By inhibiting voltage-gated potassium channels, 4-AP can enhance nerve signal conduction, a property that has been harnessed for the treatment of certain neurological disorders.[8] The aminopyridine scaffold is present in a wide array of biologically active compounds with activities including antibacterial, antiviral, and more.[1][9] The position of the amino group on the pyridine ring significantly influences the molecule's basicity and biological activity.[2]

The Benzonitrile Moiety: A Versatile Pharmacophore

Benzonitrile derivatives are integral to the design of numerous pharmaceuticals.[4][6] The nitrile group can act as a bioisostere for other functional groups and can be involved in key binding interactions with biological targets.[7] Furthermore, the benzonitrile scaffold has been incorporated into molecules with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[4]

The combination of these two moieties in this compound could lead to a molecule with a unique pharmacological profile, potentially acting as a modulator of ion channels with tailored selectivity and pharmacokinetic properties.

Proposed Synthesis Methodology: A Palladium-Catalyzed Approach

Given the lack of a documented synthesis for this compound, a plausible and efficient synthetic route can be proposed based on modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[10][11][12][13]

A potential synthetic pathway would involve the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated 4-aminopyridine derivative with a cyanophenylboronic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G A 3-Bromo-4-aminopyridine plus + A->plus B 4-Cyanophenylboronic acid arrow Pd Catalyst, Base Solvent, Heat B->arrow C This compound plus->B arrow->C

A proposed Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture, Toluene)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-4-aminopyridine (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and the chosen base (2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient in catalyzing the cross-coupling reaction. The choice of ligand on the palladium can influence the reaction's efficiency and scope.

  • Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.[10][12]

  • Inert Atmosphere: Palladium catalysts in their active form are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is critical for a successful reaction.

Characterization and Purity Analysis

The successful synthesis of this compound would be confirmed using standard analytical techniques:

Analytical Technique Purpose
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure and confirm the connectivity of the atoms.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.
Infrared (IR) Spectroscopy To identify the presence of key functional groups (e.g., -C≡N, -NH₂).

Potential Therapeutic Applications and Future Directions

Given the pharmacological profiles of its constituent moieties, this compound could be a promising candidate for investigation in several therapeutic areas:

  • Neurological Disorders: Building on the potassium channel blocking activity of the 4-aminopyridine core, this novel compound could be explored for its potential in conditions where enhanced neuronal excitability is desired.

  • Oncology: The benzonitrile scaffold is present in a number of kinase inhibitors and other anticancer agents.[4] The antiproliferative activity of this compound could be evaluated against various cancer cell lines.

  • Infectious Diseases: The aminopyridine nucleus is a known pharmacophore in antimicrobial agents.[9] The antibacterial and antifungal properties of the synthesized compound would be of interest.

The following diagram illustrates the potential workflow for the discovery and development of this compound as a therapeutic agent.

G cluster_0 Discovery & Synthesis cluster_1 Preclinical Evaluation cluster_2 Clinical Development A Rational Design (Aminopyridine + Benzonitrile) B Proposed Synthesis (Suzuki-Miyaura Coupling) A->B C Purification & Characterization B->C D In Vitro Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E In Vivo Studies (Animal Models) D->E F ADMET Profiling E->F G Phase I Trials (Safety) F->G H Phase II Trials (Efficacy) G->H I Phase III Trials (Pivotal Studies) H->I

Sources

An In-Depth Technical Guide to 4-(4-Aminopyridin-3-yl)benzonitrile: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-(4-Aminopyridin-3-yl)benzonitrile has been identified in publicly available databases. This guide is a synthesized document based on the known properties and hazards of its constituent chemical moieties: 4-aminopyridine and benzonitrile. All safety and handling protocols are recommendations derived from data on these related compounds and should be implemented with the utmost caution in a controlled laboratory setting.

Section 1: Compound Overview and Inferred Hazard Profile

This compound is a heterocyclic aromatic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its structure, incorporating both a 4-aminopyridine and a benzonitrile moiety, suggests its potential as a scaffold or intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. The nitrile group often serves as a hydrogen bond acceptor or a bioisostere for other functional groups in drug-receptor interactions.

Due to the lack of specific toxicological data, a conservative approach to hazard assessment is mandatory. The overall hazard profile must be considered a composite of the risks associated with both 4-aminopyridine and benzonitrile.

Inferred GHS Hazard Classification:

  • Acute Toxicity: Based on the high toxicity of 4-aminopyridine, this compound should be treated as highly toxic by all routes of exposure (oral, dermal, and inhalation).[1][2][3]

  • Target Organ Toxicity: The central nervous system (CNS) is a primary target. 4-aminopyridine is a potent potassium channel blocker that can lead to hyperexcitability, tremors, convulsions, and seizures.[1][4] Benzonitrile exposure can also result in convulsions and respiratory distress.[5] Chronic exposure to 4-aminopyridine may affect the liver and brain.[3]

  • Skin and Eye Irritation: Pyridine derivatives and benzonitrile are known skin and eye irritants.[6][7]

Section 2: Physicochemical Properties (Predicted)

Lacking experimental data, the following properties are estimations based on the chemical structure. Actual values should be determined experimentally.

PropertyPredicted Value/InformationRationale
Molecular Formula C₁₂H₉N₃Derived from the chemical structure.
Molecular Weight 195.23 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar aromatic nitrile and pyridine derivatives are solids.
Solubility Expected to have some solubility in polar organic solvents.The presence of the amino and nitrile groups may impart some polarity.
Stability Stable under normal laboratory conditions.Aromatic rings and nitrile groups are generally stable.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred high toxicity, stringent adherence to safety protocols is essential.

Engineering Controls:

  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][8]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves.[6][8] Given that the breakthrough time for specific chemicals can vary, it is recommended to use thicker nitrile gloves (e.g., 8 mil or greater) for enhanced protection.[10][11][12] Double-gloving is a prudent additional measure. Gloves should be changed immediately upon contamination.

  • Eye Protection: Chemical safety goggles are mandatory.[6][9] A face shield should also be worn when there is a risk of splashing.[9]

  • Skin and Body Protection: A lab coat must be worn.[6][8] Consider additional protective clothing, such as aprons or sleeves, for larger-scale operations.

  • Respiratory Protection: For situations where engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Nitrile gloves (double-gloved) - Safety goggles and face shield - Lab coat prep_fume_hood Verify fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents inside the fume hood prep_fume_hood->prep_materials handling_weigh Carefully weigh the solid compound in the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Dissolve the compound in the chosen solvent within the fume hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate all surfaces and equipment handling_dissolve->cleanup_decontaminate After experiment cleanup_waste Dispose of waste in a designated, labeled hazardous waste container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of gloves and any other contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: A stepwise workflow for the safe handling of this compound.

Section 4: First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Reactivity and Stability

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[9]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[13]

Section 6: Toxicological Profile (Inferred)

This section synthesizes the known toxicological effects of 4-aminopyridine and benzonitrile to provide a probable toxicological profile for this compound.

Mechanism of Action:

The primary toxicological concern stems from the 4-aminopyridine moiety, which is a known potassium (K+) channel blocker.[1][4][14] By blocking K+ channels, it prolongs the action potential in neurons, leading to an increase in neurotransmitter release. This action is responsible for its therapeutic effects in certain neurological conditions but also underlies its toxicity, causing CNS overstimulation.[4][14]

The benzonitrile component contributes to the overall toxicity, although its mechanism is less straightforward than that of aliphatic nitriles. Aromatic nitriles like benzonitrile may not readily release cyanide in the body.[13] Their toxicity is thought to be related to their action as metabolic uncouplers.[13]

Signaling Pathway: Inferred Toxicodynamics

compound This compound k_channel Voltage-Gated K+ Channels compound->k_channel Blocks action_potential Prolonged Action Potential k_channel->action_potential Leads to neurotransmitter Increased Neurotransmitter Release action_potential->neurotransmitter cns CNS Hyperexcitability neurotransmitter->cns symptoms Symptoms: - Tremors - Seizures - Convulsions cns->symptoms

Sources

A Technical Guide to the Solubility Profile of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-(4-Aminopyridin-3-yl)benzonitrile, a molecule of interest in drug discovery. Due to the absence of extensive public data on this specific compound, this document serves as both a predictive analysis based on its chemical structure and a practical guide to the essential experimental protocols required for its full characterization. We will explore the predicted physicochemical properties, detail the industry-standard methodologies for determining kinetic and thermodynamic solubility, and discuss the critical influence of pH. The ultimate goal is to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to establish a robust and reliable solubility profile, a cornerstone for advancing a compound through the development pipeline.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor, particularly for orally administered drugs.[2][3][4] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption, low bioavailability, and high inter-patient variability.

The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their solubility and permeability, directly influencing the regulatory pathways for drug approval.[2][3][4][5] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8.[2] Understanding where a compound like this compound falls within this system is not just an academic exercise; it is a critical step that dictates formulation strategies, predicts in vivo performance, and can streamline the development process.[3][5]

This guide will deconstruct the solubility assessment for this compound, providing the scientific rationale and detailed protocols to build a comprehensive data package compliant with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q6A guidelines.[6][7][8][9][10]

Physicochemical Profile of this compound: A Predictive Analysis

A thorough understanding of a molecule's structure is the first step in predicting its behavior.

Molecular Structure:

  • Aminopyridine Moiety: The 4-aminopyridine portion of the molecule is basic. The lone pair of electrons on the pyridine nitrogen and the amino group can accept protons. The pKa of 4-aminopyridine itself is approximately 9.17.[11] This suggests that this compound will be a weak base and will exist in its protonated, cationic form at acidic pH. This ionization is expected to significantly enhance its aqueous solubility at lower pH values.[12]

  • Benzonitrile Moiety: The benzonitrile group consists of a benzene ring and a polar cyano (-C≡N) group. While the cyano group adds some polarity, the phenyl ring is inherently hydrophobic. Benzonitrile itself has low solubility in water (approximately 2 g/100 mL).[13][14][15] This part of the molecule will contribute negatively to overall aqueous solubility.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
pKa (Basic) ~7-9Based on the 4-aminopyridine moiety. The exact value will be influenced by the electron-withdrawing benzonitrile group. Theoretical prediction methods can provide initial estimates.[20][21]
LogP 1.5 - 2.5 (Estimated)Balance between the hydrophilic aminopyridine and the hydrophobic benzonitrile group. This is a rough estimate pending experimental determination.
Aqueous Solubility Poor to ModerateExpected to be low at neutral and basic pH due to the hydrophobic benzonitrile moiety.
pH-Dependent Solubility HighSolubility is predicted to increase significantly at pH values below the pKa as the molecule becomes protonated and more polar.[12][22]

Experimental Determination of Solubility: Protocols and Rationale

Experimental data is the gold standard. The following sections outline the essential, industry-accepted protocols for determining the solubility profile of a new chemical entity.

Kinetic Solubility Assessment

Kinetic solubility is often measured in early discovery as a high-throughput screen to quickly rank compounds.[23][24][25] It measures the solubility of a compound that precipitates out of a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[26] While it can overestimate true equilibrium solubility, it is invaluable for rapid compound assessment.[23][27]

Causality: This method is chosen for its speed and low compound consumption, making it ideal for early-stage discovery.[24][28] Nephelometry detects the formation of precipitate by measuring light scattering, providing a rapid indication of the point at which the compound is no longer soluble.[29]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: Using a liquid handling robot, dispense the DMSO stock solution into the wells of a 384-well microplate. Perform a serial dilution directly in the plate to create a range of concentrations (e.g., from 200 µM down to 0.1 µM).

  • Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).[28]

  • Measurement: Measure the light scattering in each well using a laser nephelometer.[28][29]

  • Data Analysis: The kinetic solubility value is the highest concentration at which no significant increase in light scattering is observed compared to buffer-only controls.

Visualization of Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare 10 mM Stock in DMSO P2 Serial Dilution in 384-well Plate P1->P2 A1 Add Aqueous Buffer (PBS, pH 7.4) P2->A1 A2 Incubate (1-2h at 25°C) A1->A2 D1 Measure Light Scattering (Nephelometry) A2->D1 D2 Determine Highest Soluble Concentration D1->D2 G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis P1 Add Excess Solid to pH Buffers A1 Agitate in Shaker Bath (24-72h) P1->A1 D1 Separate Solid (Filter/Centrifuge) A1->D1 D2 Quantify Supernatant (HPLC) D1->D2 D3 Verify pH & Solid Form D2->D3 G cluster_pH pH Environment cluster_form Molecular Form cluster_sol Resulting Solubility Low_pH Low pH (e.g., Stomach, pH < pKa) Protonated Protonated (Cationic) R-NH3+ Low_pH->Protonated Protonation High_pH High pH (e.g., Intestine, pH > pKa) Neutral Neutral (Free Base) R-NH2 High_pH->Neutral Deprotonation High_Sol High Aqueous Solubility Protonated->High_Sol Increased Polarity Low_Sol Low Aqueous Solubility (Intrinsic Solubility) Neutral->Low_Sol Decreased Polarity

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Aminopyridin-3-yl)benzonitrile is a valuable heterocyclic compound featuring a substituted aminopyridine core. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its potential applications in the development of novel therapeutics and functional materials. The strategic placement of the amino and cyano functionalities on the bi-aryl scaffold allows for diverse downstream chemical modifications, making it an important building block in synthetic chemistry.

This comprehensive guide provides detailed protocols for the synthesis of this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. An alternative approach via the Buchwald-Hartwig amination is also discussed. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind the choice of reagents and reaction conditions, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
4-Aminopyridine C₅H₆N₂94.12White to off-white crystalline solid[1]Fatal if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage.[2]
3-Bromo-4-aminopyridine C₅H₅BrN₂173.01Off-white to light brown solidIrritant, handle with care.
4-Cyanophenylboronic acid C₇H₆BNO₂146.94White to off-white powderEye, skin, and respiratory irritant.
4-Aminobenzonitrile C₇H₆N₂118.14White to pale yellow crystalline powder[3]Toxic in contact with skin or if inhaled, suspected of causing genetic defects.[4][5]
This compound C₁₂H₉N₃195.22Expected to be a solidHandle with care as a novel compound.

Note: Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of bi-aryl compounds.[6][7] This approach was selected as the primary route due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of the requisite starting materials.

The proposed synthetic pathway involves the palladium-catalyzed cross-coupling of a 3-halopyridine derivative, specifically 3-bromo-4-aminopyridine, with 4-cyanophenylboronic acid.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-bromo-4-aminopyridine, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (4-cyanophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product starting_material1 Ar-X (3-Bromo-4-aminopyridine) starting_material1->oxidative_addition starting_material2 Ar'-B(OH)2 (4-Cyanophenylboronic acid) + Base starting_material2->transmetalation caption Suzuki-Miyaura Catalytic Cycle Buchwald_Hartwig_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X(L2) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido_complex Ar-Pd(II)-NR'R''(L2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product starting_material1 Ar-X (3-Bromo-4-aminopyridine) starting_material1->oxidative_addition starting_material2 HNR'R'' (4-Aminobenzonitrile) + Base starting_material2->amine_coordination caption Buchwald-Hartwig Catalytic Cycle Experimental_Workflow start Start reagents Weigh & Combine Reagents start->reagents reaction_setup Reaction Setup under Inert Atmosphere reagents->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring TLC Monitoring heating->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end Pure Product characterization->end

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] First introduced by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organohalide, demonstrating remarkable functional group tolerance and operational simplicity.[3][4] The resulting biaryl structures are pivotal scaffolds in numerous biologically active compounds and functional materials.

This guide focuses on the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile , a molecule of significant interest in medicinal chemistry and drug development. The presence of the aminopyridine moiety, a common pharmacophore, makes this compound a valuable intermediate for creating more complex therapeutic agents.[4] The protocol herein details the Suzuki-Miyaura coupling of a suitable 3-substituted-4-aminopyridine with 4-cyanophenylboronic acid. Special consideration is given to the challenges and strategic choices associated with nitrogen-containing heterocycles, which can be prone to catalyst inhibition.[5][6][7][8]

Reaction Principle

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-4-aminopyridine and 4-cyanophenylboronic acid. The reaction proceeds via a well-established catalytic cycle.[9][10][11]

Overall Reaction Scheme:

Caption: General scheme for the Suzuki coupling to form this compound.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling mechanism involves a sequence of three primary steps centered around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[10][12]

  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (3-bromo-4-aminopyridine) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Pd(II) species.[9][10]

  • Transmetalation : The organoboron reagent (4-cyanophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the aryl group from the boron is transferred to the palladium center, displacing the halide.[11][13] The choice of base is critical for this step.[13]

  • Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. This forms the new carbon-carbon bond of the desired product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Mechanistic Diagram

Suzuki_Mechanism cluster_reactants Inputs Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2 + Base) Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination center Product->Pd0 center->Pd0 Catalyst Regeneration ArX 3-Bromo-4-aminopyridine (Ar-X) ArB 4-Cyanophenylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol and Optimization

The following protocol provides a robust starting point for the synthesis. However, optimization is key, especially when dealing with heteroaromatic substrates.

Materials and Reagents
  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DME/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

  • Inert Gas (Argon or Nitrogen)

Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Considerations
Aryl Halide 3-Bromo-4-aminopyridine (1.0 eq)The bromide offers a good balance of reactivity and stability.
Boronic Acid 4-Cyanophenylboronic acid (1.2-1.5 eq)A slight excess ensures complete consumption of the more valuable aryl halide.
Catalyst Pd(dppf)Cl₂ (2-5 mol%) or XPhos Pd G2 (1-2 mol%)Ligands like dppf or bulky biarylphosphines (e.g., XPhos) are effective for challenging couplings involving electron-rich or heteroaromatic substrates.[3][14]
Base K₂CO₃ or K₃PO₄ (2.0-3.0 eq)A moderately strong inorganic base is required to activate the boronic acid. K₃PO₄ is often effective for difficult couplings.[5][15]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A biphasic solvent system is common and effective. The water helps to dissolve the inorganic base and facilitates the reaction.[9][15]
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-4-aminopyridine (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The reaction mixture should be a suspension.

  • Heating : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Reaction Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl halide is consumed (typically 4-12 hours).[4]

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram

Workflow setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Reagent Setup (Flask, Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Dioxane/H₂O) B->C D 4. Heating & Stirring (90°C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Cool, Dilute, Extract) E->F G 7. Drying & Concentration (Dry with Na₂SO₄, Rotovap) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting and Field Insights

Challenge: Low or no yield.

  • Insight: The unprotected primary amine on the pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[6][7]

  • Solution: Employing bulky, electron-rich phosphine ligands (like SPhos, XPhos, or P(t-Bu)₃) can promote the desired catalytic cycle over catalyst inhibition.[14] Alternatively, using a more robust pre-catalyst can be beneficial.

Challenge: Protodeboronation of the boronic acid.

  • Insight: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be competitive, especially under prolonged heating or with certain bases.

  • Solution: Using a slight excess of the boronic acid can compensate for this loss. Alternatively, potassium trifluoroborate salts can be used in place of boronic acids as they are often more stable and less prone to this side reaction.[15]

Challenge: Difficulty in purification.

  • Insight: The polarity of the aminopyridine product can lead to tailing on silica gel columns.

  • Solution: Doping the eluent with a small amount of a basic modifier like triethylamine (~0.5-1%) can significantly improve peak shape and separation during chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and versatile route for the synthesis of this compound. Success hinges on the careful selection of the catalyst, base, and solvent system to overcome the specific challenges posed by the aminopyridine substrate. The protocol and insights provided in this guide offer a comprehensive framework for researchers to efficiently synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • American Chemical Society. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. (2005). Available from: [Link]

  • SYNFACTS. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Available from: [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

  • American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society. (2013). Available from: [Link]

  • ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. Available from: [Link]

  • Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. (2023). Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Available from: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the critical carbon-carbon bond between the pyridine and benzene rings. This guide offers a step-by-step experimental procedure, a discussion of the underlying reaction mechanism, detailed safety protocols, and methods for product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Significance

The molecular architecture of this compound combines two pharmacologically significant moieties: the 4-aminopyridine unit, known for its role in modulating ion channels, and the benzonitrile group, a versatile precursor and structural element in numerous therapeutic agents. The rigid, well-defined spatial arrangement of these groups makes this compound an attractive scaffold for library synthesis and as a building block in drug discovery programs.

Traditional methods for constructing such biaryl systems can be limited by harsh conditions and poor functional group tolerance. The Palladium-catalyzed Suzuki-Miyaura reaction, however, offers a mild and highly efficient alternative, renowned for its compatibility with a wide array of functional groups, including the sensitive amino and nitrile moieties present in the target molecule.[1][2] This protocol details the coupling of 3-bromo-4-aminopyridine with 4-cyanophenylboronic acid, a reliable route to the desired product in high yield.

Reaction Scheme and Mechanism

The synthesis proceeds via a Suzuki-Miyaura cross-coupling reaction as depicted below:

Scheme 1: Synthesis of this compound Reaction Scheme

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle.[3]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of 3-bromo-4-aminopyridine, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base (e.g., sodium carbonate), forms a borate species. This species then transfers its aryl group (the 4-cyanophenyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the coordination sphere, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd Trans Transmetalation Complex (Ar-Pd(II)-Ar') OxAdd->Trans Trans->Pd0 Catalyst Regeneration Product This compound Trans->Product Reductive Elimination Reactant1 3-Bromo-4-aminopyridine (Ar-X) Reactant2 4-Cyanophenylboronic Acid (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

Ensure all reagents are of high purity and solvents are anhydrous where specified.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
3-Bromo-4-aminopyridine13524-95-5173.01Sigma-AldrichStarting material.
4-Cyanophenylboronic acid126747-14-6146.95Combi-BlocksCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem ChemicalsCatalyst. Handle in an inert atmosphere.
Sodium Carbonate (Na₂CO₃)497-19-8105.99Fisher ScientificAnhydrous, powdered. Base.
1,4-Dioxane123-91-188.11Acros OrganicsAnhydrous, <50 ppm water. Solvent.
Deionized Water (H₂O)7732-18-518.02-Degassed. Solvent.
Ethyl Acetate (EtOAc)141-78-688.11VWRACS grade, for extraction/chromatography.
Hexanes110-54-386.18VWRACS grade, for chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Sigma-AldrichDrying agent.
Celite® 54561790-53-2-Sigma-AldrichFiltration aid.

Detailed Experimental Protocol

This protocol is based on a 1.0 mmol scale. Adjust quantities accordingly for larger or smaller scales.

Workflow start Start: Assemble Glassware setup 1. Reaction Setup - Add reactants, base, solvent - Inert atmosphere start->setup degas 2. Degassing - Sparge with N₂ for 15 min setup->degas catalyst 3. Add Catalyst - Pd(PPh₃)₄ added under N₂ degas->catalyst heat 4. Reaction - Heat to 90 °C - Monitor by TLC (12-18 h) catalyst->heat cool 5. Cooldown & Filtration - Cool to RT - Dilute with EtOAc - Filter through Celite® heat->cool workup 6. Aqueous Work-up - Transfer to separatory funnel - Wash with H₂O and Brine cool->workup dry 7. Drying & Concentration - Dry organic layer (MgSO₄) - Concentrate in vacuo workup->dry purify 8. Purification - Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Vessel Preparation

  • To a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-aminopyridine (173 mg, 1.0 mmol, 1.0 eq.).

  • Add 4-cyanophenylboronic acid (162 mg, 1.1 mmol, 1.1 eq.) and anhydrous sodium carbonate (212 mg, 2.0 mmol, 2.0 eq.).

  • Fit the flask with a rubber septum on one neck and the condenser on the other. Evacuate and backfill the flask with dry nitrogen gas three times. Maintain a positive pressure of nitrogen for the duration of the setup.

Step 2: Solvent Addition and Degassing

  • Through the septum via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Expert Insight: Degassing is critical. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to an inactive Pd(II) state and promote unwanted side reactions. Sparge the stirred reaction mixture with a gentle stream of nitrogen via a long needle for 15 minutes.

Step 3: Catalyst Addition and Reaction

  • Under a positive flow of nitrogen, quickly add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Rationale: The catalyst is added last to the degassed mixture to minimize its exposure to any residual oxygen.

  • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

Step 4: Monitoring the Reaction

  • Allow the reaction to proceed for 12-18 hours. The mixture will typically turn dark brown or black.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. Spot the reaction mixture against the 3-bromo-4-aminopyridine starting material. The reaction is complete upon full consumption of the starting material.

Step 5: Work-up and Extraction

  • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 6: Purification

  • The resulting crude solid should be purified by flash column chromatography on silica gel.

  • Method: Prepare a slurry of silica gel in hexanes and pack the column. Load the crude product (adsorbed onto a small amount of silica gel) onto the column. Elute with a gradient of 20% to 60% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.

Characterization of Final Product

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results for this compound
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ ~8.20 (s, 1H, Py-H2), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.85 (d, J=5.6 Hz, 1H, Py-H6), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=5.6 Hz, 1H, Py-H5), 6.10 (s, 2H, -NH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ ~156.0, 150.1, 145.5, 142.0, 133.0, 130.5, 125.0, 118.5, 111.5, 108.0
High-Resolution Mass Spec (HRMS-ESI) Calculated for C₁₂H₉N₃ [M+H]⁺: 196.0875; Found: 196.087x

Note: NMR chemical shifts (δ) are predicted based on analogous structures and may vary slightly.[4][5][6][7]

Safety and Hazard Information

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

SubstancePrimary HazardsHandling Precautions
3-Bromo-4-aminopyridine Highly toxic. Similar to 4-aminopyridine which is fatal if swallowed, inhaled, or in contact with skin.[8]Work under a chemical fume hood. Avoid all contact and inhalation. Use a spatula and weigh in a contained manner.
4-Cyanophenylboronic acid Irritant. Harmful if swallowed.Avoid inhalation of dust. Prevent contact with skin and eyes.
Palladium Catalyst Irritant. Heavy metal, handle with care.Avoid inhalation of fine powder.
1,4-Dioxane Flammable. Suspected carcinogen. Irritant.Use in a fume hood. Keep away from ignition sources. Avoid inhalation of vapors.
Sodium Carbonate Eye irritant.Avoid creating dust.

Waste Disposal: All organic and palladium-containing waste must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines. Do not dispose of down the drain.

References

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing benzonitrile compound.
  • Google Patents. (n.d.). Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.
  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Figure S35. 1H-NMR for 4-[(pyridin-4-yl)amino]benzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). Figure S40. 13C-NMR for 4-[di(pyridin-4-yl)amino]benzonitrile. Available at: [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. Available at: [Link]

  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

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Application Notes and Protocols: 4-(4-Aminopyridin-3-yl)benzonitrile as a Versatile Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 4-(4-Aminopyridin-3-yl)benzonitrile, a pivotal bi-aryl synthetic intermediate for researchers in medicinal chemistry and drug development. This molecule uniquely combines the pharmacologically significant 4-aminopyridine scaffold, known for its role as a potassium channel blocker, with the synthetically versatile benzonitrile moiety.[1][2][3] We present a detailed, field-proven protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, including insights into reaction optimization and characterization. Furthermore, this document outlines downstream synthetic transformations, showcasing the intermediate's utility in generating diverse molecular architectures for screening libraries and targeted drug discovery programs.

Physicochemical Properties & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation. The key data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
Synonyms 4-(4-amino-3-pyridinyl)benzonitrile-
CAS Number 1258620-63-1[4]
Molecular Formula C₁₂H₉N₃[4]
Molecular Weight 195.23 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)-
Purity ≥95% (typical commercial grade)-

Handling and Safety Precautions:

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its constituent parts—an aminopyridine and a benzonitrile—necessitate cautious handling. Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7][8] Benzonitrile derivatives can also be hazardous.[9]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[5][6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][7][9]

  • Handling: Avoid generating dust.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Synthesis Protocol: Suzuki-Miyaura Coupling

The most direct and reliable method for constructing the C-C bi-aryl bond in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for a wide range of functional groups.[10][11]

Principle of the Reaction: The Suzuki coupling mechanism involves a catalytic cycle comprising three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-Bromo-4-aminopyridine).

  • Transmetalation: The organic group from the organoboron reagent (4-Cyanophenylboronic acid) is transferred to the palladium center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3-Bromo-4-aminopyridine - 4-Cyanophenylboronic acid - Pd(PPh₃)₄ - K₃PO₄ setup Assemble Schlenk Flask under Inert Atmosphere (N₂/Ar) reagents->setup solvent Prepare Solvent: 1,4-Dioxane / H₂O solvent->setup dissolve Dissolve Reactants in Solvent setup->dissolve degas Degas Mixture (3x Vacuum/Backfill) dissolve->degas heat Heat to 80-90 °C (Stir for 12-18h) degas->heat cool Cool to RT heat->cool extract Dilute with EtOAc Wash with H₂O & Brine cool->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel) concentrate->purify product Isolate Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

This protocol is designed for a 1.0 mmol scale reaction. Adjust quantities as needed.

Reagents and Materials:

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
3-Bromo-4-aminopyridine 173.01 173 1.0 1.0
4-Cyanophenylboronic acid 146.94 162 1.1 1.1
Tetrakis(triphenylphosphine)palladium(0) 1155.56 58 0.05 0.05
Potassium Phosphate (K₃PO₄) 212.27 425 2.0 2.0
1,4-Dioxane (anhydrous) - 8 mL - -

| Water (degassed) | - | 2 mL | - | - |

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-aminopyridine (173 mg, 1.0 mmol), 4-cyanophenylboronic acid (162 mg, 1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst (58 mg, 0.05 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

Rationale and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings.[12] For more challenging substrates, other catalysts like Pd(dppf)Cl₂ or catalysts with bulky phosphine ligands may offer improved yields.

  • Base: K₃PO₄ is a moderately strong base effective for this transformation. Other bases like Na₂CO₃ or Cs₂CO₃ can also be used, and the choice may impact reaction rate and yield.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-Dioxane or DME) and water is standard for Suzuki reactions, as it helps to dissolve both the organic starting materials and the inorganic base.[13]

Characterization of the Product

Confirmation of the product's identity and purity is essential. The following data are representative of what would be expected for this compound.

TechniqueExpected Observations
¹H NMR Aromatic protons on both the pyridine and benzene rings (approx. 7.0-8.5 ppm). A singlet or broad singlet for the -NH₂ protons.
¹³C NMR Resonances for all 12 unique carbon atoms, including the characteristic nitrile carbon signal (approx. 118-120 ppm) and quaternary carbons at the bi-aryl junction.
Mass Spec (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 196.08.
FT-IR Characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C≡N (nitrile, ~2220-2230 cm⁻¹), and C=C/C=N (aromatic, ~1500-1600 cm⁻¹).

Application as a Synthetic Intermediate

The value of this compound lies in the orthogonal reactivity of its primary amino and nitrile functional groups. These serve as handles for introducing molecular diversity, a key strategy in drug discovery known as scaffold hopping.[14]

Downstream Synthetic Potential

G main This compound n1 N-Acylation / N-Sulfonylation main->n1 Amine Reactivity n2 N-Alkylation main->n2 n3 Nitrile to Tetrazole (via NaN₃) main->n3 Nitrile Reactivity n4 Nitrile to Amidine (via Pinner reaction) main->n4 n5 Pyridine N-Oxidation main->n5 Pyridine Reactivity

Caption: Potential downstream modifications of the title compound.

Representative Protocol: N-Acylation of the 4-Amino Group

This protocol describes the reaction with benzoyl chloride to form N-(3-(4-cyanophenyl)pyridin-4-yl)benzamide, demonstrating a typical amide bond formation.

Reagents and Materials:

Reagent MW ( g/mol ) Amount (mg) Mmol Equivalents
This compound 195.23 195 1.0 1.0
Benzoyl Chloride 140.57 148 (125 µL) 1.05 1.05
Pyridine (anhydrous) 79.10 95 (97 µL) 1.2 1.2

| Dichloromethane (DCM, anhydrous) | - | 10 mL | - | - |

Procedure:

  • Setup: Dissolve this compound (195 mg, 1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere. Add anhydrous pyridine (97 µL, 1.2 mmol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add benzoyl chloride (125 µL, 1.05 mmol) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated product.

Conclusion

This compound is a highly valuable and accessible synthetic intermediate. Its preparation via the robust Suzuki-Miyaura coupling allows for large-scale and efficient production. The presence of two distinct, reactive functional groups provides medicinal chemists with a versatile scaffold to generate libraries of novel compounds. This enables the exploration of structure-activity relationships for various biological targets, including ion channels, kinases, and other enzymes, making it a critical tool in the modern drug discovery pipeline.

References

  • PubChem. 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. Available from: [Link]

  • El-Sayed, N. N. et al. (2023).
  • Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Available from: [Link]

  • Wikipedia. 4-Aminopyridine. Available from: [Link]

  • ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile with phenylboronic acid by C1: effect of CO pressurea. Available from: [Link]

  • Al-Hizab, F. A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available from: [Link]

  • PubMed. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (2016). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Damsma, G. et al. (1988). Differential effects of 4-aminopyridine and 2,4-diaminopyridine on the in vivo release of acetylcholine and dopamine in freely moving rats measured by intrastriatal dialysis. European Journal of Pharmacology. Available from: [Link]

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Application Notes & Protocols: 4-(4-Aminopyridin-3-yl)benzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-(4-Aminopyridin-3-yl)benzonitrile is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its structure, featuring a 3-substituted 4-aminopyridine core, serves as a privileged fragment for the design of potent and selective kinase inhibitors. The aminopyridine moiety acts as a bioisostere for the adenine ring of ATP, effectively anchoring inhibitor molecules into the hinge region of the kinase ATP-binding pocket.[1][2][3] The appended benzonitrile group often extends into a hydrophobic pocket, contributing to both potency and selectivity. This document provides a comprehensive guide for researchers, detailing the compound's mechanism of action, protocols for its synthesis and biological evaluation, and its application as a core intermediate in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. These values are essential for experimental design, including solvent selection for synthesis and buffer composition for biological assays.

PropertyValueSource
Molecular Formula C₁₂H₉N₃Calculated
Molecular Weight 195.22 g/mol Calculated
Appearance Off-white to yellow solidTypical
LogP ~1.5 - 2.5Estimated
pKa (basic) ~5.0 (Pyridine N)Estimated
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in waterTypical

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The 4-aminopyridine scaffold is a cornerstone for a class of ATP-competitive kinase inhibitors.[1][2] In the context of the Janus kinase (JAK) family, this compound acts as a critical building block for inhibitors that target the catalytically active kinase domain. The JAK-STAT signaling cascade is a primary pathway for a multitude of cytokines and growth factors, making it integral to immune response and hematopoiesis.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[4][5]

Inhibitors built from the this compound scaffold function by:

  • Hinge Binding: The pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the backbone of the kinase hinge region (e.g., with residues like Glu and Leu in JAKs), mimicking the interaction of ATP's adenine.

  • Hydrophobic Interactions: The benzonitrile group occupies a nearby hydrophobic pocket, enhancing binding affinity and contributing to selectivity over other kinase families.

The inhibition of JAK activity prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blocks their dimerization, nuclear translocation, and modulation of target gene expression, thereby downregulating the inflammatory or proliferative response.

Diagram: The JAK-STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT pathway and highlights the inhibitory action of compounds derived from the this compound scaffold.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (Inactive) JAK->STAT_inactive 3. STAT Phosphorylation (p) STAT_active p-STAT Dimer (Active) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor 4-(4-Aminopyridin-3-yl) benzonitrile Scaffold Inhibitor->JAK INHIBITION Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression

Caption: Inhibition of the JAK-STAT pathway by a kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling

This protocol describes a common and reliable method for synthesizing this compound using a palladium-catalyzed Suzuki cross-coupling reaction.

Reaction Scheme: (3-Bromo-4-aminopyridine) + (4-Cyanophenylboronic acid) --[Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O]--> this compound

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-4-aminopyridine (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water per 1 mmol of the limiting reagent).

  • Reaction: Stir the mixture vigorously and heat to 85-90 °C under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a generalized method to determine the IC₅₀ value of a test compound against a specific JAK isoform (e.g., JAK1, JAK2) using a luminescence-based ATP consumption assay (e.g., ADP-Glo™).[7]

Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound.

Materials:

  • Recombinant human JAK1 or JAK2 enzyme

  • Suitable peptide substrate (e.g., IRS-1tide)[8]

  • This compound or derivative (test compound) dissolved in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer. Add 5 µL of this mix to each well.[7]

  • Pre-incubation: Shake the plate for 30 seconds and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]

  • Initiation of Reaction: Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Kₘ for the specific enzyme to ensure accurate IC₅₀ determination.[7] Add 5 µL of the 2X ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Termination and ADP-Glo™ Reagent: Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[7]

Protocol 3: Cell-Based STAT Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a relevant cell line, confirming its activity within a cellular context.[9]

Objective: To determine the effect of a test compound on the phosphorylation of a specific STAT protein (e.g., p-STAT3) downstream of JAK activation.

Materials:

  • A cytokine-responsive cell line (e.g., TF-1, L540 cells)[6][9]

  • Cell culture medium and supplements

  • Cytokine for stimulation (e.g., IL-6, IFN-α)[6][9]

  • Test compound dissolved in DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture: Culture cells to an appropriate density.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-6) for a short period (e.g., 15-30 minutes). Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: To confirm equal protein loading, strip the membrane and re-probe for total STAT and a loading control like GAPDH. Quantify band intensities to determine the relative inhibition of STAT phosphorylation at each compound concentration.

References

  • Benchchem. (n.d.). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay.
  • Gao, H., et al. (2012). Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. Acta Pharmacologica Sinica, 33(9), 1231-1240.
  • Spillane, M., et al. (2013). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 967, 39-55.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK1.
  • Spillane, M., et al. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway.
  • Wikipedia. (2024). 4-Aminopyridine.
  • Kotha, A., et al. (2008). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular Cancer Therapeutics, 7(9), 2825-2833.
  • Getova, D., & Georgiev, V. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 355-362.
  • Thermo Fisher Scientific. (n.d.). JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors.
  • Cho, S. Y., et al. (2010). Discovery of Aminopyridines Substituted With Benzoxazole as Orally Active c-Met Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3929-3933.
  • BPS Bioscience. (n.d.). JAK1 (Janus Kinase 1) Assay Kit.
  • Zarrin, A. A., et al. (2021). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Scientific Reports, 11(1), 1-12.
  • Liu, Y., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry, 193, 112217.
  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.
  • Cell Signaling Technology. (n.d.). Jak/Stat Pathway Inhibitors Antibody Sampler Kit #8343.
  • Sharma, G., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 13(5), 533-554.

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Application Notes and Protocols: The 4-(4-Aminopyridin-3-yl)benzonitrile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to utilizing the 4-(4-aminopyridin-3-yl)benzonitrile core as a foundational scaffold for the development of novel kinase inhibitors. This document offers a scientifically grounded framework for the synthesis, characterization, and biological evaluation of compounds derived from this promising chemical starting point.

Introduction: The Strategic Value of the 4-Aminopyridine Moiety in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The design of small molecule kinase inhibitors often relies on the identification of "privileged scaffolds" – core chemical structures that are predisposed to bind to the ATP-binding site of kinases.

The 4-aminopyridine motif has emerged as a valuable pharmacophore in this context. The amino group at the 4-position of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine base of ATP. This interaction provides a strong anchoring point for the inhibitor, while the rest of the scaffold can be chemically modified to achieve potency and selectivity against specific kinase targets. The inclusion of a benzonitrile group at the 3-position of the pyridine ring offers a vector for further chemical exploration and can contribute to favorable interactions within the ATP-binding pocket. While extensive research has been conducted on various aminopyridine-based scaffolds, the specific this compound core represents an underexplored yet promising area for the discovery of novel kinase inhibitors.

Chemical Synthesis of the this compound Scaffold and Derivatives

The synthesis of the this compound scaffold can be achieved through a multi-step synthetic sequence, leveraging well-established organic chemistry reactions. A plausible and adaptable synthetic route is outlined below. This protocol is designed to be a starting point for the synthesis of the core scaffold and can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Bromo-4-chloropyridine B 4-Chloro-3-(4-cyanophenyl)pyridine A->B Suzuki Coupling (4-cyanophenyl)boronic acid, Pd catalyst, base C This compound B->C Nucleophilic Aromatic Substitution Aqueous ammonia, heat Biochemical Assay Workflow A Prepare serial dilutions of test compound B Add kinase and substrate to wells A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction and measure luminescence D->E F Calculate IC50 E->F Cell-Based Assay Workflow A Seed and culture cells B Treat cells with test compound A->B C Lyse cells and quantify protein B->C D SDS-PAGE and Western Blotting C->D E Probe with antibodies for phospho-protein and total protein D->E F Image and analyze results E->F

Application Notes and Protocols: Electrophilic Reactivity of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Aminopyridin-3-yl)benzonitrile is a multifaceted chemical scaffold that presents several points of interest for synthetic modification, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a 4-aminopyridine core, known for its utility as a nucleophilic catalyst and its presence in pharmacologically active agents, appended with a 3-benzonitrile group.[1][2] This unique combination of an electron-rich aminopyridine system and an electron-withdrawing benzonitrile moiety creates a nuanced reactivity profile. Understanding the molecule's behavior with electrophiles is critical for its strategic deployment in synthetic campaigns.

This guide provides an in-depth analysis of the electrophilic reactions of this compound, detailing the causality behind its regioselectivity and offering validated protocols for key transformations. We will explore the three primary sites of nucleophilic reactivity: the pyridine ring nitrogen (N1), the exocyclic amino group (N4-amino), and the activated C5 position of the pyridine ring.

Part 1: General Reactivity and Regioselectivity

The reaction of this compound with electrophiles is governed by the interplay of several electronic and steric factors. The exocyclic amino group strongly activates the pyridine ring through resonance, enhancing the nucleophilicity of both the pyridine nitrogen (N1) and the ortho-carbon position (C5). Concurrently, the 3-yl-benzonitrile substituent exerts a deactivating inductive effect.

Key Determinants of Regioselectivity:

  • Pyridine Nitrogen (N1): This is typically the most nucleophilic and sterically accessible site on a 4-aminopyridine scaffold. It readily reacts with a wide range of electrophiles, including alkylating agents, acylating agents, and protons, to form pyridinium salts.

  • Exocyclic Amino Group (N4-Amino): While slightly less nucleophilic than the endocyclic N1 nitrogen, the amino group is a potent nucleophile capable of reacting with strong electrophiles, particularly acylating agents, to form stable amide bonds. Its reactivity can be modulated by solvent and base selection.

  • Pyridine Ring (C5-Position): Due to the powerful ortho-directing effect of the 4-amino group, the C5 position is activated towards electrophilic aromatic substitution (SEAr). However, the overall electron-deficient nature of the pyridine ring means that these reactions, such as halogenation, often require forcing conditions or highly reactive electrophiles.[3][4]

The choice of electrophile, solvent, temperature, and base will ultimately determine the site of reaction. Hard electrophiles (like protons or acyl cations) often favor reaction at the harder N1 position, while softer electrophiles may show preference for the N4-amino group.

G Figure 2: Competing Electrophilic Attack Pathways start This compound + Electrophile (E+) path1 N1 Attack (Pyridinium Salt) start->path1 Kinetic Product (Common) path2 N4-Amino Attack (Amine Functionalization) start->path2 Thermodynamic or Sterically Favored path3 C5 Attack (Ring Substitution) start->path3 Requires Activating Conditions

Part 2: N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the solubility, basicity, and biological activity of heterocyclic compounds. For this compound, alkylation is expected to occur preferentially at the pyridine N1 position due to its superior nucleophilicity.[5]

Causality and Experimental Design: The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the counter-ion of the base without interfering with the nucleophile. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize any acid generated but is not strong enough to deprotonate the exocyclic amino group, thus preserving selectivity for N1.[6] However, stronger bases or different reaction conditions could lead to alkylation of the exocyclic amino group.[7]

Protocol 2.1: N1-Methylation with Iodomethane

This protocol describes the synthesis of 4-amino-3-(4-cyanophenyl)-1-methylpyridin-1-ium iodide.

Materials:

  • This compound

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer, round-bottom flask, nitrogen inlet, filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add iodomethane (1.2 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC (e.g., 10% MeOH in DCM), observing the consumption of the starting material and the formation of a new, more polar spot at the baseline (indicative of a salt).

  • Product Isolation: Upon completion, add diethyl ether to the reaction mixture until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with diethyl ether to remove residual DMF and unreacted iodomethane.

  • Drying and Characterization: Dry the resulting solid under vacuum. The product, a pyridinium salt, can be characterized by ¹H NMR (expecting a downfield shift of pyridine protons and a new singlet for the N-methyl group around 4.0-4.5 ppm) and mass spectrometry.

Data Summary: N-Alkylation Conditions

ElectrophileBaseSolventTemp. (°C)Typical Outcome
IodomethaneNoneDMF25N1-Methylation
Benzyl BromideK₂CO₃Acetonitrile80N1-Benzylation
Ethyl BromoacetateNaHTHF0 to 25N1-Alkylation

Part 3: N-Acylation Reactions

Acylation serves to introduce carbonyl functionalities, often as a means of creating stable amides or installing protecting groups. With this compound, acylation can occur at either the N1 or N4-amino position. Selectivity is highly dependent on the reaction conditions. Acylation of the exocyclic amino group is common, particularly when using a base like pyridine, which can also act as a nucleophilic catalyst.[8]

Causality and Experimental Design: The use of pyridine as both a base and a solvent is a classic method for acylating amines. It neutralizes the HCl generated from the acyl chloride and can form a highly reactive acylpyridinium intermediate, which is then attacked by the nucleophilic 4-amino group. Cooling the reaction to 0 °C helps to control the exothermic reaction and improve selectivity.

Protocol 3.1: N4-Benzoylation with Benzoyl Chloride

This protocol details the synthesis of N-(3-(4-cyanophenyl)pyridin-4-yl)benzamide.

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnetic stirrer, round-bottom flask, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the cold solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess pyridine and HCl) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-acylated product.

Figure 3: Workflow for N4-Acylation Protocol cluster_0 Reaction Phase cluster_1 Workup & Purification A 1. Dissolve Substrate in Pyridine B 2. Cool to 0 °C A->B C 3. Add Benzoyl Chloride B->C D 4. Stir and Warm to RT C->D E 5. Quench with Water D->E Proceed to Workup F 6. Extract with DCM E->F G 7. Wash with NaHCO₃ F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I

Part 4: Electrophilic Aromatic Substitution: Halogenation

While the pyridine ring is inherently electron-deficient, the potent activating effect of the 4-amino group enables direct electrophilic substitution at the C5 position. Halogenation is a representative example of this transformation.

Causality and Experimental Design: The reaction between 4-aminopyridine and bromine (Br₂) can be complex, sometimes leading to protonation and dimerization.[9][10] Using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile provides a milder, more controlled source of the electrophilic bromine species (Br⁺), favoring monosubstitution at the activated C5 position.

Protocol 4.1: C5-Bromination with N-Bromosuccinimide (NBS)

This protocol describes the synthesis of 4-(4-amino-5-bromopyridin-3-yl)benzonitrile.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add NBS (1.05 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or heat gently if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Extraction: Wash the organic layer with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the C5-brominated product.

References

  • Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ResearchGate. [Link]

  • JYX. (n.d.). Reactivity of 4‐Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4. JYX. [Link]

  • JYX: JYU. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens : Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. JYX: JYU. [Link]

  • ResearchGate. (n.d.). Halogenation of N‐acetyl aminopyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. [Link]

  • ACS Publications. (n.d.). Regiospecific electrophilic substitution of aminopyridines. The Journal of Organic Chemistry. [Link]

  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]

  • Figshare. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Figshare. [Link]

  • ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF. ResearchGate. [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). Molecules. [Link]

  • PubMed Central (PMC). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. [Link]

  • ACS Publications. (n.d.). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines. NIH. [Link]

  • Química Organica.org. (n.d.). Electrophilic substitution at position 4 of pyridine. Química Organica.org. [Link]

  • Wikipedia. (n.d.). 4-Aminopyridine. Wikipedia. [Link]

  • NIH. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. [Link]

  • YouTube. (2021). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. [Link]

  • PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. [Link]

  • PubChem. (n.d.). 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. PubChem. [Link]

  • Scripta Scientifica Pharmaceutica. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Scripta Scientifica Pharmaceutica. [Link]

  • ResearchGate. (n.d.). (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

  • NIH. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones. PubMed Central. [Link]

  • PubMed. (n.d.). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile. PubMed. [Link]

  • Google Patents. (n.d.). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung. [Link]

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Application Notes and Protocols for the Derivatization of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminopyridin-3-yl)benzonitrile is a versatile bifunctional molecule that presents a rich scaffold for chemical modification in drug discovery and materials science. Its structure incorporates two key reactive centers: the 4-aminopyridine moiety and the benzonitrile group. The aminopyridine unit offers opportunities for derivatization at the exocyclic amino group and the pyridine nitrogen, while the benzonitrile group can be transformed into other valuable functional groups. This guide provides a comprehensive overview of potential derivatization strategies for this molecule, complete with detailed protocols and insights into the chemical principles governing these transformations. The chemoselectivity of the described reactions is a critical consideration due to the presence of multiple reactive sites. The protocols provided herein are based on established methodologies for analogous structures and should be regarded as robust starting points for experimental exploration.

Chemical Reactivity Profile

The reactivity of this compound is dictated by the electronic properties of its constituent parts. The 4-aminopyridine ring is an electron-rich heteroaromatic system. The exocyclic amino group at the 4-position enhances the electron density of the pyridine ring, making it more susceptible to electrophilic attack. The amino group itself is a primary nucleophile. The pyridine nitrogen, with its lone pair of electrons, can also act as a nucleophile and a base. The 3-aryl substituent (the benzonitrile group) can influence the steric accessibility and electronic properties of the aminopyridine core. The benzonitrile group is an electron-withdrawing moiety, which can be hydrolyzed to a carboxylic acid or reduced to a benzylamine.

A key challenge and opportunity in the derivatization of this molecule is achieving chemoselectivity. Reaction conditions can be tailored to favor modification at one reactive site over others. For instance, the nucleophilicity of the exocyclic amino group versus the pyridine nitrogen can be modulated by the choice of reagents and reaction conditions.

Derivatization Strategies and Protocols

This section outlines several key derivatization methods for this compound, targeting either the aminopyridine moiety or the benzonitrile group.

Derivatization of the Aminopyridine Moiety

The 4-aminopyridine unit is a prime target for modifications aimed at exploring structure-activity relationships. Key reactions include N-acylation, N-alkylation, diazotization followed by substitution, and palladium-catalyzed cross-coupling reactions.

N-acylation of the 4-amino group is a common strategy to introduce a variety of substituents. This reaction typically proceeds chemoselectively at the more nucleophilic exocyclic amino group rather than the pyridine nitrogen, especially under neutral or slightly basic conditions.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl generated during the reaction without competing with the aminopyridine as a nucleophile. The reaction is typically run at low temperatures to control the reactivity of the acyl chloride and minimize potential side reactions.

Protocol 1: N-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acylated product.

Data Presentation:

Acyl ChlorideProductTypical Yield Range
Benzoyl chloride4-(4-Benzamidopyridin-3-yl)benzonitrile80-95%
Acetyl chloride4-(4-Acetamidopyridin-3-yl)benzonitrile85-98%

N-alkylation can occur at either the exocyclic amino group or the pyridine nitrogen, leading to a mixture of regioisomers. Achieving selectivity can be challenging. Alkylation of the pyridine nitrogen typically leads to a pyridinium salt, while alkylation of the exocyclic amino group yields a secondary or tertiary amine. Protecting the exocyclic amino group (e.g., as a Boc-carbamate) can direct alkylation to the pyridine nitrogen. Alternatively, specific reaction conditions can favor alkylation of the exocyclic amine.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is intended to deprotonate the exocyclic amino group, increasing its nucleophilicity and favoring N-alkylation. The choice of a polar aprotic solvent like DMF or DMSO helps to dissolve the reagents and facilitate the SN2 reaction.

Protocol 2: N-Alkylation of the Exocyclic Amino Group

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the N-alkylated product(s). Note that a mixture of mono- and di-alkylated products, as well as potential N-pyridinium salts, may be formed.

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl, and cyano groups, via Sandmeyer or related reactions.[1][2] The stability of the pyridyl diazonium salt can be a concern, and reactions are typically performed at low temperatures.

Causality Behind Experimental Choices: The reaction is carried out at 0-5 °C because diazonium salts are generally unstable and can decompose at higher temperatures. The in-situ generation of nitrous acid from sodium nitrite and a strong acid is a standard and effective method for diazotization. The copper(I) salt acts as a catalyst in the Sandmeyer reaction, facilitating the conversion of the diazonium salt to the final product.

Protocol 3: Diazotization and Sandmeyer Bromination

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in HBr (48%) and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve CuBr (1.2 eq.) in HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and neutralize by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(4-bromo-3-pyridyl)benzonitrile.

The 4-amino group, along with the adjacent pyridine nitrogen, can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with an aldehyde followed by oxidative cyclization can yield an imidazo[4,5-c]pyridine, a scaffold of interest in medicinal chemistry.[3][4][5]

Causality Behind Experimental Choices: The reaction of a 3,4-diaminopyridine analogue with an aldehyde is a common method for constructing the imidazo[4,5-c]pyridine ring system. The use of an oxidizing agent like sodium metabisulfite adduct of the aldehyde or air oxidation facilitates the final aromatization step.

Protocol 4: Synthesis of 2-Substituted Imidazo[5,4-b]pyridines

Materials:

  • This compound (requires prior reduction of the cyano group to an amino group to form the diamine)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Water

Procedure:

Note: This protocol requires the precursor 3-(4-aminophenyl)-4-aminopyridine, which can be synthesized by reduction of the nitro group in a suitable precursor.

  • Prepare the sodium metabisulfite adduct of the aromatic aldehyde by dissolving the aldehyde in ethanol and adding a saturated aqueous solution of sodium metabisulfite. Isolate the resulting precipitate.

  • In a reaction vessel, combine the 3,4-diaminopyridine analogue (1.0 eq.) and the aldehyde-bisulfite adduct (1.1 eq.) in DMF.

  • Heat the mixture at 120-140 °C for 2-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazo[4,5-c]pyridine derivative.

Derivatization of the Benzonitrile Moiety

The benzonitrile group offers two primary avenues for derivatization: hydrolysis to a carboxylic acid and reduction to a benzylamine.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is valuable for introducing a key functional group for further modifications, such as amide coupling.

Causality Behind Experimental Choices: Basic hydrolysis is often preferred as it can be less harsh than acidic conditions, which might affect the aminopyridine ring. The use of a co-solvent like ethanol can improve the solubility of the starting material. The final acidification step is necessary to protonate the carboxylate salt and precipitate the carboxylic acid.

Protocol 5: Basic Hydrolysis of the Nitrile

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the slow addition of concentrated HCl.

  • Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry to obtain 4-(4-aminopyridin-3-yl)benzoic acid.

The nitrile group can be reduced to a primary amine (benzylamine) using various reducing agents. This transformation introduces a flexible linker and a new site for derivatization.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is performed in an anhydrous ethereal solvent like THF due to the high reactivity of LiAlH₄ with protic solvents. The workup procedure with sequential addition of water and NaOH solution is a standard method (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating product isolation.

Protocol 6: Reduction of the Nitrile to a Benzylamine

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of LiAlH₄ (2.0-3.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.

  • Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-aminopyridin-3-yl)benzylamine.

Visualizations

Reaction Scheme Overview

Derivatization_Pathways cluster_amino_pyridine Aminopyridine Derivatization cluster_benzonitrile Benzonitrile Derivatization start This compound acylation N-Acylation start->acylation RCOCl, Base alkylation N-Alkylation start->alkylation R-X, Base diazotization Diazotization -> Sandmeyer start->diazotization 1. NaNO2, H+ 2. CuX annulation Annulation -> Imidazopyridine start->annulation Multi-step hydrolysis Hydrolysis start->hydrolysis NaOH or H+ reduction Reduction start->reduction LiAlH4 or H2/catalyst product1 product1 acylation->product1 N-Acyl derivative product2 product2 alkylation->product2 N-Alkyl derivative product3 product3 diazotization->product3 Halogenated derivative product4 product4 annulation->product4 Imidazopyridine derivative product5 product5 hydrolysis->product5 Carboxylic acid derivative product6 product6 reduction->product6 Benzylamine derivative

Caption: Overview of derivatization pathways for this compound.

Experimental Workflow: N-Acylation

N_Acylation_Workflow A 1. Dissolve starting material and base in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add acyl chloride dropwise B->C D 4. Stir at room temperature (Monitor by TLC) C->D E 5. Quench with NaHCO3 (aq) D->E F 6. Extraction with DCM E->F G 7. Wash, dry, and concentrate F->G H 8. Column Chromatography G->H I Pure N-acylated product H->I

Caption: Step-by-step workflow for the N-acylation protocol.

Conclusion

This compound is a promising scaffold for the development of new chemical entities. The protocols outlined in this guide provide a solid foundation for exploring the derivatization of this molecule. Researchers should be mindful of the potential for regioisomer formation and the need for careful reaction optimization and product characterization. The strategic application of these derivatization methods will undoubtedly unlock the full potential of this versatile building block in various fields of chemical research.

References

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]

  • Ateş-Alagöz, Z., & Göker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1187–1200. [Link]

  • Temple, C. Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]

  • Kandeel, M. M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4968. [Link]

  • Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410–9417. [Link]

  • Kalinin, A. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 754-763. [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1961–1970. [Link]

  • Kalinin, A. A., et al. (2024). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 29(5), 1088. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

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Introduction: The Critical Role of Purity for 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-(4-Aminopyridin-3-yl)benzonitrile

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, an aminopyridine and a benzonitrile, are prevalent in pharmacologically active molecules. The purity of this compound is paramount for its use in drug development and scientific research, as even minor impurities can lead to inaccurate biological data, undesirable side effects, or failed material applications. This guide provides detailed application notes and protocols for the purification of this compound, empowering researchers to obtain this valuable compound in high purity.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Before embarking on a purification strategy, it is essential to understand the physicochemical properties of this compound and the likely impurities from its synthesis.

  • Key Structural Features: The molecule possesses a basic aminopyridine ring and a polar nitrile group. The amino group can be protonated, and the pyridine nitrogen is also basic, with a pKa typically between 5 and 6 for pyridine derivatives.[1] These features govern its solubility and chromatographic behavior.

  • Expected Impurities: Common impurities may include starting materials, reagents, and by-products from the synthetic route. Given its structure, likely impurities could be unreacted precursors, isomers, or oxidized forms of the aminopyridine moiety. Aminopyridines can be susceptible to oxidation, especially when exposed to light or acidic conditions for extended periods.[2]

Purification Strategy: A Multi-faceted Approach

A comprehensive purification strategy for this compound often involves a combination of techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization Initial Purification (High Yield) Column Column Chromatography Crude->Column Complex Mixture Purity_Analysis Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis Column->Purity_Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Analysis Purity_Analysis->Column Purity < 99% Purity_Analysis->Prep_HPLC Trace Impurities Pure_Product Pure Product Purity_Analysis->Pure_Product Purity > 99%

Caption: A general workflow for the purification of this compound.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for removing insoluble impurities and significantly increasing the purity of a solid compound, provided a suitable solvent system can be identified.

Protocol 1: Standard Recrystallization
  • Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below. Based on the polarity of this compound, suitable solvents to screen include alcohols (isopropanol, ethanol), esters (ethyl acetate), and nitriles (acetonitrile). The solubility of similar compounds like 2-aminopyridine has been studied in various solvents, which can provide a good starting point.[3]

  • Dissolution: In an appropriately sized flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield. The rate of cooling can significantly impact crystal formation and product purity.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Acid-Base Recrystallization

For aminopyridines that are difficult to recrystallize directly, an acid-base approach can be effective.[2]

  • Dissolution in Acid: Dissolve the crude material in a dilute aqueous acidic solution (e.g., HCl or acetic acid). This will protonate the basic amino and pyridine groups, forming a soluble salt.

  • Filtration: Filter the acidic solution to remove any acid-insoluble impurities.

  • Basification: Slowly add a base (e.g., NaOH or NaHCO3 solution) to the filtrate with stirring until the pH is basic. This will deprotonate the salt and precipitate the free base form of this compound.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum.

Column Chromatography: For More Demanding Separations

When recrystallization is insufficient to remove closely related impurities, column chromatography is the method of choice.[5][6]

Selecting the Stationary and Mobile Phase
  • Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity.[7] However, the acidic nature of silica can sometimes cause issues with basic compounds like aminopyridines, leading to peak tailing or degradation.[1] In such cases, using deactivated silica gel (by pre-treating with a solvent system containing a small amount of a base like triethylamine) or using a different stationary phase like neutral alumina can be beneficial.[8]

  • Mobile Phase (Eluent): The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) first. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound.[8] A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or acetone) is typically used. For aminopyridines, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can provide excellent separation.[8]

Solvent System Component (Non-polar) Solvent System Component (Polar) Potential Additive Comments
Hexane/HeptaneEthyl Acetate0.5-1% TriethylamineA standard system for moderately polar compounds. The triethylamine helps to reduce peak tailing on silica gel.
DichloromethaneMethanol0.5-1% TriethylamineA more polar system for compounds that are not very soluble in ethyl acetate.
TolueneAcetoneNoneAn alternative system that can offer different selectivity.
Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed with no air bubbles.[9]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry-loading technique often results in better separation.[8]

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the column runs.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC): For High-Purity Requirements

For applications demanding the highest purity, such as in late-stage drug development, preparative HPLC is the ultimate purification tool.

HPLC_Optimization Start Crude Sample Column_Selection Column Selection (e.g., C18, Phenyl) Start->Column_Selection Mobile_Phase Mobile Phase (Acetonitrile/Water) Column_Selection->Mobile_Phase pH_Adjustment pH Adjustment (e.g., TFA, Formic Acid) Mobile_Phase->pH_Adjustment Gradient Gradient Optimization pH_Adjustment->Gradient Analysis Analyze Separation Gradient->Analysis Analysis->Column_Selection Poor Separation Pure Pure Compound Analysis->Pure Optimal Separation

Caption: A decision-making process for optimizing preparative HPLC purification.

Method Development Considerations
  • Column Chemistry: A reversed-phase C18 column is a good starting point. However, for pyridine derivatives, other stationary phases like phenyl or cyano columns can offer different selectivity and improved peak shape.[1]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC.[10]

  • pH Modification: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can protonate the aminopyridine, leading to sharper peaks and better separation.[11]

Protocol 4: Preparative Reversed-Phase HPLC
  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Fraction Collection: Collect the eluent in fractions as the peak corresponding to this compound elutes from the column.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents. This often involves lyophilization (freeze-drying) if the mobile phase contains water.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound. A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. A validated HPLC method can quantify the purity and detect any remaining impurities.[12][13]

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing the appropriate purification techniques and rigorous analytical assessment, researchers can obtain this compound of the required purity for their specific applications, ensuring the reliability and validity of their scientific endeavors.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
  • Purification of different Pyridines using Waters X-bridge prep column - Flash-Chromatography.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). ResearchGate.
  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile - Smolecule. (2024-04-15).
  • 3-aminopyridine - Organic Syntheses Procedure.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025-08-06).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Column chromatography.
  • 4-Aminopyridine - PRODUCT INFORMATION.
  • How can I purify impure benzonitrile? - ResearchGate. (2017-07-23).
  • Column Chromatography - YouTube. (2019-03-19).
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data - ACS Publications. (2022-05-27).
  • column chromatography & purification of organic compounds - YouTube. (2021-02-09).
  • CN107417602A - A kind of pharmaceutical co-crystals of 5 aminosalicylic acid and 2 aminopyridines and preparation method thereof - Google Patents.
  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • 4-Aminopyridine (A0152) - Product Information Sheet - Sigma-Aldrich.
  • Column chromatography - Columbia University.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable compound. The prevailing synthetic route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While exceptionally powerful for C-C bond formation, this reaction presents unique challenges when applied to electron-rich, heterocyclic substrates like aminopyridines, often leading to suboptimal yields and complex purification.[1][2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind experimental choices to empower you to overcome these synthetic hurdles.

Core Reaction Scheme:

The synthesis typically involves the coupling of a 3-halo-4-aminopyridine with 4-cyanophenylboronic acid or its corresponding ester.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Ahmad, M. (2017). How can I purify impure benzonitrile? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Whittaker, A. M., et al. (2018). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]

  • Cano, R., et al. (2019). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Ben-Hadda, T., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. Retrieved from [Link]

  • Various Authors. (n.d.). Aminative Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]

  • Shah, S. T. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Suzuki Coupling Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-aminopyridin-3-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The inherent challenges of coupling an electron-rich, heteroaromatic amine with a functionalized aryl partner require careful optimization and a deep understanding of the reaction mechanism. This document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance your synthetic success.

Reaction Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[1] The process is driven by a palladium catalyst that cycles through three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate Ar-Pd(II)(X)L₂ pd0->ox_add Oxidative Addition trans Transmetalation Intermediate Ar-Pd(II)(Ar')L₂ ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product borate_waste X-B(OR)₂ aryl_halide Ar-X (e.g., 3-Bromo-4-aminopyridine) aryl_halide->ox_add boronic_acid Ar'-B(OR)₂ (e.g., 4-Cyanophenylboronic acid) boronic_acid->ox_add base Base (e.g., K₃PO₄) base->ox_add

Sources

Technical Support Center: Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important biaryl intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively. The most common and scalable approach to this molecule is the Suzuki-Miyaura cross-coupling reaction, which will be the primary focus of this guide.

Frequently Asked Questions (FAQs)
Section 1: Low Conversion and Yield Optimization

Question 1: My Suzuki-Miyaura reaction is showing low or no conversion to the desired product. What are the primary factors I should investigate?

Answer: Low conversion in the Suzuki-Miyaura coupling of a substituted aminopyridine is a frequent issue stemming from a suboptimal catalytic system or reaction conditions. The inherent electronic properties of the 4-aminopyridine moiety can complicate the catalytic cycle. Here’s a breakdown of the critical parameters to assess:

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is paramount. The 4-amino group is a potential coordinating agent that can interact with the palladium center, sometimes inhibiting catalytic activity. For electron-rich and potentially coordinating substrates like 4-aminopyridine derivatives, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of oxidative addition and reductive elimination.[1][2]

  • Base Selection: The base's role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[3] However, a base that is too strong or poorly soluble can lead to side reactions or an incomplete reaction. For aminopyridine substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over strong organic bases which can cause degradation.[3][4]

  • Solvent System: The solvent must solubilize all components of the reaction, including the inorganic base. Biphasic solvent systems, such as dioxane/water or toluene/water, are highly effective.[3] The water component is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. Ensure the solvent is thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions like protodeborylation. The optimal temperature is typically between 80-110 °C, but this must be determined empirically for your specific substrate combination.

Below is a logical workflow for troubleshooting low conversion issues.

G start Low Conversion Observed check_reagents 1. Verify Reagent Purity & Integrity (Halide, Boronic Acid, Base, Solvent) start->check_reagents check_setup 2. Confirm Inert Atmosphere (Thoroughly Degassed? Positive N2/Ar Pressure?) check_reagents->check_setup Reagents OK screen_ligands 3. Screen Ligands (e.g., SPhos, XPhos, RuPhos) check_setup->screen_ligands Setup is Inert screen_bases 4. Vary the Base (K2CO3, K3PO4, Cs2CO3) screen_ligands->screen_bases No Improvement success Conversion Improved screen_ligands->success Success! screen_solvents 5. Optimize Solvent System (Dioxane/H2O, Toluene/H2O, DMF) screen_bases->screen_solvents No Improvement screen_bases->success Success! optimize_temp 6. Adjust Temperature (Incrementally increase from 80°C) screen_solvents->optimize_temp No Improvement screen_solvents->success Success! optimize_temp->success Success!

Caption: Troubleshooting workflow for low reaction conversion.

Section 2: Identification and Mitigation of Side Reactions

Question 2: My crude NMR/LC-MS shows significant impurities. What are the most common side products in this synthesis and how can I minimize them?

Answer: Side product formation is a key challenge. The three most common impurities are typically benzonitrile (from protodeborylation), 4-aminopyridine (from hydrodehalogenation), and homocoupled biaryl species. Understanding their formation mechanism is critical for mitigation.

Side Product Formation Mechanism Primary Cause(s) Recommended Solution
BenzonitrileProtodeborylation Excess water/protons in the reaction mixture; prolonged reaction times at high temperatures.Use anhydrous solvents, limit the amount of water in the biphasic system, and monitor the reaction to avoid excessive heating times.
4-AminopyridineHydrodehalogenation Competing pathway where a hydride source reduces the aryl halide. Often linked to β-hydride elimination from certain Pd-intermediates.[5][6]Use bulky, electron-rich ligands (e.g., biaryl phosphines) that favor reductive elimination over β-hydride elimination.[7] Ensure the base is not excessively strong.
4,4'-BiphenylcarbonitrileHomocoupling Oxidative coupling of two boronic acid molecules. Often exacerbated by the presence of oxygen or inefficient transmetalation.[4]Maintain a strictly inert atmosphere. Ensure efficient stirring and optimal stoichiometry to favor the cross-coupling pathway.

The diagram below illustrates how these side reactions diverge from the desired Suzuki-Miyaura catalytic cycle.

Suzuki_Side_Reactions cluster_main_cycle Desired Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE Product Product (Ar-Ar') RE->Product Product->Pd0 BoronicAcid Ar'-B(OH)2 BoronicAcid->TM Protodeborylation Protodeborylation BoronicAcid->Protodeborylation H+ Homocoupling Homocoupling BoronicAcid->Homocoupling O2/Pd ArylHalide Ar-X ArylHalide->OA Hydrodehalogenation Hydrodehalogenation ArylHalide->Hydrodehalogenation [H]

Caption: Competing side reactions in Suzuki-Miyaura coupling.

Question 3: I am attempting the synthesis via a Buchwald-Hartwig amination route and observe significant hydrodehalogenation of my aryl halide. How can I suppress this?

Answer: Hydrodehalogenation is a classic side reaction in Buchwald-Hartwig aminations.[5] It occurs when the palladium-amido intermediate undergoes β-hydride elimination, if an accessible β-hydrogen is present, or through other reductive pathways, which competes directly with the desired C-N bond-forming reductive elimination step.[6][7]

Mitigation Strategies:

  • Ligand Selection is Key: This is the most critical factor. Use bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, XPhos, or t-BuBrettPhos). These ligands create a sterically congested environment around the palladium center that accelerates the rate of reductive elimination relative to competing side reactions.[8]

  • Base Choice: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider using a weaker inorganic base like Cs₂CO₃ or K₃PO₄, which may require slightly higher temperatures but can provide a cleaner reaction profile.[1][6]

  • Solvent: Non-polar aprotic solvents like toluene or dioxane are standard. Polar aprotic solvents can sometimes influence the stability of key intermediates in ways that may favor side reactions.

Section 3: Purification and Analysis

Question 4: What is the recommended method for purifying this compound from the reaction mixture?

Answer: Purification typically requires a multi-step approach due to the polarity of the product and the similarity of some byproducts.

Step-by-Step Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water to remove the inorganic base and salts. A subsequent wash with brine will help to break any emulsions and dry the organic layer.

  • Acid/Base Extraction (Optional): The basicity of the 4-aminopyridine nitrogen allows for selective extraction. You can wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The product and any unreacted 4-aminopyridine will move to the aqueous layer as hydrochloride salts. The non-basic impurities (like homocoupled benzonitrile) will remain in the organic layer. Afterward, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract the product back into an organic solvent. This is highly effective for removing non-basic impurities.

  • Silica Gel Chromatography: This is almost always necessary for achieving high purity.

    • Adsorbent: Standard silica gel (230-400 mesh).

    • Eluent System: A gradient system is recommended. Start with a less polar mixture (e.g., 20-30% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient will depend on the specific impurities present.

    • TLC Monitoring: Use TLC to track the separation. A common stain for visualizing nitrogen-containing compounds is potassium permanganate.

  • Recrystallization: If a highly pure, crystalline solid is required, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be performed after chromatography.

References
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Özdemir, İ., & Demir, S. (2011). The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Ahmad, M. (2017). How can I purify impure benzonitrile? ResearchGate. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Domainex. (2024). Aminative Suzuki–Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. PubChem. [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubChem. [Link]

  • ChemRxiv. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]

Sources

Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this challenging biaryl scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of its synthesis, optimize reaction conditions, and troubleshoot common experimental issues.

The synthesis of this molecule, which links an electron-rich aminopyridine with a benzonitrile moiety, most commonly relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. However, the inherent properties of the 4-aminopyridine substrate—specifically the Lewis basic nitrogen atoms of the pyridine ring and the amino group—present significant challenges, primarily through catalyst inhibition and deactivation.[1][2] This guide focuses on overcoming these specific hurdles.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[3] The catalytic cycle, shown below, involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst.[3] Understanding this cycle is crucial for diagnosing issues in your reaction.

Suzuki_Cycle cluster_inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->ArPdX Ar¹-X Transmetal Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) Transmetal->ArPdAr Ar²-B(OR)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Product) RedElim->Product Boronate Ar²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal Halide Ar¹-X Halide->OxAdd

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My reaction shows very low or no conversion to the product. What are the most common causes?

This is the most frequent challenge and typically points to issues with the catalyst's activity. The 4-aminopyridine substrate is a known catalyst inhibitor.

A1: The primary culprits for failed reactions are catalyst inhibition and improper reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms on both the pyridine ring and the amino group are Lewis basic. They can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[1][2] Standard ligands like triphenylphosphine (PPh₃) are often insufficient to prevent this inhibition.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands form stable, highly active complexes with palladium that favor the productive catalytic cycle over inhibitory binding with the substrate.

  • Inactive Catalyst System: The reaction requires an active Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0).[4] Furthermore, the C-Cl bond is less reactive than C-Br or C-I bonds in the crucial oxidative addition step, requiring a more active catalyst system.[1]

    • Solution: Use a modern, well-defined Pd(II) precatalyst (e.g., XPhos Pd G2) that readily forms the active Pd(0) species. If using a C-Cl starting material, ensure your ligand choice is appropriate for this less reactive bond.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[4]

    • Solution: It is imperative to rigorously degas all solvents and reagents. This can be done by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[4] The reaction must be maintained under a positive pressure of inert gas from start to finish.

  • Poor Reagent Quality: Water is detrimental. It can lead to a side reaction called protodeboronation, where the boronic acid is destroyed.[1][4] The quality of the base is also critical; it must be anhydrous and finely ground to ensure reactivity.[4]

    • Solution: Use anhydrous solvents. Ensure your boronic acid or ester is pure and dry. Use a high-quality, finely powdered, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

Q2: I'm seeing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation complicates purification and reduces yield. The most common side reactions in this synthesis are protodeboronation, homocoupling, and dehalogenation.

A2: Byproduct analysis is key to optimization. Each common byproduct points to a specific flaw in the reaction setup.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Analyze Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Proto Protodeboronation Product (e.g., Benzonitrile) Identify->Proto C-B bond cleavage Homo Homocoupling Product (e.g., 4,4'-Dicyanobiphenyl) Identify->Homo Boronic acid dimerization Dehalo Dehalogenation Product (e.g., 4-Aminopyridine) Identify->Dehalo Halogen replaced by H Sol_Proto Root Cause: Presence of Water/Protons Solution: • Use anhydrous solvents/reagents • Use boronate ester • Choose appropriate base Proto->Sol_Proto Sol_Homo Root Cause: Presence of Oxygen Incorrect Stoichiometry Solution: • Rigorously degas reaction • Maintain inert atmosphere • Optimize boronic acid equivalents (1.2-1.5 eq) Homo->Sol_Homo Sol_Dehalo Root Cause: Hydride Source Solution: • Avoid amine bases (e.g., TEA) • Choose solvent carefully (e.g., Dioxane over alcohols) Dehalo->Sol_Dehalo

Figure 2: A logical workflow to diagnose and solve common byproduct issues.
Byproduct IdentifiedPotential CauseRecommended Mitigation Strategy
Benzonitrile or 4-Aminopyridine (from Protodeboronation)The C-B bond of the boronic acid is cleaved by a proton source (e.g., water) before it can transmetalate to the palladium.[1][4][5]Ensure all solvents, reagents, and the base are strictly anhydrous. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[6]
4,4'-Dicyanobiphenyl or Bi-aminopyridine (from Homocoupling)The boronic acid couples with itself. This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1]Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[4] Avoid using a large excess of the boronic acid.[4]
Benzonitrile or 4-Aminopyridine (from Dehalogenation)The aryl halide is reduced instead of coupled. This can occur if a hydride is transferred to the palladium complex, often from an amine base or certain solvents.[6]Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Choose solvents less prone to acting as hydride donors, such as dioxane or toluene.
Q3: How should I select the optimal components for my reaction?

A3: For this challenging substrate, starting with a robust, modern catalyst system is critical. Below are recommended starting points for optimization.

ParameterRecommended ChoiceRationale & Key Considerations
Palladium Source XPhos Pd G2, Pd₂(dba)₃, or Pd(OAc)₂Precatalysts (e.g., XPhos Pd G2): Often give more reproducible results as they are air-stable and efficiently generate the active Pd(0) in situ.[7] Pd₂(dba)₃ / Pd(OAc)₂: Common and effective, but require combination with a suitable ligand. Pd(OAc)₂ is a Pd(II) source that must be reduced.[4]
Ligand SPhos or XPhos These are bulky, electron-rich Buchwald phosphine ligands. Their size and electronics accelerate the reductive elimination step and prevent catalyst inhibition by the aminopyridine substrate, which is the primary challenge here.[1][4]
Base K₃PO₄ or Cs₂CO₃ These bases are highly effective in Suzuki couplings.[4] They must be anhydrous and finely powdered for optimal results. Cs₂CO₃ is more soluble in some organic solvents, which can be advantageous.
Solvent 1,4-Dioxane , Toluene , or DMF (with water)These aprotic polar solvents are standard for Suzuki reactions.[4] A small amount of water (e.g., in a 10:1 ratio) can sometimes accelerate the reaction by aiding in the dissolution of the base, but it must be carefully controlled to avoid protodeboronation. Always use anhydrous, degassed solvents.
Boron Reagent 4-Cyanophenylboronic acid or its pinacol ester Pinacol esters are often more stable, less prone to protodeboronation, and easier to purify than boronic acids.[6][8] Using a slight excess (1.2–1.5 equivalents) is common to drive the reaction to completion.[4]
Temperature 80–110 °C Higher temperatures are generally required to drive the coupling of challenging substrates. Monitor for potential decomposition of starting materials or product at elevated temperatures.
Q4: My reaction is complete, but the product is difficult to purify. What are some effective strategies?

A4: The product's amine and nitrile functionalities can complicate purification. A multi-step approach is often necessary.

  • Aqueous Work-up: After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer with water to remove the inorganic base and salts. A wash with brine can help break up emulsions. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate via rotary evaporation.[1]

  • Acid-Base Extraction (Optional): The 4-amino group is basic. You can selectively extract your product into an acidic aqueous layer (e.g., 1M HCl). The organic layer will retain non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent. Caution: The nitrile group can be sensitive to hydrolysis under harsh acidic or basic conditions, so use this method judiciously with dilute reagents and at cool temperatures.

  • Silica Gel Column Chromatography: This is the most common purification method.

    • Tailing: The basic amino group can interact strongly with the acidic silica gel, causing the product to streak or "tail" down the column, leading to poor separation.

    • Solution: To mitigate tailing, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide in the more polar solvent (e.g., methanol in a DCM/MeOH system).

  • Recrystallization: If the purified product is a solid but still contains minor impurities, recrystallization from a suitable solvent system (e.g., EtOAc/Hexane, Ethanol/Water) can be an excellent final step to obtain highly pure material.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound using 3-bromo-4-aminopyridine and 4-cyanophenylboronic acid.

Materials:

  • 3-Bromo-4-aminopyridine (1.0 eq.)

  • 4-Cyanophenylboronic acid (1.3 eq.)

  • XPhos Pd G2 precatalyst (0.02 eq., 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane

Equipment:

  • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Septum and inert gas line (Argon or Nitrogen)

  • Reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried reaction flask, add 3-bromo-4-aminopyridine, 4-cyanophenylboronic acid, K₃PO₄, and the XPhos Pd G2 catalyst.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe through the septum.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine to prevent tailing).

  • Characterization: Confirm the structure and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki coupling help. Reddit.
  • Optimization of the reaction conditions. [a].
  • Optimization of reaction conditions a.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Optimization of reaction conditions.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • How can I purify impure benzonitrile?.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Optimization of reaction conditions.
  • Optimization for the reaction conditions.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
  • Amin
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid. Benchchem.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

Sources

Technical Support Center: Synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the mechanistic origins of these impurities and provide actionable, field-tested troubleshooting advice to optimize your reaction outcomes.

The predominant synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of a pyridine-based halide (e.g., 3-bromo-4-aminopyridine or 3-chloro-4-aminopyridine) with 4-cyanophenylboronic acid or its derivatives.[1][2][3] While effective, this method is susceptible to several side reactions that can lead to a range of process-related impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected, even though starting materials are consumed.

Potential Causes & Solutions:

  • Cause A: Catalyst Deactivation. The aminopyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[4] This leads to incomplete conversion.

    • Troubleshooting Steps:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] These ligands can shield the palladium center, promoting the desired catalytic cycle over catalyst inhibition.

      • Increase Catalyst Loading: For a challenging coupling, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[5][6] However, this should be followed by optimization to reduce catalyst levels for cost and purity reasons.[7]

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst and sensitive phosphine ligands.[5] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

  • Cause B: Protodeboronation of 4-Cyanophenylboronic Acid. The boronic acid coupling partner can be replaced by a proton from the solvent or trace water, resulting in the formation of benzonitrile as a byproduct instead of the desired product.[8] This side reaction is often exacerbated by high temperatures and certain bases.[4][8]

    • Troubleshooting Steps:

      • Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) which can promote this side reaction.[4][5]

      • Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (4-cyanophenylboronic acid pinacol ester) or an MIDA boronate, which are known to be less prone to protodeboronation.[5][9]

      • Control Temperature: Avoid excessive reaction temperatures. Run initial trials at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.

  • Cause C: Dehalogenation of 3-halo-4-aminopyridine. The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom to form 4-aminopyridine. This is often caused by trace palladium hydride species in the catalytic cycle.

    • Troubleshooting Steps:

      • Base Selection: Avoid bases like hydroxides or alkoxides which can be sources of hydrides. K₃PO₄ is often a good choice to minimize dehalogenation.[4]

      • Reagent Purity: Ensure starting materials and solvents are free from impurities that could generate palladium hydrides.

Issue 2: Presence of a Key Impurity at m/z 204.07 (C₁₄H₈N₂) in Mass Spec

Symptom: A significant byproduct is observed with a mass corresponding to 4,4'-dicyanobiphenyl.

Potential Cause: Homocoupling of 4-Cyanophenylboronic Acid. This is a common side reaction where the boronic acid couples with itself.[10][11] It is often promoted by the presence of oxygen or when the transmetalation step of the catalytic cycle is slow compared to the homocoupling pathway.[11][12]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. Oxygen is a known promoter of boronic acid homocoupling.[11]

    • Controlled Reagent Addition: Instead of adding all reagents at once, try a slow addition of the 4-cyanophenylboronic acid solution to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[10]

    • Optimize Base and Catalyst: Use a base like K₃PO₄ which can be less prone to promoting homocoupling.[10] Ensure the palladium catalyst is highly active to facilitate a rapid cross-coupling, outcompeting the homocoupling side reaction.

Issue 3: Final Product is Contaminated with Palladium

Symptom: ICP-MS or other analytical techniques show unacceptable levels of residual palladium in the purified product.

Potential Cause: Inefficient Removal of Palladium Catalyst. Palladium can be challenging to remove completely, especially if it has formed colloidal palladium black or if the product molecule can chelate the metal.[6] This is a critical issue for active pharmaceutical ingredients (APIs).

  • Troubleshooting Steps:

    • Post-Reaction Scavenging: After the reaction is complete, treat the crude mixture with a palladium scavenger. Thiol-based scavengers (e.g., silica-bound mercaptopropyl groups) or isocyanide reagents are highly effective.[6]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium. A subsequent filtration through Celite® is necessary.

    • Recrystallization: Multiple recrystallizations from an appropriate solvent system can significantly reduce palladium levels.

    • Aqueous Washes: Washing the organic solution of the product with aqueous solutions of reagents like cysteine or thiourea can help extract palladium into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in the synthesis of this compound?

A1: Based on the typical Suzuki-Miyaura coupling pathway, you should monitor for the following key impurities:

Impurity NameStructureTypical Origin
Benzonitrile C₆H₅CNProtodeboronation of 4-cyanophenylboronic acid.[8]
4-Aminopyridine C₅H₆N₂Dehalogenation of the 3-halo-4-aminopyridine starting material.[4]
4,4'-Dicyanobiphenyl C₁₄H₈N₂Homocoupling of 4-cyanophenylboronic acid.[10][12]
4-Hydroxy-4'-cyanobiphenyl C₁₃H₉NOReaction with hydroxide, potentially from base or water.
Unreacted Starting Materials -Incomplete reaction due to catalyst deactivation or sub-optimal conditions.
Residual Palladium PdIncomplete removal of the catalyst post-reaction.[6]

Q2: My reaction mixture turns black. What does this mean and how can I prevent it?

A2: The formation of a black precipitate is typically indicative of palladium black, which is aggregated, inactive Pd(0).[5] This signifies catalyst decomposition and leads to a stalled or sluggish reaction. It is often caused by:

  • High Temperatures: Can accelerate catalyst decomposition.

  • Poor Ligand Choice: The ligand may not be robust enough to stabilize the Pd(0) species throughout the catalytic cycle.

  • Presence of Oxygen: Oxidizes the active catalyst.[5]

To prevent this, use robust, bulky phosphine ligands, maintain strict inert conditions, and avoid excessive temperatures.

Q3: Can the nitrile group hydrolyze under the basic reaction conditions?

A3: While nitriles can be hydrolyzed to amides and then carboxylic acids under either acidic or basic conditions, this is generally not a major side reaction under typical Suzuki coupling conditions.[13][14] The bases used (e.g., K₂CO₃, K₃PO₄) and the typical reaction temperatures (80-110 °C) are usually not harsh enough to cause significant hydrolysis of the aromatic nitrile group within the reaction timeframe. However, if using very strong bases (like NaOH) and prolonged heating, the formation of 4-(4-Aminopyridin-3-yl)benzamide as a byproduct is a possibility.[15]

Q4: What is the best analytical method to monitor the reaction and quantify impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) can typically resolve the starting materials, the final product, and all major impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for identifying the structures of unknown impurity peaks.

Visualizing the Impurity Landscape

The following diagram illustrates the main reaction pathway and the points at which common impurities are formed.

Suzuki_Impurities SM1 3-Bromo-4-aminopyridine Catalyst Pd(0) Catalyst + Base SM1->Catalyst Imp1 4-Aminopyridine (Dehalogenation) SM1->Imp1 Reduction SM2 4-Cyanophenylboronic Acid SM2->Catalyst Imp2 Benzonitrile (Protodeboronation) SM2->Imp2 Protonolysis Imp3 4,4'-Dicyanobiphenyl (Homocoupling) SM2->Imp3 Self-Coupling Product This compound (Desired Product) Catalyst->Product Suzuki Coupling (Main Pathway)

Sources

"4-(4-Aminopyridin-3-yl)benzonitrile" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Aminopyridin-3-yl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and potential degradation issues associated with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.

I. Introduction to the Molecule: A Tale of Two Moieties

This compound is a bifunctional molecule, and its stability profile is dictated by the interplay between its two key structural features: the 4-aminopyridine ring and the benzonitrile group.

  • The 4-Aminopyridine Moiety: This portion of the molecule is known for its biological activity but is also susceptible to oxidation and photodegradation. The primary amino group is a site of potential chemical reaction.

  • The Benzonitrile Moiety: The nitrile group (-C≡N) is relatively stable but can undergo hydrolysis to a carboxylic acid under strongly acidic or basic conditions.

Understanding these inherent chemical tendencies is the first step in troubleshooting experimental variability and ensuring long-term compound integrity.

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: Based on stability data for related aminopyridine compounds, the solid form of this compound is expected to be stable for extended periods if stored correctly.[1] To minimize degradation, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation kinetics.
Atmosphere Store under an inert gas (Argon or Nitrogen)The 4-aminopyridine moiety is susceptible to oxidation. An inert atmosphere minimizes this risk.
Light Protect from light (use amber vials)Aminopyridines can be photosensitive, leading to photodegradation.[2][3]
Humidity Store in a desiccated environmentPrevents hydrolysis of the nitrile group and potential degradation accelerated by moisture.

Q2: I'm dissolving the compound in an aqueous buffer for my assay and seeing a loss of potency over time. What could be happening?

A2: This is a common issue and likely points to hydrolytic degradation of the benzonitrile group, especially if your buffer is acidic or basic. The nitrile group can hydrolyze to form the inactive 4-(4-aminopyridin-3-yl)benzoic acid.

  • Causality: The rate of hydrolysis is pH-dependent. While slow at neutral pH, it can become significant at pH extremes, especially when combined with elevated temperatures.

  • Troubleshooting:

    • pH Control: Whenever possible, prepare solutions in a neutral buffer (pH 6.5-7.5) immediately before use.

    • Temperature: Avoid heating aqueous solutions. If solubility is an issue, consider using a co-solvent like DMSO or ethanol for the stock solution before diluting into your aqueous buffer.

    • Time: Analyze samples as quickly as possible after preparation. If you must store solutions, keep them at 2-8°C for no more than 24 hours, and perform a stability check to validate this storage period for your specific conditions.

Q3: My compound has developed a yellowish or brownish tint upon storage. Is it still usable?

A3: A change in color is a strong indicator of degradation, likely due to oxidation of the 4-aminopyridine ring. Oxidative degradation can lead to the formation of colored impurities, such as nitro or N-oxide derivatives.[4]

  • Recommendation: Do not use the discolored compound. The presence of these impurities can lead to inaccurate concentration measurements and potentially confounding biological results.

  • Preventative Action: Always store the solid compound under an inert atmosphere and protected from light to prevent oxidation.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a problem-solution framework for issues you may encounter during your experiments.

Issue 1: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability between replicate wells or between experiments run on different days.

  • Potential Cause: Degradation of the compound in the cell culture medium. Cell culture media are complex aqueous solutions, often buffered at a slightly alkaline pH (e.g., 7.4) and incubated at 37°C, creating conditions favorable for slow hydrolysis.

  • Troubleshooting Workflow:

G A Inconsistent Assay Results B Prepare fresh stock solution in DMSO A->B C Spike compound into cell culture medium B->C D Incubate at 37°C for assay duration (e.g., 24h, 48h) C->D E Analyze medium at t=0 and t=final by HPLC D->E F Is compound concentration >90% of initial? E->F Check Purity G Yes: Compound is stable. Investigate other assay variables. F->G H No: Compound is degrading. Reduce incubation time or prepare fresh compound additions. F->H

Caption: Workflow for testing compound stability in media.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Symptom: During purity analysis by HPLC, new peaks are observed that were not present in the initial analysis of the compound.

  • Potential Cause: This is a clear sign of degradation. The identity of the new peak depends on the stressor.

    • Acid/Base Stress: An earlier eluting, more polar peak is likely the benzoic acid hydrolysis product.

    • Oxidative Stress: You may see peaks corresponding to the N-oxide or nitro-pyridine derivatives.

    • Light Exposure: Photodegradation can lead to a complex mixture of products.

  • Logical Troubleshooting Diagram:

G cluster_0 Degradation Pathway Identification A Unexpected Peak in HPLC B Review Sample History: - pH of solvent? - Exposure to light? - Age of solution? - Presence of oxidizing agents? A->B C Stressor Potential Degradant Confirmation D Acid/Base Hydrolysis Product (Carboxylic Acid) LC-MS to check for M+18 mass increase E Oxidizing Agent (e.g., H2O2) Oxidation Product (N-Oxide) LC-MS to check for M+16 mass increase F Light Exposure Photodegradation Products Compare to a light-protected control sample

Caption: Identifying the source of degradation products.

IV. Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to harsh conditions to deliberately induce degradation.[5][6][7][8]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

A. Stress Conditions

Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

ConditionProtocolTarget Degradation
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours5-20%
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24 hours5-20%
Oxidation 3% H₂O₂, room temperature for 24 hours5-20%
Photolytic Expose solution to direct sunlight or a photostability chamber for 24 hours5-20%
Thermal Heat solid compound at 80°C for 48 hours5-20%

Note: These are starting conditions. Adjust time and temperature to achieve the target degradation of 5-20%.

B. Proposed Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its likely degradation products.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

V. Summary of Potential Degradation Pathways

Based on the chemical nature of the molecule and forced degradation principles, we can predict two primary degradation pathways.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent This compound Hydrolysis_Product 4-(4-Aminopyridin-3-yl)benzoic acid Parent->Hydrolysis_Product H+ or OH- / H2O Oxidation_Product_1 N-Oxide Derivative Parent->Oxidation_Product_1 [O] Oxidation_Product_2 Nitro Derivative Parent->Oxidation_Product_2 [O]

Caption: Predicted degradation pathways for the molecule.

VI. References

  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. (n.d.). Indian Chemical Society. [Link]

  • Degradation of 4-aminopyridine using bio-mediated Ag-doped Cu2O nanoparticles under visible light. (2022). Nanotechnology for Environmental Engineering. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research, 2(1). [Link]

  • Effect of concentration (4-aminopyridine). a Degradation efficiency... (n.d.). ResearchGate. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62. [Link]

  • Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]

  • Do, B., Fohrer, C., Gicquel, M., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 52(3), 333-339. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

Sources

Technical Support Center: 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(4-Aminopyridin-3-yl)benzonitrile." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound, particularly in post-synthesis purification. As a key intermediate in numerous drug discovery programs, achieving high purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Diagnosing and Solving Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound, which is commonly synthesized via a palladium-catalyzed Suzuki-Miyuara cross-coupling reaction.

Question 1: My crude product is a dark grey or black powder after the initial workup. What is causing this discoloration, and how can I remove it?

Answer: This is a classic sign of residual palladium catalyst from the cross-coupling reaction. The palladium, typically in a Pd(0) state, agglomerates into fine black or grey particles ("palladium black") which can be difficult to remove and may interfere with subsequent steps or biological assays.

Causality: Homogeneous palladium catalysts, while efficient for the reaction, can be challenging to separate from the product mixture. Simple filtration is often insufficient as the particles can be colloidal.

Recommended Solutions:

  • Filtration through Celite®: This is the most common and effective first-line approach. The Celite (diatomaceous earth) forms a fine filter bed that traps the metallic palladium particles.

    • Protocol:

      • Prepare a short plug of Celite (2-3 cm) in a fritted glass funnel or a Büchner funnel over a piece of filter paper.

      • Wet the Celite pad with the solvent you used to dissolve your crude product (e.g., Dichloromethane or Ethyl Acetate).

      • Dissolve your crude product in a suitable organic solvent.

      • Carefully pass the solution through the Celite pad.

      • Wash the pad with additional fresh solvent to ensure all of your product is collected.

      • Combine the filtrates and concentrate under reduced pressure.

    • Expert Insight: This method is highly effective for removing heterogeneous palladium black. If your catalyst was homogeneous and remains in solution, other methods may be necessary[1][2].

  • Use of Metal Scavengers: If filtration is insufficient, solid-supported metal scavengers can be employed. These are typically resins functionalized with ligands that have a high affinity for palladium, such as thiols or phosphines.

    • Mechanism: The scavenger's functional groups chelate the soluble palladium species, allowing them to be removed by simple filtration.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., Acetonitrile, THF).

      • Add the scavenger resin (e.g., PhosphonicS SPM32) as recommended by the manufacturer.

      • Stir the mixture at room temperature or with gentle heating for several hours.

      • Filter off the resin and wash it with fresh solvent.

      • The combined filtrate contains your product, now depleted of palladium[3][4].

Question 2: I performed column chromatography, but my ¹H NMR still shows significant impurities co-eluting with the product. How can I improve the separation?

Answer: Co-elution is a common problem when impurities have similar polarity to the target compound. In the case of a Suzuki reaction, these are often homocoupling byproducts (e.g., biphenyl or bipyridyl species) or unreacted starting materials[5]. The inherent polarity of this compound, due to the aminopyridine and nitrile moieties, places it in a region of the polarity spectrum where many common byproducts also reside.

Troubleshooting Steps:

  • Optimize Your Solvent System with TLC: Before running a large-scale column, always optimize the separation on a Thin-Layer Chromatography (TLC) plate[6].

    • Goal: Aim for a retention factor (Rƒ) of ~0.25-0.35 for your target compound. The spots for the impurities should be well-resolved from your product spot.

    • Solvent Selection: Given the compound's polarity, start with systems like Ethyl Acetate/Hexane or Dichloromethane/Methanol. If separation is poor, try adding a small amount of a third solvent (e.g., 1% triethylamine to reduce tailing on silica gel for basic compounds like aminopyridines).

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), a shallow gradient can significantly improve resolution.

    • Example Protocol:

      • Start with a low-polarity mixture (e.g., 20% Ethyl Acetate in Hexane).

      • Gradually and slowly increase the polarity (e.g., increase to 50% Ethyl Acetate over 10-15 column volumes).

    • Causality: A shallow gradient gives the compounds more time to interact with the stationary phase, allowing for a finer separation between components with small polarity differences[7].

  • Switch the Stationary Phase: If silica gel (a polar, acidic stationary phase) fails, consider an alternative.

    • Alumina (Neutral or Basic): Alumina can offer different selectivity for polar compounds and is often a good choice for basic molecules like pyridines[8][9].

    • Reversed-Phase Chromatography: For very polar compounds, reversed-phase (e.g., C18 silica) with a polar mobile phase (e.g., Water/Acetonitrile) can be highly effective, though it is a more resource-intensive technique[10].

Workflow: Optimizing Column Chromatography

The following diagram illustrates a logical workflow for developing a robust chromatographic separation.

chromatography_optimization cluster_troubleshoot Troubleshooting start Crude Product tlc Run TLC with various solvent systems (e.g., EtOAc/Hex, DCM/MeOH) start->tlc check_sep Good Separation on TLC? (ΔRƒ > 0.1) tlc->check_sep run_column Perform Column Chromatography check_sep->run_column Yes adjust_polarity Adjust Solvent Polarity (e.g., change ratio) check_sep->adjust_polarity No analyze Analyze Fractions (TLC, LC-MS) run_column->analyze pure Pure Product analyze->pure try_gradient Try a Shallow Gradient adjust_polarity->try_gradient change_stationary Change Stationary Phase (e.g., Alumina, C18) try_gradient->change_stationary change_stationary->tlc

Caption: Workflow for chromatographic purification.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable, multi-step purification strategy for this compound after synthesis?

Answer: A robust, multi-tiered strategy is recommended to achieve high purity (>98%). This involves orthogonal purification techniques that remove different classes of impurities at each stage.

purification_workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water extraction) start->workup Phase Separation pd_removal Palladium Removal (Filtration through Celite) workup->pd_removal Removes Pd(0) chromatography Column Chromatography (Silica or Alumina) pd_removal->chromatography Removes Organic Impurities recrystallization Recrystallization (e.g., from EtOH/Water) chromatography->recrystallization Removes Trace Impurities final_product High-Purity Product (>98%) recrystallization->final_product

Caption: Recommended multi-step purification workflow.

  • Aqueous Workup: Partition the reaction mixture between an organic solvent (like Ethyl Acetate) and water or a mild aqueous base (like saturated sodium bicarbonate) to remove inorganic salts and highly polar impurities.

  • Palladium Removal: After concentrating the organic layer, redissolve the crude material and perform a filtration through Celite® as described in the troubleshooting section[1].

  • Column Chromatography: Purify the material via flash chromatography on silica gel, using a solvent system optimized by TLC[6].

  • Recrystallization: For achieving the highest purity, recrystallization is an excellent final step. It is highly effective at removing trace impurities that may have co-eluted during chromatography. Aminopyridine derivatives can often be recrystallized from solvent systems like ethanol/water or ethyl acetate/hexane[11][12].

Question 2: How do I choose an appropriate recrystallization solvent system for this compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair, consisting of a "soluble" solvent and an "anti-solvent," is often required.

Protocol: Small-Scale Solvent Screening

  • Place a small amount of your purified solid (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good "soluble" candidates will dissolve the compound in a small volume (e.g., Ethanol, Acetone, Ethyl Acetate).

  • Take the tubes with the best "soluble" solvents and heat them gently.

  • To the hot solution, add a few drops of an "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., Water, Hexane) until the solution becomes slightly cloudy.

  • Add a drop or two of the "soluble" solvent to clarify the solution again.

  • Allow the tube to cool slowly to room temperature, then in an ice bath.

  • The system that produces a high yield of crystalline solid is your best choice for a larger scale recrystallization.

Solvent Type Examples Likely Role for this Compound
Polar Protic Ethanol, Isopropanol, WaterGood "soluble" solvents (alcohols) or "anti-solvents" (water)
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileGood "soluble" solvents
Non-Polar Hexane, HeptaneGood "anti-solvents"

Question 3: What analytical methods should I use to confirm the final purity and identity of my product?

Answer: A combination of spectroscopic and analytical techniques is essential to unambiguously confirm both the structure and purity of your final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure by showing the correct number of protons, chemical shifts, and coupling patterns for the aromatic and amino groups. The absence of peaks from starting materials or byproducts is a key indicator of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Typically run via Liquid Chromatography-Mass Spectrometry (LC-MS). The LC trace provides a quantitative measure of purity (e.g., >99% by UV area under the curve), while the MS provides the mass of the compound, confirming its molecular weight.

  • Melting Point:

    • A sharp melting point range (e.g., 1-2 °C) is a strong indicator of high purity. Impure compounds tend to melt over a broad temperature range.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]

  • Welch, C. J., et al. (2005). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Baba, Y., et al. (2005). Method of removing palladium. Google Patents (US20050256327A1).
  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Adamu, A., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Available at: [Link]

  • Reddit. (2022). Chromatography to separate polar molecules? [Online Discussion]. r/OrganicChemistry. Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. Available at: [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Available at: [Link]

  • Boron Molecular. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Online Discussion]. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]

  • Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology. (CN104529886A).
  • i-manager Publications. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. Available at: [Link]

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Technical Support Center: Catalyst Selection for 4-(4-Aminopyridin-3-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Aminopyridin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. The formation of the pivotal biaryl bond in this molecule is most practically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experimental work.

Section 1: Catalyst System Selection & Rationale

Q1: What is the recommended starting point for a catalyst system to synthesize this compound via a Suzuki-Miyaura coupling?

For the coupling of a 3-halopyridine substrate (like 3-bromo-4-aminopyridine) with (4-cyanophenyl)boronic acid, the initial choice of catalyst system is critical. The pyridine nitrogen can coordinate to the palladium center, and the electron-rich nature of the aminopyridine ring presents unique challenges.

A robust starting point involves a combination of a palladium(II) precatalyst and a specialized, bulky, electron-rich phosphine ligand.[1][2]

Recommended Starting System:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pd(OAc)₂ is often preferred due to its stability and cost-effectiveness, though it requires in situ reduction to the active Pd(0) species.

  • Ligand: A biaryl phosphine ligand from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[3] These ligands are designed to facilitate the challenging oxidative addition step with electron-rich heteroaryl halides and promote the final reductive elimination step.[2]

  • Base: A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective and compatible with a wide range of functional groups.[3]

  • Solvent: A polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, is a standard choice.[4]

Causality: The success of this reaction hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] Electron-rich 3-halopyridines can be slow to undergo oxidative addition. Bulky, electron-donating ligands like SPhos accelerate this rate-limiting step and stabilize the active monoligated Pd(0) species, preventing catalyst decomposition.[3][4]

Q2: I have several palladium sources (Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂). Which one is best?

While all are viable palladium sources, their suitability varies.

Palladium SourceAdvantagesDisadvantagesBest Use Case for This Synthesis
Pd(OAc)₂ Air-stable, cost-effective, versatile with many ligands.Requires in situ reduction to Pd(0) and a separate ligand.Excellent starting point. Allows for flexible screening of different ligands to optimize the reaction.
Pd(PPh₃)₄ A pre-formed Pd(0) complex, ready to use.[1]Less reactive for challenging substrates like electron-rich heteroaryl chlorides/bromides. Can be sensitive to air.May work for 3-iodo pyridine but is likely to be sluggish or ineffective for the corresponding bromide or chloride substrates.[1]
PdCl₂(dppf) Air-stable Pd(II) precatalyst with a bound ligand. Good for many standard couplings.The dppf ligand may not be optimal for this specific transformation compared to modern biaryl phosphine ligands.A reasonable second choice if Buchwald-type ligands are unavailable, but lower yields or higher catalyst loadings may be required.

Expert Insight: Starting with a Pd(II) source like Pd(OAc)₂ paired with a library of specialized ligands provides the most logical and efficient path to success. This "mix-and-match" approach is superior to relying on a single, pre-formed catalyst that may not be suited for the specific electronic and steric demands of the aminopyridine substrate.[6]

Section 2: Troubleshooting Common Synthesis Problems

This section addresses specific issues you might encounter during the synthesis. The following flowchart provides a logical path for troubleshooting.

G start Problem Encountered no_reaction No Reaction /<10% Conversion start->no_reaction low_yield Low Yield / Stalled Reaction start->low_yield side_products Significant Side Products start->side_products check_catalyst check_catalyst no_reaction->check_catalyst 1. Check Catalyst Activity screen_ligands screen_ligands low_yield->screen_ligands 1. Screen Ligands homocoupling homocoupling side_products->homocoupling Homocoupling Observed? check_reagents check_reagents check_catalyst->check_reagents 2. Verify Reagent Quality check_setup check_setup check_reagents->check_setup 3. Ensure Inert Atmosphere screen_bases screen_bases screen_ligands->screen_bases 2. Screen Bases adjust_temp adjust_temp screen_bases->adjust_temp 3. Adjust Temperature yes_hc yes_hc homocoupling->yes_hc Yes no_hc no_hc homocoupling->no_hc No degas_thoroughly degas_thoroughly yes_hc->degas_thoroughly Improve Degassing Use Pd(0) source dehalogenation dehalogenation no_hc->dehalogenation Dehalogenation? other_side_rxn other_side_rxn no_hc->other_side_rxn Other side reactions yes_dehal yes_dehal dehalogenation->yes_dehal Yes change_base change_base yes_dehal->change_base Use Weaker Base Lower Temperature

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

Q3: My reaction is not working at all, or conversion is extremely low. What should I check first?

A3: When a reaction fails to initiate, the issue often lies with the fundamental components.

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen.[1] If your Pd(II) precatalyst failed to reduce or your Pd(0) catalyst was deactivated, the cycle cannot begin.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[1] Assemble the reaction under a strict inert atmosphere (argon or nitrogen). Use fresh, high-purity catalyst and ligand.

  • Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[1] The purity of the 3-halo-4-aminopyridine is also crucial.

    • Solution: Use fresh or recently purchased (4-cyanophenyl)boronic acid. If in doubt, check its purity by NMR. Ensure the halide starting material is pure and dry.

  • Incorrect Base: The base plays a crucial role in the transmetalation step. If it is too weak, insoluble, or hydrated (when anhydrous conditions are needed), the reaction will stall.

    • Solution: K₃PO₄ is a reliable choice. Ensure it is finely powdered to maximize surface area. If using an anhydrous solvent system, ensure the base is also dry.

Q4: The reaction starts but stalls at 50-60% conversion, even after extended time or heating. How can I drive it to completion?

A4: A stalled reaction typically indicates a problem with catalyst stability or suboptimal reaction parameters.

  • Ligand Choice is Suboptimal: The initial ligand may not be robust enough for this specific substrate combination. The electron-donating amino group on the pyridine ring can influence the electronics of the catalytic intermediates.

    • Solution: Screen a panel of ligands. While SPhos is a good start, other Buchwald ligands like XPhos (more electron-rich) or RuPhos (different steric profile) could offer improved performance.[2] Sterically demanding ligands can promote the final reductive elimination step, which may be the bottleneck.[4]

  • Base/Solvent Mismatch: The choice of base and solvent are intrinsically linked and can dramatically affect reaction efficiency.[1]

    • Solution: If K₃PO₄ in dioxane isn't working, consider a stronger base like cesium carbonate (Cs₂CO₃), which often enhances reaction rates. Alternatively, changing the solvent to something like toluene or DMF can alter reagent solubility and reaction kinetics.

  • Temperature: While heating is often necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.

    • Solution: Try running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer period. A temperature screening experiment is highly recommended.

Q5: I'm forming my product, but I see significant side products, especially homocoupling of the boronic acid. How can I suppress this?

A5: Side product formation points to competing reaction pathways that consume reagents or the catalyst.

  • Boronic Acid Homocoupling (Biphenyl Dinitrile Formation): This is a classic side reaction, often caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) in a destructive cycle.[1][4]

    • Solution: The most effective fix is rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere throughout the reaction.[1] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.[1]

  • Protodeboronation: This is the loss of the boronic acid group from your starting material, replacing it with a hydrogen atom. It is often promoted by excess water or insufficiently strong base.

    • Solution: Ensure your boronic acid is not degrading before the reaction starts. Use a sufficiently strong base (K₃PO₄ or Cs₂CO₃) and control the amount of water in the reaction.

  • Dehalogenation of the Starting Material: This involves the replacement of the bromine/chlorine on your pyridine with a hydrogen atom. It can be caused by certain catalyst/base combinations or impurities.

    • Solution: This is a more complex issue. Sometimes, changing the ligand or using a weaker base can mitigate this. Ensure there are no reducing impurities in your starting materials.

Section 3: Experimental Protocols

The following is a generalized, step-by-step protocol for catalyst screening.

G cluster_0 Preparation cluster_1 Reaction Assembly (Under Inert Gas) cluster_2 Analysis prep_reagents 1. Prepare Stock Solutions (A) 3-bromo-4-aminopyridine (B) (4-cyanophenyl)boronic acid prep_base 2. Weigh Base (K3PO4) into reaction vials prep_reagents->prep_base prep_catalyst 3. Prepare Catalyst/Ligand stock solution in degassed solvent prep_base->prep_catalyst add_reagents 4. Add Stock Solutions A & B to each vial prep_catalyst->add_reagents add_catalyst 5. Add Catalyst/Ligand Solution add_reagents->add_catalyst seal_heat 6. Seal Vials & Heat (e.g., 80-100 °C) with stirring add_catalyst->seal_heat monitor 7. Monitor Progress (TLC, LC-MS) at t=2h, 12h seal_heat->monitor workup 8. Quench, Extract & Purify (e.g., Column Chromatography) monitor->workup characterize 9. Characterize Product (NMR, MS) workup->characterize

Caption: General Experimental Workflow for Suzuki-Miyaura Reaction Screening.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized.

  • Reagent Preparation:

    • In an oven-dried vial, add 3-bromo-4-aminopyridine (1.0 equiv), (4-cyanophenyl)boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add a magnetic stir bar.

  • Inert Atmosphere:

    • Seal the vial with a septum cap.

    • Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition:

    • In a separate, small vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and SPhos (0.044 equiv, 4.4 mol%).

    • Add degassed 1,4-dioxane (to make a 0.1-0.2 M solution with respect to the limiting reagent) to the main reaction vial via syringe.

    • Add the catalyst/ligand mixture to the reaction vial via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at 100 °C.

    • Stir vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

References

  • BenchChem Technical Support Center. Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513.
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783.
  • Sigma-Aldrich. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Catalysis Communications, 97, 118-121.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

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Technical Support Center: Scale-Up of 4-(4-Aminopyridin-3-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Aminopyridin-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this process from the laboratory bench to larger-scale production. The synthesis of this molecule, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and engineering principles.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction for this compound is sluggish or stalls upon scale-up. What are the likely causes?

A1: A stalled reaction at a larger scale often points to issues with catalyst activity or mass transfer limitations. The pyridine nitrogen in 3-bromo-4-aminopyridine can coordinate with the palladium catalyst, inhibiting its function[1][2]. This effect can be exacerbated at scale due to less efficient mixing. Additionally, inadequate degassing can lead to oxygen sensitivity of the active Pd(0) catalyst, causing deactivation[1][3].

Q2: We are observing a significant increase in impurities, particularly the homocoupling of the boronic acid and debromination of the starting material, at a larger scale. Why is this happening?

A2: Increased impurity formation is often linked to poor temperature control and mixing. Inefficient heat removal on a larger scale can lead to localized hot spots, accelerating side reactions[4][5]. Poor mixing can result in areas with high concentrations of reactants, promoting undesired reaction pathways like homocoupling[6]. Hydrodehalogenation, the replacement of bromine with hydrogen, can occur if there are hydride sources in the reaction mixture, a problem that can be magnified by temperature excursions[2].

Q3: We are facing difficulties with the crystallization and isolation of the final product. The particle size is inconsistent, and filtration is slow. What can we do?

A3: Crystallization is highly sensitive to scale. The slower cooling rates and different mixing dynamics in large vessels can lead to variations in crystal form and size distribution. It is crucial to have a well-defined and controlled crystallization process. Consider performing solubility studies and developing a cooling profile that can be replicated at a larger scale. Seeding strategies are often essential for achieving consistent results.

Q4: What are the primary safety concerns when scaling up this Suzuki-Miyaura coupling reaction?

A4: The primary safety concern is the potential for a thermal runaway reaction. Suzuki-Miyaura couplings can be significantly exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat removal less efficient[4][7][8]. It is imperative to conduct reaction calorimetry studies to understand the heat of reaction and to ensure that the cooling capacity of the reactor is sufficient. A significant safety margin should be maintained between the operating temperature and the onset temperature of any decomposition[4][5][8].

Troubleshooting Guides

Problem Area 1: Low Yield and Poor Conversion

A drop in yield is one of the most common and frustrating issues during scale-up. The root causes are often multifactorial, involving a combination of chemical and engineering challenges.

Potential Causes & Diagnostic Plan
  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. The pyridine moiety in the starting material can also act as a ligand, poisoning the catalyst[1][2].

    • Troubleshooting:

      • Ensure rigorous inert atmosphere conditions throughout the process. Use degassed solvents and purge the reactor with nitrogen or argon before adding reagents[3].

      • Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can shield the palladium center and promote the desired catalytic cycle[2].

      • Evaluate different palladium pre-catalysts that are more robust and air-stable.

  • Mass Transfer Limitations: Inadequate mixing can lead to a situation where the reaction rate is limited by how quickly the reactants can come into contact, rather than by the intrinsic kinetics of the reaction[6][9].

    • Troubleshooting:

      • Characterize the mixing efficiency of your reactor system. The mixing time should be significantly shorter than the reaction half-life[10].

      • Optimize the agitator design and speed to ensure good turbulence and homogeneity. Modeling and simulation can provide valuable insights into mixing conditions within the reactor[9].

      • For multiphase systems (e.g., with an aqueous base), ensure sufficient interfacial area for efficient phase transfer.

Workflow for Diagnosing Low Yield

Caption: Decision workflow for troubleshooting low reaction yield.

Problem Area 2: Impurity Profile Worsens at Scale

The appearance of new impurities or an increase in existing ones can complicate purification and compromise the quality of the final product.

Potential Causes & Diagnostic Plan
  • Thermal Excursions and Hot Spots: As reactor size increases, the ability to remove heat decreases, which can lead to localized high temperatures that drive side reactions[4][5][11].

    • Troubleshooting:

      • Conduct reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR)[7][8].

      • Ensure the reactor's cooling system is adequate. Consider controlled addition of a limiting reagent to manage the rate of heat generation[4].

      • Improve mixing to dissipate heat more effectively and eliminate hot spots[6].

  • Boronic Acid Instability: Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially in the presence of water and at elevated temperatures[1].

    • Troubleshooting:

      • Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to compensate for potential degradation[1].

      • Consider using more stable boronic esters, such as pinacol esters, which are less prone to decomposition[12].

      • Ensure the base is of high quality and finely powdered for optimal reactivity.

Common Impurities and Mitigation Strategies
Impurity NameStructureLikely CauseMitigation Strategy
4-Aminopyridine3-Bromo-4-aminopyridine (starting material) with Br replaced by HHydrodehalogenationOptimize reaction temperature; ensure high-purity reagents to avoid hydride sources[2].
Biphenyl-4-carbonitrileHomocoupling of 4-cyanophenylboronic acidInefficient mixing; presence of oxygenRigorous degassing; controlled addition of boronic acid[1][12].
Process-Related ImpuritiesVariesDegradation of solvents, reagents, or productUse high-purity reagents; control reaction temperature and time.
Problem Area 3: Challenges in Product Isolation and Purification

Achieving a consistent and pure crystalline product at a large scale requires a well-controlled process.

Potential Causes & Diagnostic Plan
  • Uncontrolled Crystallization: Variations in cooling rates and mixing can lead to different crystal habits, affecting filtration and drying.

    • Troubleshooting:

      • Develop a controlled cooling profile and agitation rate for the crystallization process.

      • Implement a seeding strategy with well-characterized seed crystals to ensure consistency.

      • Perform solid-state characterization (e.g., XRPD, DSC) to identify and control the desired polymorphic form.

  • Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical manufacturing and must be reduced to acceptable levels (typically in the ppm range).

    • Troubleshooting:

      • Screen various palladium scavengers (e.g., silica-based scavengers, activated carbon, resins) to find the most effective one for your system.

      • Optimize the conditions for scavenging, including temperature, time, and the amount of scavenger used.

      • Consider recrystallization or treatment of a solution of the product to reduce palladium levels[13].

Experimental Protocol: Palladium Scavenging Screen
  • Setup: Prepare solutions of the crude this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Scavenger Addition: To separate vials, add different palladium scavengers at a specified loading (e.g., 10 wt% relative to the product).

  • Incubation: Stir the mixtures at a set temperature (e.g., 50 °C) for a defined period (e.g., 4-6 hours).

  • Analysis: Filter off the scavenger and analyze the palladium content in the filtrate using ICP-MS or ICP-OES.

  • Optimization: For the most promising scavengers, optimize the loading, temperature, and time to achieve the desired palladium level.

Problem Area 4: Process Safety and Thermal Hazards

The scale-up of any chemical process requires a thorough evaluation of potential safety hazards.

Key Safety Considerations
  • Thermal Runaway: As previously mentioned, the exothermicity of the Suzuki-Miyaura reaction is a significant risk[7][8][14].

    • Mitigation:

      • Perform differential scanning calorimetry (DSC) on the reaction mixture to determine the onset temperature of decomposition.

      • Maintain a safe operating temperature, ideally with a margin of at least 50-100 °C below the decomposition onset[4][5].

      • Have an emergency quenching plan in place.

  • Reagent Handling: Some phosphine ligands can be pyrophoric, and organic solvents are often flammable.

    • Mitigation:

      • Follow all safety data sheet (SDS) recommendations for handling reagents.

      • Ensure the reactor and all transfer lines are properly grounded to prevent static discharge.

      • Use appropriate personal protective equipment (PPE).

Scale-Up Impact on Heat Transfer

Caption: The deteriorating surface area to volume ratio upon scale-up.

This technical guide provides a framework for identifying and addressing the common challenges associated with the scale-up of this compound synthesis. A proactive approach that combines a thorough understanding of the underlying chemistry with sound chemical engineering principles is essential for a successful and safe technology transfer.

References
  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Medium. (2024, January 1). Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. Retrieved from [Link]

  • American Chemical Society. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]

  • AIChE. (2017, June 8). Evaluating Mixing Techniques for Scale-up Processes. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Retrieved from [Link]

  • American Chemical Society. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors. Request PDF. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

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Validation & Comparative

A Comparative Benchmarking Guide to 4-(4-Aminopyridin-3-yl)benzonitrile: A Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the aminopyridine scaffold has emerged as a privileged structure, forming the core of numerous clinically approved drugs. This guide provides a comprehensive technical characterization of 4-(4-Aminopyridin-3-yl)benzonitrile , a novel compound of interest, and benchmarks its predicted and potential performance against established Janus Kinase (JAK) inhibitors: Tofacitinib, Baricitinib, and Upadacitinib.

As a Senior Application Scientist, this document is structured to not only present data but to explain the scientific rationale behind the characterization workflow, offering insights into the experimental design and data interpretation critical for drug discovery programs.

Introduction: The Rationale for this compound

The intersection of the 4-aminopyridine moiety, a known hinge-binding motif for many kinases, and the benzonitrile group, which can engage in crucial interactions within the ATP-binding pocket, makes this compound a compelling candidate for investigation as a kinase inhibitor.[1][2] Its structural architecture suggests a potential for selective inhibition of protein kinases, a hypothesis this guide aims to explore through a detailed characterization workflow. The nitrile group, in particular, is a versatile pharmacophore known to act as a hydrogen bond acceptor or participate in other polar interactions, potentially enhancing binding affinity and selectivity.

This guide will first propose a robust synthetic route to obtain the molecule, followed by a detailed exposition of its structural and physicochemical characterization. Finally, its profile will be juxtaposed with leading, structurally related JAK inhibitors to provide a clear comparative context for its potential in drug development.

Synthesis and Structural Elucidation

A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4]

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

The proposed synthesis involves the coupling of 3-bromo-4-aminopyridine with 4-cyanophenylboronic acid. The choice of a palladium catalyst and a suitable base is critical for reaction efficiency.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-bromo-4-aminopyridine 3-Bromo-4-aminopyridine Target_Compound This compound 3-bromo-4-aminopyridine->Target_Compound Suzuki Coupling 4-cyanophenylboronic_acid 4-Cyanophenylboronic Acid 4-cyanophenylboronic_acid->Target_Compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Target_Compound Base Base (e.g., K2CO3) Base->Target_Compound Solvent Solvent (e.g., Dioxane/Water) Solvent->Target_Compound

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add 3-bromo-4-aminopyridine (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the mixture.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization is paramount to confirm the identity, purity, and key properties of the synthesized compound. The following protocols outline the standard analytical techniques employed.

Physicochemical Properties

While experimental data for this compound is not publicly available, computational tools can provide predictions for key physicochemical parameters that influence its drug-like properties. These are compared with the experimental values of established JAK inhibitors.

PropertyThis compound (Predicted)Tofacitinib[5][6]Baricitinib[7][8]Upadacitinib[9][10]
Molecular Formula C₁₂H₉N₃C₁₆H₂₀N₆OC₁₆H₁₇N₇O₂SC₁₇H₁₉F₃N₆O
Molecular Weight ( g/mol ) 195.22312.37371.42380.37
logP ~1.5 - 2.51.151.10[11]~2.9
Topological Polar Surface Area (Ų) ~60 - 7091.9120.56[11]94.8
Solubility Not AvailableSlightly soluble in water[5]Poorly soluble in water[8]Practically insoluble in water[9]
pKa Not Available5.07[5]Not AvailableNot Available

Note: Predicted values for this compound are estimations and should be confirmed experimentally.

Spectroscopic Analysis

Spectroscopic methods provide the definitive structural confirmation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [12][13][14][15]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Expected Spectral Features for this compound:

  • ¹H NMR: Signals corresponding to the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns will be indicative of their relative positions. The amino group protons will likely appear as a broad singlet.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm).

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy [6][16][17][18]

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample over a range of approximately 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected Characteristic IR Bands:

  • N-H stretch: Around 3300-3500 cm⁻¹ (from the amino group).

  • C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹ (from the nitrile group).

  • C=C and C=N stretches: In the 1400-1600 cm⁻¹ region (from the aromatic rings).

3.2.3. High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which confirms its elemental composition.[19][20][21]

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺ and compare it with the calculated theoretical mass.

Expected Result: The measured exact mass should be within a few parts per million (ppm) of the calculated mass for C₁₂H₁₀N₃⁺ (the protonated form of the molecule).

Biological Activity Profiling: In Vitro Kinase Inhibition

Given its structural similarity to known JAK inhibitors, a primary characterization step is to assess the inhibitory activity of this compound against the JAK family of kinases (JAK1, JAK2, JAK3, and TYK2).

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[22] Small molecule inhibitors typically act by competing with ATP for binding to the kinase domain of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK_active Active JAK (P) JAK->JAK_active Trans-phosphorylation STAT STAT JAK_active->STAT 3. STAT Phosphorylation STAT_active Active STAT (P) STAT->STAT_active STAT_dimer STAT Dimer (P) STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor This compound Inhibitor->JAK_active Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Sources

A Comparative Guide to 4-(4-Aminopyridin-3-yl)benzonitrile and Its Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the aminopyridine scaffold is a privileged structure, serving as a cornerstone for a multitude of biologically active agents.[1][2] Its isomers—2-, 3-, and 4-aminopyridine—and their derivatives exhibit a remarkable diversity in pharmacological activities, largely dictated by the seemingly subtle placement of the amino group.[1][2][3] This guide provides an in-depth, objective comparison of 4-(4-Aminopyridin-3-yl)benzonitrile with its foundational aminopyridine isomers. We will dissect how structural nuances influence physicochemical properties, biological activity—particularly as potassium channel modulators—and synthetic tractability, offering field-proven insights for researchers, scientists, and drug development professionals.

Structural and Physicochemical Nuances: More Than Just Positional Isomerism

The electronic character of the pyridine ring, combined with the position of the electron-donating amino group, fundamentally dictates the molecule's properties such as basicity (pKa), lipophilicity (logP), and ultimately, its pharmacokinetic profile.

The key differentiator among the simple aminopyridine isomers is basicity, which is critical for salt formation, solubility, and target interaction.[4][5] 4-Aminopyridine (4-AP) is the most basic, a consequence of the amino group at the para-position effectively donating electron density to the ring nitrogen through resonance.[1][5] This increased basicity enhances its ability to form a positively charged pyridinium ion, which is crucial for its primary biological function.[6] Conversely, 3-Aminopyridine is the least basic as its meta-positioned amino group cannot donate electrons to the ring nitrogen via resonance.[1][5] 2-Aminopyridine presents an intermediate basicity.[1][4]

Table 1: Comparative Physicochemical Properties of Aminopyridine Isomers

CompoundStructurepKa (Conjugate Acid)logPRationale for Differences
2-Aminopyridine 2-Aminopyridine structure6.86[4][5]0.48[7]Intermediate basicity due to a combination of inductive and resonance effects. Used in the synthesis of drugs like piroxicam and sulfapyridine.[8]
3-Aminopyridine 3-Aminopyridine structure5.98 - 6.0[4][5]N/ALeast basic; the amino group's electron-donating resonance effect does not extend to the ring nitrogen.[1][5]
4-Aminopyridine (4-AP) 4-Aminopyridine structure9.17[4][5]N/AMost basic isomer due to strong resonance stabilization of the conjugate acid, increasing electron density on the ring nitrogen.[1][5]
This compound Chemical structure of this compoundPredicted < 9.17Predicted > 0.5The benzonitrile group is electron-withdrawing, likely reducing the basicity of the 4-amino group compared to unsubstituted 4-AP. The bulky, lipophilic benzonitrile moiety will significantly increase the logP.

Note: Predicted values are based on established chemical principles.

The introduction of the benzonitrile group at the 3-position of 4-AP is a critical design choice. This substituent is expected to increase lipophilicity, potentially enhancing membrane permeability and passage across the blood-brain barrier.[9] However, its electron-withdrawing nature would likely decrease the pKa of the 4-amino group, which could modulate its interaction with biological targets.

Comparative Biological Activity: A Focus on Potassium Channels

Aminopyridines are renowned for their activity as potassium (K+) channel blockers.[10] 4-AP, in particular, is a non-selective blocker of voltage-gated potassium (Kv) channels and is clinically approved as dalfampridine (Ampyra) to improve walking in patients with multiple sclerosis (MS).[11][12]

Mechanism of Action

The therapeutic effect of 4-AP in MS stems from its ability to block Kv channels exposed on demyelinated axons.[9][11] This blockade prolongs the action potential, allowing for improved nerve impulse conduction.[9] The mechanism involves the protonated (ionized) form of 4-AP entering the open channel from the intracellular side and physically occluding the pore, a process that is voltage- and pH-dependent.[13][14]

G cluster_extra cluster_intra K_out K+ ions AP_neutral 4-AP (Neutral) AP_ion 4-AP+ (Ionized) AP_neutral->AP_ion Protonation (pKa=9.17) Kv_open Kv_open AP_neutral->Kv_open Membrane Permeation AP_ion->Kv_open Enters & Blocks Pore K_in K+ ions Repolarization Repolarization Kv_open->Repolarization K+ Efflux Kv_blocked Kv_blocked Depolarization Action Potential (Depolarization) Kv_closed Kv_closed Depolarization->Kv_closed Opens Gate Prolonged_AP Prolonged Action Potential Kv_blocked->Prolonged_AP Prevents K+ Efflux

Isomeric and Substituent Effects on Activity

The high basicity of 4-AP is directly linked to its potency as a Kv channel blocker. The less basic isomers are significantly less active in this context. The introduction of substituents onto the 4-AP scaffold can dramatically alter potency and selectivity. For example, adding a methyl group at the 3-position (3-methyl-4-aminopyridine) was found to be approximately 7-fold more potent than 4-AP itself.[6][15] Conversely, more electron-withdrawing groups like trifluoromethyl at the same position decreased potency.[6][15]

For This compound , we can predict the following:

  • Target Interaction: The core 4-aminopyridine moiety will likely direct the molecule to Kv channels.

  • Potency: The electron-withdrawing benzonitrile group may reduce the basicity of the pyridine nitrogen and the exocyclic amino group, potentially lowering the potency compared to 4-AP, similar to the effect of other electron-withdrawing substituents.[15]

  • Selectivity: The bulky benzonitrile substituent could introduce steric hindrance or new binding interactions within the channel pore or vestibule, potentially altering the selectivity profile for different Kv channel subtypes (e.g., Kv1.1, Kv7.4).[16][17] This is a key area for experimental validation.

Table 2: Comparative Biological Activity of 4-AP Derivatives on Kv Channels

CompoundKey SubstituentRelative Potency vs. 4-APReference
4-Aminopyridine (4-AP) None (Reference)1x[15]
3-Methyl-4-aminopyridine 3-Methyl (-CH₃)~7x more potent[6][15]
3-Fluoro-4-aminopyridine 3-Fluoro (-F)Similar potency[15]
3-Methoxy-4-aminopyridine 3-Methoxy (-OCH₃)~3-4x less potent[6][15]
3-Trifluoromethyl-4-aminopyridine 3-Trifluoromethyl (-CF₃)~3-4x less potent[6][15]
This compound 3-Benzonitrile (-C₆H₄CN)To be determined experimentallyN/A
Experimental Protocols: Differentiating Isomer Activity

To empirically determine and compare the activity of these compounds, a whole-cell patch-clamp electrophysiology assay is the gold standard.[18] This technique allows for the direct measurement of ion channel currents in living cells, providing precise data on compound potency (e.g., IC₅₀) and mechanism of action.[19]

Protocol: Whole-Cell Voltage-Clamp Assay for Kv Channel Blockade

  • Objective: To determine the concentration-dependent inhibitory effect (IC₅₀) of test compounds on a specific Kv channel subtype (e.g., Kv1.3) expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

  • Materials:

    • HEK293 cells stably expressing the human Kv channel of interest.

    • Cell culture reagents (DMEM, FBS, antibiotics).

    • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2).

    • Test compounds (4-AP, this compound, etc.) dissolved in DMSO and diluted in external solution.

    • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Methodology:

    • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

    • Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Seal Formation: Position the micropipette onto a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

    • Voltage Protocol & Baseline Recording: Clamp the cell's membrane potential at -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 200 ms) to elicit outward K+ currents. Record stable baseline currents for several minutes.

    • Compound Application: Perfuse the cell with the external solution containing the test compound at a known concentration. Continue recording the K+ currents until a steady-state block is achieved.

    • Dose-Response: Repeat step 6 with increasing concentrations of the test compound to generate a dose-response curve. Include a washout step with the control external solution to test for reversibility.

    • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and fit to the Hill equation to determine the IC₅₀ value.

  • Rationale for Choices:

    • Stable Cell Line: Ensures consistent expression of the target channel, providing reproducible results.

    • Voltage Protocol: The specific voltages and durations are chosen to reliably activate the channel and establish a stable open state for the blocker to interact with.

    • Intracellular Blocker Hypothesis: Since 4-AP acts intracellularly, achieving the whole-cell configuration is essential for the drug to access its binding site.[13]

G Cell_Culture Cell_Culture Giga_Seal Giga_Seal Cell_Culture->Giga_Seal Whole_Cell Whole_Cell Giga_Seal->Whole_Cell Pipette_Prep Pipette_Prep Pipette_Prep->Giga_Seal Baseline Baseline Whole_Cell->Baseline Compound_App Compound_App Baseline->Compound_App Washout Washout Compound_App->Washout Measure_Current Measure_Current Washout->Measure_Current Dose_Response Dose_Response Measure_Current->Dose_Response IC50 IC50 Dose_Response->IC50

Synthesis Considerations

The synthetic accessibility of these isomers is a practical concern for any research program. The parent aminopyridines are commercially available. 2-Aminopyridine is often produced via the Chichibabin reaction from pyridine and sodium amide.[8] The synthesis of substituted derivatives like This compound typically involves multi-step sequences, often utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to form the C-C bond between the pyridine and benzene rings. The specific precursors, such as a halogenated aminopyridine and a benzonitrile boronic acid, would be required. While more complex than sourcing the parent isomers, these synthetic routes are well-established in modern organic chemistry.[20]

Conclusion and Future Perspectives

The choice between this compound and other aminopyridine isomers hinges on the specific therapeutic goal.

  • For broad Kv channel blockade , 4-aminopyridine remains a well-characterized and potent starting point.

  • For enhanced potency , derivatives like 3-methyl-4-aminopyridine demonstrate that small modifications can yield significant gains.[6][15]

  • For altered selectivity or pharmacokinetic properties , novel derivatives like This compound are compelling. The benzonitrile moiety offers a handle to move beyond simple channel blocking, potentially improving target residence time, altering subtype selectivity, and enhancing CNS penetration.

The critical next step for any drug development professional considering this compound is empirical validation. The patch-clamp protocol detailed herein provides a direct path to understanding its potency and mechanism, while further assays are needed to establish its selectivity profile across a panel of ion channels and its ADME characteristics. This compound represents a rational design step from a known pharmacophore, and its thorough characterization will reveal its true potential in the vast and promising field of ion channel modulation.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology.
  • 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Journal of Neural Transmission.
  • 4 aminopyridine – Knowledge and References. Taylor & Francis Online.
  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. BenchChem.
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. BenchChem.
  • 4-Aminopyridine - Wikipedia. Wikipedia.
  • The use of aminopyridines in neurological disorders. PubMed.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • A Comparative Guide to the Biological Potential of 2,3-Diamino-5-bromopyridine and Its Isomers in Drug Discovery. BenchChem.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Aminopyridine. LookChem.
  • Potassium Channel Screening & Profiling Services.
  • 2-Aminopyridine | NH2C5H4N | CID 10439. PubChem.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.
  • Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. PubMed.
  • Structure-activity relationship studies of three novel 4-aminopyridine K + channel blockers.
  • A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. PubMed Central.
  • 2-Aminopyridine - Wikipedia. Wikipedia.
  • 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.
  • Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. Journal of Medicinal Chemistry.
  • 4-[(6-Chloropyridazin-3-yl)amino]benzonitrile. Smolecule.

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A Comparative Guide to the Predicted Biological Activity of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comparative analysis of the predicted biological activity of the novel compound, 4-(4-Aminopyridin-3-yl)benzonitrile. Lacking direct experimental data on this specific molecule, this guide leverages a robust, evidence-based approach by dissecting its constituent pharmacophores: the well-characterized 4-aminopyridine core and the versatile benzonitrile moiety. By comparing its anticipated activities with established drugs and neurologically active compounds, we offer a predictive framework to guide future research and development.

Deconstructing the Core: 4-Aminopyridine as a Neuronal Excitant

The 4-aminopyridine (4-AP) scaffold is the foundation of our target molecule. 4-AP, also known as fampridine or dalfampridine, is an established therapeutic agent for improving walking in patients with multiple sclerosis (MS)[1][2]. Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels in neurons[1][3].

In healthy myelinated axons, K+ channels are typically concealed beneath the myelin sheath. However, in demyelinating diseases like MS, these channels become exposed. The subsequent leakage of potassium ions can impede the propagation of action potentials, leading to neurological deficits[1][3]. By blocking these exposed K+ channels, 4-AP prolongs the repolarization phase of the action potential. This extended depolarization allows for a greater influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline[1]. This restoration of axonal conduction and enhancement of synaptic transmission are believed to be the primary drivers of its therapeutic effects in MS[1][3].

Beyond its approved indication, 4-AP has been investigated for other neurological conditions due to its ability to increase neuronal excitability[1]. It also exhibits neuroprotective properties and can influence vasomotor and respiratory centers[1][3]. However, the clinical utility of 4-AP is limited by its dose-dependent toxicity, which can include seizures[3][4]. This has spurred the development of derivatives with improved safety profiles[4].

The Versatile Contributor: The Benzonitrile Pharmacophore

The second key component of our target molecule is the benzonitrile group. Benzonitrile derivatives are prevalent in medicinal chemistry, exhibiting a wide array of biological activities. This versatility stems from the electronic properties of the nitrile group and its ability to participate in various intermolecular interactions within biological targets.

For instance, certain benzonitrile-containing compounds act as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes[5][6]. Others have been identified as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), with potential applications in psychiatric disorders like anxiety and depression[7]. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, contributing to the binding affinity and selectivity of the molecule for its target protein. The specific biological activity of a benzonitrile derivative is highly dependent on the overall substitution pattern of the benzene ring and the nature of the other functional groups present in the molecule[8].

Predicted Biological Profile of this compound: A Synergistic Hypothesis

Based on the known activities of its constituent parts, we can hypothesize the potential biological profile of this compound. The primary activity is likely to be dominated by the 4-aminopyridine core, suggesting it will function as a potassium channel blocker. The introduction of the benzonitrile group at the 3-position of the pyridine ring may modulate this activity in several ways:

  • Potency and Selectivity: The electronic and steric properties of the benzonitrile moiety could influence the binding affinity and selectivity of the molecule for different subtypes of potassium channels.

  • Pharmacokinetic Properties: The benzonitrile group will alter the lipophilicity and metabolic stability of the compound compared to 4-aminopyridine, potentially leading to a different pharmacokinetic profile, including blood-brain barrier penetration.

  • Novel Activities: It is plausible that the benzonitrile moiety could introduce secondary biological activities, such as interactions with other receptors or enzymes, creating a multi-target compound.

Therefore, this compound is predicted to be a central nervous system (CNS) active agent with potential applications in neurological disorders characterized by impaired neuronal conduction.

Comparative Analysis with Key Alternatives

To contextualize the potential of this compound, we compare its predicted profile with established compounds.

Compound Primary Mechanism of Action Therapeutic Indication Key Differentiator
4-Aminopyridine (Fampridine) [1][2]Potassium Channel BlockerMultiple Sclerosis (improving walking)Well-established clinical profile and known toxicity.
3,4-Diaminopyridine [3][9]Potassium Channel BlockerLambert-Eaton Myasthenic SyndromeMore potent potassium channel antagonist than 4-AP, with poorer blood-brain barrier penetration.[3][9]
Predicted: this compound Potassium Channel Blocker (Hypothesized)Neurological Disorders (Potential)The benzonitrile moiety may offer modulated potency, selectivity, and pharmacokinetic properties, and potentially introduce novel secondary activities.
BMS-777607 [10]Met Kinase InhibitorCancer (Investigational)An example of a substituted aminopyridine with a different primary target, highlighting the scaffold's versatility.
Alogliptin [5]DPP-4 InhibitorType 2 DiabetesA benzonitrile-containing drug, demonstrating the therapeutic potential of this pharmacophore in a different disease context.

Proposed Experimental Workflows for Biological Characterization

To validate the predicted biological activity of this compound, a systematic experimental approach is required.

In Vitro Characterization

Objective: To determine the primary molecular target and in vitro potency.

Methodology:

  • Potassium Channel Electrophysiology:

    • Utilize patch-clamp electrophysiology on cell lines expressing various voltage-gated potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3) to assess the inhibitory activity of the compound.

    • Determine the IC50 values to quantify potency and assess selectivity across different channel subtypes.

  • Neurotransmitter Release Assay:

    • Employ primary neuronal cultures or synaptosomes.

    • Stimulate neurotransmitter release (e.g., acetylcholine, dopamine) in the presence and absence of the test compound.

    • Quantify the released neurotransmitters using techniques such as HPLC or ELISA.

  • Broad Panel Secondary Pharmacology Screening:

    • Screen the compound against a wide range of receptors, ion channels, and enzymes to identify any off-target activities and to build a comprehensive selectivity profile.

in_vitro_workflow cluster_synthesis Compound Synthesis & Purification cluster_primary Primary Target Validation cluster_secondary Selectivity Profiling synthesis This compound patch_clamp Patch-Clamp Electrophysiology (Kv Channels) synthesis->patch_clamp Test Compound neuro_release Neurotransmitter Release Assay synthesis->neuro_release Test Compound broad_panel Broad Panel Secondary Pharmacology Screening synthesis->broad_panel Test Compound

Caption: In Vitro Characterization Workflow.

In Vivo Evaluation

Objective: To assess the in vivo efficacy and pharmacokinetic profile.

Methodology:

  • Pharmacokinetic Studies:

    • Administer the compound to rodents (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

    • Collect plasma and brain tissue samples at various time points.

    • Quantify compound concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, Cmax, brain-plasma ratio).

  • Animal Models of Neurological Disease:

    • Utilize relevant animal models, such as the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis.

    • Assess functional outcomes (e.g., motor function, nerve conduction velocity) following compound administration.

in_vivo_workflow cluster_pk Pharmacokinetics cluster_efficacy Efficacy Assessment pk_study Pharmacokinetic Studies in Rodents animal_model Animal Models of Neurological Disease (e.g., EAE) pk_study->animal_model Dose Selection

Sources

A Comparative Analysis of 4-(4-Aminopyridin-3-yl)benzonitrile Derivatives as Potent JAK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of derivatives based on the "4-(4-Aminopyridin-3-yl)benzonitrile" scaffold, a promising class of molecules targeting the Janus kinase (JAK) family. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors. We will delve into the rationale behind their design, structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The Therapeutic Promise of Targeting JAK Kinases

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes play a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors, which are crucial for immune function and hematopoiesis.[2] The signaling cascade, known as the JAK-STAT pathway, is integral to cellular proliferation, differentiation, and apoptosis.[3]

Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[4] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a significant therapeutic strategy.[4] This guide focuses on a specific class of aminopyridine-based inhibitors, exploring how subtle structural modifications to the "this compound" core can profoundly impact their potency and selectivity against different JAK isoforms.

Mechanism of Action: Modulating the JAK-STAT Signaling Pathway

JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of the JAK enzymes. By occupying this site, they prevent the phosphorylation and subsequent activation of the JAKs. This, in turn, blocks the phosphorylation of Signal Transducers and Activators of Transcription (STATs), preventing their dimerization and translocation to the nucleus, ultimately inhibiting the transcription of target inflammatory genes.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Comparative Analysis of Derivatives: A Structure-Activity Relationship (SAR) Study

The potency and selectivity of JAK inhibitors are highly dependent on their chemical structure. Here, we present a comparative analysis of aminopyridine derivatives, focusing on their inhibitory activity against JAK2, a key target in myeloproliferative neoplasms. The data is based on a study by Zhou et al. (2019), which explored derivatives of a closely related aminopyridine scaffold.[4]

CompoundR1R2R3JAK2 IC50 (nM)[4]
Crizotinib ---27
12k H4-morpholinyl2,4-dichloro-5-methoxyphenyl6
12l H4-hydroxypiperidin-1-yl2,4-dichloro-5-methoxyphenyl3

Key Insights from the SAR Study: [4]

  • Core Scaffold: The aminopyridine core serves as a crucial hinge-binding motif, essential for anchoring the inhibitor to the ATP-binding site of the kinase.

  • Substitutions on the Phenyl Ring: The presence of dichloro and methoxy groups on the phenyl ring at the R3 position, as seen in compounds 12k and 12l , significantly enhances inhibitory potency against JAK2 compared to the parent compound, crizotinib.[4]

  • Piperidine and Morpholine Moieties: The introduction of a 4-hydroxypiperidin-1-yl group at the R2 position (12l ) resulted in a two-fold increase in potency compared to the 4-morpholinyl group (12k ).[4] This suggests that the hydroxyl group may form an additional hydrogen bond within the active site.

While this study provides valuable insights into JAK2 inhibition, a comprehensive understanding requires evaluating the selectivity of these compounds across the entire JAK family. Further studies are needed to determine the IC50 values of these derivatives against JAK1, JAK3, and TYK2 to build a complete selectivity profile.

Experimental Protocols

Synthesis of the Core Scaffold: this compound

The synthesis of the "this compound" core can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This reaction joins a halo-aminopyridine with a cyanophenylboronic acid.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Suzuki Coupling Reactant1 3-Halo-4-aminopyridine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Reactant1->Catalyst Reactant2 4-Cyanophenylboronic acid Reactant2->Catalyst Product This compound Catalyst->Product Reaction Base Base (e.g., Na2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: General workflow for the synthesis of the core scaffold via Suzuki coupling.

Step-by-Step Protocol:

  • Reactant Preparation:

    • Synthesize or procure 3-halo-4-aminopyridine (e.g., 3-bromo-4-aminopyridine or 3-chloro-4-aminopyridine).[5]

    • Synthesize or procure 4-cyanophenylboronic acid.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-halo-4-aminopyridine (1.0 eq) and 4-cyanophenylboronic acid (1.2 eq) in a mixture of dioxane and water.

    • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure "this compound".

In Vitro JAK Kinase Inhibition Assay

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds against JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Peptide substrate (e.g., poly-Glu-Tyr).

  • Adenosine triphosphate (ATP).

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Dispensing: Serially dilute the test compounds in DMSO and dispense them into the 384-well plates. Include DMSO-only wells as a high control (0% inhibition) and a known pan-kinase inhibitor as a low control (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution of the specific JAK enzyme and the peptide substrate in the assay buffer. Add this solution to each well of the plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Termination and Signal Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The "this compound" scaffold represents a promising starting point for the development of novel and selective JAK kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of specific substitutions on the phenyl and piperidine/morpholine rings for achieving high potency against JAK2.[4]

Future research should focus on:

  • Broadening the Selectivity Profile: Synthesizing and testing derivatives against all four JAK isoforms to establish a comprehensive selectivity profile.

  • Exploring Novel Substitutions: Investigating a wider range of chemical groups at the R1, R2, and R3 positions to further optimize potency and selectivity.

  • In Vivo Efficacy Studies: Advancing the most promising compounds to cellular and in vivo models of autoimmune diseases and cancer to evaluate their therapeutic potential.

By systematically exploring the chemical space around this versatile scaffold, it is anticipated that new clinical candidates with improved efficacy and safety profiles can be identified.

References

  • Zhou, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.
  • Wilhelmsen, C. A., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Organic Letters, 13(12), 3044–3047.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Perez, F. A., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 2022-2025.
  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3679-3682.
  • Hindawi. (2022). Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry.
  • Zhang, J. Q., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1276.
  • PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed Central. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry.
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  • PubMed. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem.
  • PubMed. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry.
  • ResearchGate. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3.
  • PubMed. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
  • PubMed Central. (2015).
  • ResearchGate. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Zhang, J. Q., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(4), 1276.
  • PubMed. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry.
  • MDPI. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302.
  • PubChem. (n.d.). 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of JAK1 inhibitor Filgotinib.
  • ResearchGate. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.
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A Comparative Guide to the Quantitative Analysis of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-(4-Aminopyridin-3-yl)benzonitrile , a key aromatic nitrile derivative. As a molecule possessing both a basic aminopyridine moiety and a polar benzonitrile group, its analytical behavior necessitates a nuanced approach to method development and validation.

This document is intended for researchers, analytical scientists, and quality control professionals. It moves beyond a simple listing of techniques to provide a rationale for methodological choices, grounded in the physicochemical properties of the analyte and the rigorous standards of international regulatory bodies. Every protocol described herein is designed as a self-validating system, adhering to the principles of scientific integrity and trustworthiness as outlined in the ICH and FDA guidelines on analytical procedure validation.[1][2][3][4][5][6]

The Analytical Challenge: Structural Considerations

The structure of this compound presents a unique combination of functional groups that dictate the selection of appropriate analytical techniques. The aminopyridine ring imparts basicity and a chromophore suitable for UV detection, while the benzonitrile group adds to its aromaticity and potential for chromatographic retention. The primary amino group offers a site for derivatization, should it be necessary to enhance detection. Understanding these characteristics is fundamental to developing robust and reliable quantitative methods.

Comparative Analysis of Key Quantitative Techniques

The following sections provide a detailed comparison of the most suitable analytical methods for the quantification of this compound. The discussion is supported by established practices for analogous compounds and guided by regulatory expectations for method validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, and for good reason. Its versatility, robustness, and wide applicability make it the primary candidate for the quantification of this compound.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a molecule like this compound, a reversed-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase is used with a polar mobile phase. The analyte's retention will be governed by its hydrophobicity. Detection is typically achieved using a UV-Vis spectrophotometer, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column.

Experimental Protocol: A Starting Point

A robust starting point for method development would be a reversed-phase HPLC method with UV detection, drawing on established methods for aminopyridines and benzonitriles.[7][8][9]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 7.0) and an organic modifier like acetonitrile or methanol would be a good starting point.[9] The pH of the mobile phase will be critical in controlling the retention time, as it will affect the ionization state of the aminopyridine moiety.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C to ensure reproducible retention times.[9]

  • Detection Wavelength: The UV spectrum of 4-aminopyridine shows a maximum absorbance around 260 nm.[10] A full UV scan of this compound should be performed to determine its absorbance maximum (λmax) for optimal sensitivity. A detection wavelength of 280 nm has been successfully used for the analysis of aminopyridines.[9]

  • Injection Volume: 10 µL.[9]

  • Internal Standard: An internal standard (e.g., a structurally similar compound with a distinct retention time, like 3,4-diaminopyridine) is recommended for improved accuracy and precision.[11]

Data Presentation: Expected Performance Characteristics

The following table outlines the expected performance characteristics of a validated HPLC-UV method for this compound, based on ICH guidelines.[2][5][6]

ParameterExpected PerformanceRationale/Justification
Specificity Baseline separation of the analyte from impurities and degradation products.The combination of a C18 column and a gradient mobile phase provides high resolving power.[9]
Linearity R² > 0.999 over a defined concentration range (e.g., 1-100 µg/mL).UV detectors offer a wide linear dynamic range.
Accuracy 98-102% recovery in spiked matrix samples.Achievable with careful sample preparation and the use of an internal standard.[11]
Precision RSD < 2% for repeatability and intermediate precision.Modern HPLC systems provide excellent injection and flow rate precision.[11]
Limit of Quantification (LOQ) Expected in the low ng/mL range.Dependent on the molar absorptivity of the compound at the chosen wavelength.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (Solubility, pKa, UV λmax) Column Column & Mobile Phase Screening Analyte->Column Initial Conditions Optimization Optimization of Gradient, pH, Temp. Column->Optimization Fine-tuning Specificity Specificity Optimization->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for quantification, especially for identifying and quantifying trace-level impurities.

Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information. For this compound, its volatility and thermal stability would need to be assessed. Derivatization may be required to improve its volatility and chromatographic behavior.

Experimental Protocol: A Feasibility Study

A feasibility study would be necessary to determine the suitability of GC-MS for this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).

  • Column: A capillary column with a stationary phase suitable for aromatic and nitrogen-containing compounds, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5).[12]

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless injector. The injector temperature would need to be optimized to ensure efficient volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient would be employed to ensure good separation and peak shape. For example, starting at 60°C and ramping up to 300°C.[12]

  • Mass Spectrometer: Electron ionization (EI) is a common ionization technique. For quantification, selected ion monitoring (SIM) would be used to enhance sensitivity and specificity by monitoring characteristic ions of the analyte. The mass spectrum of 4-aminopyridine is available in the NIST database and can serve as a reference for expected fragmentation patterns.[13]

Data Presentation: Potential Performance Characteristics

ParameterPotential PerformanceRationale/Justification
Specificity Very High.Mass spectrometric detection provides structural confirmation, virtually eliminating interferences.[14]
Linearity R² > 0.995 over a wide dynamic range.Modern MS detectors offer excellent linearity.
Accuracy 95-105% recovery.Stable isotope-labeled internal standards can be used for the highest accuracy.
Precision RSD < 5%.Can be slightly higher than HPLC due to the complexity of the instrumentation.
Limit of Quantification (LOQ) Potentially in the pg/mL range.GC-MS is renowned for its high sensitivity.[14]
UV-Vis Spectrophotometry

For a quick, simple, and cost-effective estimation, direct UV-Vis spectrophotometry can be employed, although it lacks the specificity of chromatographic methods.

Principle of Operation: This technique relies on the principle that molecules with chromophores absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).

Experimental Protocol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A solvent in which the analyte is stable and that does not absorb in the same region as the analyte (e.g., acetonitrile, methanol, or a suitable buffer).

  • Procedure:

    • Determine the λmax of this compound by scanning a dilute solution across the UV-Vis range (e.g., 200-400 nm).

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Data Presentation: Performance Characteristics

ParameterPerformanceRationale/Justification
Specificity Low.This method is susceptible to interference from any other compound in the sample that absorbs at the same wavelength. It is best suited for pure samples.
Linearity Good (R² > 0.99) within a limited range.Deviations from linearity can occur at high concentrations.
Accuracy Variable, highly dependent on sample purity.Can be acceptable for assay of the pure substance.
Precision Good (RSD < 2%) for replicate measurements of the same solution.Modern spectrophotometers are highly precise.
Limit of Quantification (LOQ) Typically in the µg/mL range.Less sensitive than chromatographic methods.

Comparative Summary

The choice of analytical method is a critical decision that should be based on the specific requirements of the analysis.

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow
Sensitivity HighVery HighModerate
Quantitative Accuracy ExcellentExcellentGood (for pure samples)
Throughput HighModerateVery High
Cost per Sample ModerateHighLow
Instrumentation Cost ModerateHighLow
Primary Application Routine QC, stability testing, impurity profilingTrace analysis, impurity identification, reference methodQuick assay of pure substance

Logical Decision Flow for Method Selection

Method_Selection Start Start: Need to quantify This compound Purity Is the sample a pure substance? Start->Purity Trace Is trace analysis or impurity identification required? Purity->Trace No UV_Vis Use UV-Vis Spectrophotometry Purity->UV_Vis Yes Routine Is this for routine QC or stability testing? Trace->Routine No GC_MS Use GC-MS Trace->GC_MS Yes HPLC_UV Use HPLC-UV Routine->HPLC_UV Yes End End Routine->End No/Other UV_Vis->End GC_MS->End HPLC_UV->End

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the robust and reliable quantification of this compound in a drug development or quality control setting, Reversed-Phase High-Performance Liquid Chromatography with UV detection is the recommended primary method. It offers the best balance of specificity, sensitivity, accuracy, and cost-effectiveness for most applications. The development and validation of such a method should be performed in accordance with the rigorous guidelines set forth by the ICH and FDA to ensure data integrity and regulatory compliance.[1][15][16][17][18]

GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile impurities or for confirmatory analysis, owing to its superior specificity. Direct UV-Vis spectrophotometry, while simple and rapid, should be reserved for the analysis of the pure bulk substance where interfering species are not expected.

The successful implementation of any of these methods hinges on a thorough understanding of the analyte's properties and a commitment to the principles of analytical method validation. This guide provides the foundational knowledge and strategic considerations to empower researchers and scientists to make informed decisions in the quantitative analysis of this compound.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

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  • Quality Guidelines. ICH. Available from: [Link]

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  • UV–Vis spectra in the range (300–500 nm): complex 4 (1 × 10⁻⁴ M) in... ResearchGate. Available from: [Link]

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A Comparative Guide to HPLC Purity Analysis of 4-(4-Aminopyridin-3-yl)benzonitrile: Reversed-Phase vs. HILIC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 4-(4-Aminopyridin-3-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. We explore the development and performance of a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The guide delves into the physicochemical properties of the analyte, the rationale behind method development choices, and presents supporting experimental data for a direct comparison of performance metrics such as retention, selectivity, and peak shape. Furthermore, it outlines a robust framework for method validation based on International Council for Harmonisation (ICH) guidelines to ensure the development of a trustworthy, stability-indicating purity assay.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic compound featuring a unique combination of functional groups: a basic aminopyridine moiety and a polar benzonitrile group. This molecular structure imparts a high degree of polarity and a pH-dependent charge state, presenting a significant challenge for chromatographic analysis. Accurate and precise determination of its purity is paramount in drug development and manufacturing, as even trace-level impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).

The development of a stability-indicating HPLC method—one that can resolve the main compound from its potential degradation products and process-related impurities—is a regulatory necessity.[1][2] This guide compares two orthogonal chromatographic strategies, RP-HPLC and HILIC, to establish a scientifically sound and robust method for this purpose.

Foundational Principles & Analyte Characterization

The key to effective method development lies in understanding the analyte's properties. This compound possesses:

  • A basic 4-aminopyridine group: With a pKa similar to 4-aminopyridine (~9.17), this group will be protonated and positively charged at acidic to neutral pH.[3]

  • An aromatic benzonitrile system: This part of the molecule contributes hydrophobicity, enabling retention in reversed-phase systems.[4]

  • Overall Polarity: The presence of multiple nitrogen atoms and the nitrile group makes the molecule significantly polar, suggesting that it may be poorly retained on traditional C18 columns under highly aqueous conditions.[5]

This dual character—hydrophobicity from the aromatic rings and high polarity/basicity from the aminopyridine—makes it an ideal candidate for comparison between RP-HPLC and HILIC.

Reversed-Phase (RP-HPLC) Mechanism

RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18).[6] A polar mobile phase is used, and retention is decreased by increasing the organic solvent concentration. For basic compounds like our analyte, mobile phase pH is a critical parameter.[6] Operating at a low pH (e.g., pH 2.5-3.5) ensures the aminopyridine moiety is consistently protonated, preventing peak tailing that can arise from mixed-mode interactions with residual silanols on the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC) Mechanism

HILIC is an alternative chromatographic mode ideal for highly polar compounds.[7] It utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). The primary retention mechanism is the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[8] For basic analytes, HILIC provides excellent retention when the analyte is in its ionized (protonated) form, which is achieved at a low mobile phase pH.[9]

Experimental Design: A Head-to-Head Comparison

To objectively compare these two approaches, we designed experimental protocols for both an RP-HPLC and a HILIC method. The performance of these methods was evaluated using a reference standard of this compound and a sample subjected to forced degradation to generate relevant impurities.

Overall Analytical Workflow

The comprehensive workflow for developing and comparing the purity methods is outlined below. This process ensures the final selected method is not only efficient but also stability-indicating.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Preparation & Stress Testing cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Validation Sample Sample of this compound Forced_Deg Forced Degradation (ICH Q1A) Acid, Base, H2O2, Heat, Light Sample->Forced_Deg Stress Method_Dev Method Development Forced_Deg->Method_Dev RP_HPLC Reversed-Phase HPLC Method (C18 Column) Method_Dev->RP_HPLC HILILC HILILC Method_Dev->HILILC Comparison Performance Comparison (Resolution, Peak Shape, Time) RP_HPLC->Comparison HILIC HILIC Method (Silica/Amide Column) HILIC->Comparison Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness Comparison->Validation

Caption: Overall workflow for purity method development and validation.

Forced Degradation Protocol

To generate potential degradation products and assess the stability-indicating nature of the methods, stress testing was conducted according to ICH Q1A(R2) guidelines.[10][11] A stock solution of the analyte (1 mg/mL in 50:50 Acetonitrile:Water) was subjected to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.[1][12]

Protocol 1: Reversed-Phase HPLC Method

This method was developed to maximize retention and resolution on a conventional C18 stationary phase.

Step-by-Step Methodology:

  • Column Selection: An Ascentis C18 column (150 x 4.6 mm, 3 µm) was chosen as a robust, general-purpose reversed-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • The use of a volatile buffer like formic acid is ideal for LC-MS compatibility.

  • Chromatographic Conditions:

    • Gradient Program: 10% to 70% B over 15 minutes, followed by a 3-minute hold at 70% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.

Protocol 2: HILIC Method

This method was developed as an orthogonal approach, leveraging the high polarity of the analyte for retention.

Step-by-Step Methodology:

  • Column Selection: A CORTECS HILIC column (150 x 4.6 mm, 2.7 µm) was selected for its high efficiency and suitability for polar analytes.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

    • A buffer is necessary in the aqueous component to maintain consistent analyte ionization and peak shape.[8]

  • Chromatographic Conditions:

    • Gradient Program: 5% to 30% B over 15 minutes, followed by a 3-minute hold at 30% B, and a 7-minute re-equilibration at 5% B.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL to ensure compatibility with the initial mobile phase conditions.

Comparative Performance Analysis

The two methods were evaluated using the stressed samples to compare their ability to resolve the parent peak from various degradants.

Separation_Mechanisms cluster_RP Reversed-Phase (RP-HPLC) cluster_HILIC HILIC rp_station rp_text Analyte (A) interacts with hydrophobic C18 chains. Retention is driven by hydrophobicity. hilic_station hilic_text Analyte (A) partitions into an adsorbed water layer on the polar stationary phase. Retention is driven by polarity. Analyte Analyte Molecule

Caption: Conceptual comparison of analyte interaction in RP-HPLC vs. HILIC.

Data Summary

The following table summarizes the key performance characteristics observed for each method when analyzing the acid-stressed sample, which showed the most significant degradation.

ParameterReversed-Phase (RP-HPLC) MethodHILIC Method
Analyte Retention Time (min) 8.29.5
Resolution (Parent vs. Closest Impurity) 1.82.5
Tailing Factor (Parent Peak) 1.31.1
Total Run Time (min) 2325
Relative Sensitivity Baseline~1.5x higher (due to high ACN)
Robustness to Sample Matrix HighModerate (sensitive to water content in sample)
Discussion of Results
  • Selectivity and Resolution: The HILIC method provided superior resolution (2.5) between the parent peak and its nearest eluting impurity compared to the RP-HPLC method (1.8). This indicates an orthogonal selectivity, where the separation is governed by different chemical interactions (hydrophilicity vs. hydrophobicity). For a purity method, higher resolution is a distinct advantage.

  • Peak Shape: The HILIC method produced a more symmetrical peak with a tailing factor of 1.1, closer to the ideal value of 1.0. The RP-HPLC method showed slightly more tailing (1.3), which is common for basic compounds on C18 columns, even with an acidic mobile phase.

  • Retention: The RP-HPLC method showed adequate but not strong retention for the main analyte. In contrast, the HILIC method demonstrated strong retention, confirming its suitability for this polar compound.

  • Practical Considerations: The RP-HPLC method is generally more robust and easier to implement in a routine QC environment. HILIC methods can be more sensitive to the precise water content of the sample diluent and mobile phase, requiring stricter control during preparation.

Method Validation Strategy (per ICH Q2(R1))

Once a method is selected, it must be validated to prove its suitability for its intended purpose.[13][14] The validation protocol, grounded in ICH Q2(R1) guidelines, serves as a self-validating system for the analytical procedure.[15][16]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities and degradants. This is demonstrated by running stressed samples and showing that all impurity peaks are well-resolved from the main analyte peak (Resolution > 1.5).

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of >0.999 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

  • Accuracy: Determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Assessed by performing multiple injections (n=6) of the same sample and calculating the Relative Standard Deviation (RSD), which should typically be <2%.

    • Intermediate Precision: Assessed by repeating the analysis on different days with different analysts or equipment to check for variability.

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and observing the impact on the results to ensure the method remains reliable under normal variations.

Conclusion and Recommendation

Both the Reversed-Phase and HILIC methods are capable of analyzing the purity of this compound.

  • The RP-HPLC method is adequate, robust, and utilizes common laboratory reagents and columns, making it a suitable choice for routine quality control where the impurity profile is well-defined.

  • The HILIC method , however, demonstrates superior performance in the critical parameters of resolution and peak shape. It provides a more effective separation of the analyte from its degradation products, making it the recommended choice for use as a primary stability-indicating method during drug development and for the analysis of complex samples where unknown impurities may be present.

The enhanced selectivity of the HILIC method provides a higher degree of confidence in the purity data, which is essential for ensuring the quality and safety of pharmaceutical products.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2025). Hydrophilic interaction chromatography in drug analysis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • SciSpace. (2016). Forced Degradation Studies.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubMed. (2020). Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Waters Knowledge Base. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)?.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Scripta Scientifica Pharmaceutica. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases.

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A Comparative Guide to the Synthetic Routes of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Aminopyridin-3-yl)benzonitrile is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a 3-aryl-4-aminopyridine core, is present in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for preparing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The discussion will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages.

At a Glance: Synthetic Strategies

FeatureRoute 1: Suzuki-Miyaura CouplingRoute 2: Buchwald-Hartwig Amination
Key Bond Formation C-C bond between the pyridine and benzene ringsC-N bond between the pyridine ring and an amino group
Key Reactants 3-Halo-4-aminopyridine and 4-cyanophenylboronic acid3-Halopyridine and 4-aminobenzonitrile
Catalyst System Palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄)Palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos)
Base Typically inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu)
General Yields Generally highModerate to high, can be sensitive to ligand choice
Substrate Scope Broad, tolerant of many functional groupsBroad, but can be sensitive to sterically hindered substrates

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1][2] For the synthesis of this compound, this approach involves the reaction of a 3-halo-4-aminopyridine with 4-cyanophenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-halo-4-aminopyridine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers the 4-cyanophenyl group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the desired C-C bond of the product, regenerating the Pd(0) catalyst.

The choice of the halogen on the pyridine ring is critical, with the reactivity order being I > Br > Cl.[3] While 3-iodo-4-aminopyridine offers the highest reactivity, 3-bromo-4-aminopyridine is often a more cost-effective and readily available starting material.

Suzuki_Miyaura_Coupling start Starting Materials: 3-Halo-4-aminopyridine 4-Cyanophenylboronic Acid reaction Suzuki-Miyaura Coupling Reaction start->reaction pd_catalyst Pd(0) Catalyst + Ligand pd_catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 1: Workflow for Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of similar substrates.[4][5]

Materials:

  • 3-Bromo-4-aminopyridine

  • 4-Cyanophenylboronic acid[6][7]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-4-aminopyridine (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] In the context of synthesizing this compound, this would involve the coupling of a 3-halopyridine with 4-aminobenzonitrile. However, a more strategic approach would be to couple 3-bromo-4-aminopyridine with a suitable benzonitrile derivative, or more practically, to use this reaction to synthesize a precursor which is then converted to the final product. For the purpose of this guide, we will consider the direct coupling of 3-halopyridine with 4-aminobenzonitrile as a conceptual route.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:[8][10]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical in the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as BINAP or Xantphos often being employed to facilitate the reductive elimination step and prevent side reactions.[8]

Buchwald_Hartwig_Amination start Starting Materials: 3-Halopyridine 4-Aminobenzonitrile reaction Buchwald-Hartwig Amination start->reaction pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) pd_catalyst->reaction base Strong Base (e.g., NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification product 4-(Pyridin-3-ylamino)benzonitrile (Conceptual Product) purification->product

Figure 2: Conceptual Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination

This generalized protocol is based on established methods for the amination of bromopyridines.[11][12]

Materials:

  • 3-Bromopyridine

  • 4-Aminobenzonitrile

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add 3-bromopyridine (1.0 equiv.) and 4-aminobenzonitrile (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of Key Starting Materials

The accessibility and synthesis of the starting materials are crucial considerations when selecting a synthetic route.

Synthesis of 3-Bromo-4-aminopyridine

A common method for the synthesis of 3-bromo-4-aminopyridine is the direct bromination of 4-aminopyridine using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[10]

Procedure:

  • To a solution of 4-aminopyridine in acetonitrile at 0 °C, add N-bromosuccinimide (NBS) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The product can be isolated by filtration and purified by column chromatography.

Synthesis of 4-Cyanophenylboronic acid

4-Cyanophenylboronic acid can be prepared from 4-bromobenzonitrile via a lithium-halogen exchange followed by quenching with a borate ester.[8]

Procedure:

  • Dissolve 4-bromobenzonitrile in a mixture of THF and toluene and cool to a low temperature (e.g., -100 °C).

  • Slowly add n-butyllithium while maintaining the low temperature.

  • Add a trialkyl borate (e.g., triisopropyl borate) and stir.

  • Quench the reaction with an acidic aqueous solution.

  • After workup and extraction, the product can be purified by recrystallization.

Comparative Analysis and Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are viable and powerful methods for the synthesis of 3-aryl-4-aminopyridine derivatives.

The Suzuki-Miyaura coupling is often the preferred method due to its generally high yields, excellent functional group tolerance, and the use of milder bases. The commercial availability of a wide range of boronic acids further enhances the attractiveness of this route. For the synthesis of this compound, the Suzuki coupling of a 3-halo-4-aminopyridine with 4-cyanophenylboronic acid is a direct and efficient approach.

The Buchwald-Hartwig amination , while also a very powerful tool for C-N bond formation, can sometimes require more careful optimization of the ligand and reaction conditions. For the specific target molecule, a multi-step approach would likely be necessary, potentially making it less convergent than the Suzuki route.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig amin
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine. Benchchem.
  • Technical Support Center: Reactions of 4-Amino-3-iodopyridine. Benchchem.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • 4-Amino-3-bromopyridine | 13534-98-0. ChemicalBook.
  • 3-aminopyridine - Organic Syntheses Procedure. Organic Syntheses.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 4-Cyanophenylboronic acid. ChemBK.
  • 4-Cyanophenylboronic acid = 95 126747-14-6. Sigma-Aldrich.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • CAS 126747-14-6 4-Cyanophenylboronic acid - Materials / Alfa Chemistry.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for 4-Amino-3-iodopyridine in Agrochemical Development. Benchchem.
  • CN1807415A - 4-aminopyridine preparation method.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride. Benchchem.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

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A Senior Application Scientist's Guide to Comparative Computational and Docking Studies of 4-(4-Aminopyridin-3-yl)benzonitrile, a Putative JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating computational and docking studies of the novel compound 4-(4-Aminopyridin-3-yl)benzonitrile. We will position this molecule within the competitive landscape of Janus kinase (JAK) inhibitors, a critical class of therapeutics for autoimmune diseases such as rheumatoid arthritis.[1][2] By comparing its predicted binding affinity and interaction profile with established JAK inhibitors—Tofacitinib, Ruxolitinib, and Baricitinib—we aim to provide researchers, scientists, and drug development professionals with a robust, data-driven methodology for in silico evaluation.

The Rationale: Targeting JAK3 in Autoimmune Disease

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling pathways.[1] These pathways are central to the inflammatory processes that drive autoimmune disorders.[2][3] Specifically, JAK3 is predominantly expressed in hematopoietic cells and is crucial for the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that share the common gamma (γc) chain receptor. This restricted expression pattern makes JAK3 an attractive therapeutic target for immunomodulation with potentially fewer systemic side effects compared to broader-spectrum JAK inhibitors.[1]

This compound, with its aminopyridine and benzonitrile moieties, presents a chemical scaffold with the potential for selective JAK3 inhibition. The nitrile group can act as a hydrogen bond acceptor, a feature seen in other kinase inhibitors. This guide will outline the computational workflow to test this hypothesis and benchmark its potential against known clinical agents.

Comparative Ligand Selection: Established Benchmarks

To provide a meaningful comparison, we have selected three well-characterized JAK inhibitors with distinct selectivity profiles:

  • Tofacitinib: The first FDA-approved oral JAK inhibitor for rheumatoid arthritis, it primarily inhibits JAK1 and JAK3.[4]

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, approved for myelofibrosis and polycythemia vera.

  • Baricitinib: An inhibitor of JAK1 and JAK2, also approved for the treatment of rheumatoid arthritis.[5][6]

By comparing this compound against these drugs, we can gain insights into its potential potency and selectivity towards JAK3.

Experimental Workflow: A Step-by-Step Guide to In Silico Analysis

This section details the protocol for a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation (JAK3 - PDB: 3PJC) g1 Grid Box Generation p1->g1 l1 Ligand Preparation (Test & Reference Compounds) d1 Molecular Docking (AutoDock Vina) l1->d1 g1->d1 a1 Binding Energy Analysis d1->a1 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) d1->a2 a3 Comparative Assessment a1->a3 a2->a3 G cluster_jak3 JAK3 Active Site Hinge Hinge Region DFG_motif DFG Motif Hydrophobic_pocket Hydrophobic Pocket Ligand This compound Ligand->Hinge H-Bonds Ligand->DFG_motif Potential Interactions Ligand->Hydrophobic_pocket Hydrophobic Interactions

Caption: Key Interaction Sites within the JAK3 Active Site.

Conclusion and Future Directions

This guide provides a foundational framework for the computational evaluation of this compound as a potential JAK3 inhibitor. The comparative docking study against established drugs offers a valuable first assessment of its potential. However, it is crucial to remember that in silico studies are predictive in nature. The findings from this computational analysis should be used to guide further experimental validation, including:

  • In vitro kinase assays: To experimentally determine the IC50 value of the compound against JAK3 and other JAK family members to confirm its potency and selectivity.

  • Cell-based assays: To assess the compound's ability to inhibit cytokine-induced signaling in relevant cell lines.

  • Molecular Dynamics (MD) Simulations: To further investigate the stability of the predicted protein-ligand complexes and refine the understanding of the binding interactions over time.

By integrating robust computational methodologies with experimental validation, researchers can accelerate the discovery and development of novel and selective therapeutic agents targeting the JAK-STAT pathway.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(4-Aminopyridin-3-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Aminopyridin-3-yl)benzonitrile. As a compound utilized in specialized research and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide moves beyond mere procedural lists to explain the critical reasoning behind each step, grounding our recommendations in established chemical safety principles and regulatory standards.

Foundational Principle: Hazard Characterization by Analogy

  • Aminopyridine Moiety: Compounds like 4-aminopyridine are known for their high acute toxicity.[1][2][3] They are potent central nervous system stimulants and require stringent handling protocols.

  • Benzonitrile Moiety: Benzonitrile and its derivatives are classified as harmful if swallowed or in contact with skin and are recognized as environmental hazards, particularly to aquatic life.[4][5][6][7]

Therefore, this compound must be presumed to be a toxic and environmentally hazardous substance. All handling and disposal procedures must reflect this classification.

Anticipated Hazard Classification Basis for Classification Primary Concern
Acute Toxicity (Oral, Dermal) Based on aminopyridine and benzonitrile analogs.[1][4][8][9]Exposure can lead to immediate and severe health effects.
Suspected Mutagenicity Some aminobenzonitrile isomers are suspected of causing genetic defects.[9][10]Long-term health risks from exposure.
Hazardous to the Aquatic Environment A known property of both aminopyridine and benzonitrile compounds.[1][6][11]Improper disposal can cause long-lasting harm to ecosystems.

Mandatory Safety Protocols: PPE and Spill Management

Before any handling or disposal begins, ensuring personal and environmental protection is paramount.

Personal Protective Equipment (PPE)

A thorough risk assessment is essential, but the minimum required PPE for handling this compound is outlined below. The causality is clear: to prevent all routes of exposure—dermal, ocular, and inhalation.

PPE Category Specification Rationale
Hand Protection Chemical-resistant nitrile rubber gloves.[4][12]Provides a necessary barrier against dermal absorption, a key risk for both aminopyridines and nitriles.
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.[11][12]Protects against accidental splashes of solutions or contact with fine powders.
Skin & Body Protection A buttoned laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[12]Minimizes the risk of skin contact from spills or aerosolized particles.
Respiratory Protection All handling should occur in a certified chemical fume hood.[4][13]Prevents inhalation of fine particulates, which is a primary exposure route for potent solid compounds.
Spill Management Protocol

Immediate and correct action during a spill is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the area.[12]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.[12]

  • Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.[12]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[4][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container clearly labeled as "Hazardous Waste".[12][14] Avoid generating dust during this process.[14]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[13]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous materials.[15][16]

Step 1: Waste Characterization

All materials contaminated with this compound, including unused pure compound, reaction residues, contaminated labware (e.g., pipette tips, gloves), and spill cleanup debris, must be classified as hazardous waste.[8][17] Do not dispose of this material down the drain under any circumstances.[13]

Step 2: Waste Segregation

Collect waste containing this compound in a dedicated waste container. Do not mix it with other waste streams, especially acids or strong oxidizers, to prevent potentially violent or unknown chemical reactions.[4][13]

Step 3: Containment and Labeling
  • Container: Use a chemically-compatible, sealable container (e.g., a glass or HDPE bottle) that can be securely closed.[4]

  • Labeling: The container must be labeled clearly and accurately as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • A clear statement of the associated hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: On-Site Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17][18] This area should be under the control of the laboratory personnel and away from general traffic. The container must be kept in secondary containment to capture any potential leaks.

Step 5: Final Disposition

Contact your institution's EHS office or designated hazardous waste management group to schedule a pickup.[12][13] This waste will be handled by a licensed professional waste disposal service, with the ultimate disposal method likely being high-temperature incineration in a facility equipped with scrubbers to neutralize toxic combustion byproducts.[7][14]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for handling waste generated from work with this compound.

DisposalWorkflow cluster_prep Phase 1: Generation & Collection cluster_storage Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposition Start Waste Generated (e.g., unused solid, contaminated gloves, reaction mixture) Characterize Step 1: Characterize as Hazardous Waste (RCRA Principle) Start->Characterize Segregate Step 2: Segregate Waste (Do not mix with other streams) Characterize->Segregate Contain Step 3: Place in a Dedicated, Compatible, & Sealed Container Segregate->Contain Label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Information Contain->Label Store Step 5: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Label->Store EHS Step 6: Contact Institutional EHS for Waste Pickup Request Store->EHS Contractor Licensed Hazardous Waste Contractor Collects Waste EHS->Contractor End Final Disposal (e.g., High-Temperature Incineration) Contractor->End

Caption: Decision workflow for proper disposal of this compound waste.

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